Product packaging for Fmoc-L-beta-homoisoleucine(Cat. No.:CAS No. 193954-27-7)

Fmoc-L-beta-homoisoleucine

Cat. No.: B557453
CAS No.: 193954-27-7
M. Wt: 367.4 g/mol
InChI Key: VHZUUIWBAYOCDD-VBKZILBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

may contain ~8% (w/w) ethyl acetate>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4 B557453 Fmoc-L-beta-homoisoleucine CAS No. 193954-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZUUIWBAYOCDD-VBKZILBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193954-27-7
Record name (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193954-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-L-beta-homoisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-beta-homoisoleucine is a synthetic amino acid derivative that serves as a crucial building block in the field of peptide chemistry and drug discovery. Its unique structural features, particularly the extended carbon backbone compared to its alpha-amino acid counterpart, impart distinct conformational properties to peptides, influencing their secondary structure, stability, and biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended to support researchers in its effective application.

Chemical and Physical Properties

This compound, systematically named (3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid, is a white to off-white crystalline powder. The presence of the lipophilic fluorenylmethoxycarbonyl (Fmoc) protecting group makes it highly soluble in a range of organic solvents commonly used in solid-phase peptide synthesis (SPPS).

General Properties
PropertyValueReference
Molecular Formula C₂₂H₂₅NO₄[1][2]
Molecular Weight 367.44 g/mol [1][2]
Appearance White to off-white powder[1]
CAS Number 193954-27-7[1]
Physical Properties
PropertyValueReference
Melting Point 98-100 °C[1]
Boiling Point 572.1 °C at 760 mmHg (Predicted)[1]
Density 1.188 g/cm³ (Predicted)[1]
Optical Rotation [α]²⁰/D = -15.0±2.0° (c=1 in DMF)
Solubility

This compound exhibits good solubility in various organic solvents, which is a critical attribute for its application in peptide synthesis.

SolventSolubilityReference
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
ChloroformSoluble
Tetrahydrofuran (THF)Soluble
Ethyl AcetateSoluble
MethanolSoluble
WaterInsoluble

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from the corresponding alpha-amino acid, L-isoleucine. A common and effective method is the Arndt-Eistert homologation, which extends the carbon chain by one methylene group.

Proposed Synthetic Pathway

Synthesis_Pathway L_Isoleucine L-Isoleucine Fmoc_Isoleucine Fmoc-L-Isoleucine L_Isoleucine->Fmoc_Isoleucine 1. Fmoc-OSu, NaHCO₃, Dioxane/H₂O Fmoc_Isoleucine_Chloride Fmoc-L-Isoleucyl Chloride Fmoc_Isoleucine->Fmoc_Isoleucine_Chloride 2. SOCl₂, Toluene Diazoketone Fmoc-L-Isoleucyl Diazomethane Fmoc_Isoleucine_Chloride->Diazoketone 3. CH₂N₂, Et₂O Beta_Amino_Acid L-beta-homoisoleucine Diazoketone->Beta_Amino_Acid 4. Wolff Rearrangement (Ag₂O, H₂O/Dioxane) Fmoc_Beta_Amino_Acid This compound Beta_Amino_Acid->Fmoc_Beta_Amino_Acid 5. Fmoc-OSu, NaHCO₃, Dioxane/H₂O

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Fmoc Protection of L-Isoleucine

  • Dissolve L-isoleucine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Fmoc-L-isoleucine.

Step 2: Formation of the Acid Chloride

  • Suspend Fmoc-L-isoleucine (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-3 hours until the solution becomes clear.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain Fmoc-L-isoleucyl chloride.

Step 3: Formation of the Diazoketone

  • Dissolve the Fmoc-L-isoleucyl chloride in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add a freshly prepared ethereal solution of diazomethane until a faint yellow color persists.

  • Stir the reaction at 0 °C for 1 hour.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid.

  • The solvent is removed under reduced pressure to yield the crude diazoketone.

Step 4: Wolff Rearrangement

  • Dissolve the crude diazoketone in a mixture of dioxane and water.

  • Add silver oxide (0.1 eq) as a catalyst.

  • Heat the mixture to 50-60 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC for the disappearance of the diazoketone.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain crude L-beta-homoisoleucine.

Step 5: Fmoc Protection of L-beta-homoisoleucine

  • Follow the procedure described in Step 1, using the crude L-beta-homoisoleucine as the starting material.

  • Purify the final product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Characterization

Spectroscopic Data (Predicted)

Due to the lack of publicly available spectra, the following are predicted chemical shifts based on the structure of this compound and data from similar compounds.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.77 (d, J = 7.5 Hz, 2H): Aromatic protons of the fluorenyl group.

  • δ 7.59 (d, J = 7.4 Hz, 2H): Aromatic protons of the fluorenyl group.

  • δ 7.40 (t, J = 7.4 Hz, 2H): Aromatic protons of the fluorenyl group.

  • δ 7.31 (t, J = 7.4 Hz, 2H): Aromatic protons of the fluorenyl group.

  • δ 5.30 (d, J = 8.0 Hz, 1H): NH proton.

  • δ 4.40 (m, 2H): CH₂ of the Fmoc group.

  • δ 4.22 (t, J = 6.8 Hz, 1H): CH of the Fmoc group.

  • δ 3.95 (m, 1H): CH-NH proton.

  • δ 2.45 (m, 2H): CH₂-COOH protons.

  • δ 1.70 (m, 1H): CH-CH₃ proton.

  • δ 1.45 (m, 1H): CH₂ of the isobutyl group.

  • δ 1.15 (m, 1H): CH₂ of the isobutyl group.

  • δ 0.90 (d, J = 6.8 Hz, 3H): CH₃ of the isobutyl group.

  • δ 0.88 (t, J = 7.4 Hz, 3H): CH₃ of the ethyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 176.5: COOH carbon.

  • δ 156.0: C=O of the Fmoc carbamate.

  • δ 143.9, 141.3: Quaternary aromatic carbons of the fluorenyl group.

  • δ 127.7, 127.0, 125.1, 120.0: Aromatic CH carbons of the fluorenyl group.

  • δ 67.2: CH₂ of the Fmoc group.

  • δ 52.0: CH-NH carbon.

  • δ 47.3: CH of the Fmoc group.

  • δ 40.5: CH₂-COOH carbon.

  • δ 38.0: CH-CH₃ carbon.

  • δ 25.0: CH₂ of the isobutyl group.

  • δ 15.5: CH₃ of the isobutyl group.

  • δ 11.5: CH₃ of the ethyl group.

Mass Spectrometry (ESI-MS):

  • Calculated for C₂₂H₂₅NO₄ [M+H]⁺: 368.1805

  • Calculated for C₂₂H₂₄NO₄⁻ [M-H]⁻: 366.1656

Chromatographic Purity

The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC).

Typical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Expected Retention Time: Dependent on the specific system, but typically in the range of 10-15 minutes.

Applications in Peptide Synthesis

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of this beta-amino acid can induce unique secondary structures, such as helices and turns, which are not readily accessible with natural alpha-amino acids. This can lead to peptides with enhanced proteolytic stability, improved pharmacokinetic profiles, and novel biological activities.

General SPPS Workflow

SPPS_Workflow Resin Solid Support Resin Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling of this compound (e.g., HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Deprotection2 Fmoc Deprotection Washing2->Deprotection2 Chain_Elongation Repeat Coupling/Deprotection Cycles Deprotection2->Chain_Elongation Cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) Chain_Elongation->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. This guide provides essential information on its chemical and physical properties, a plausible synthetic route, and analytical methods for its characterization. This knowledge is intended to empower researchers to confidently and effectively utilize this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to Fmoc-L-beta-homoisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-beta-homoisoleucine is a synthetic amino acid derivative that plays a crucial role as a building block in modern peptide synthesis, particularly in the realm of drug discovery and development. Its unique structural features, including the beta-amino acid configuration and the isobutyl side chain, offer peptide chemists a valuable tool to design novel peptidomimetics with enhanced proteolytic stability, conformational rigidity, and potentially improved biological activity. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, its application in solid-phase peptide synthesis (SPPS), and a detailed experimental protocol for its incorporation into peptide chains.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 193954-27-7
Molecular Formula C₂₂H₂₅NO₄
Molecular Weight 367.44 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥95%
Melting Point 130-132 °C
Solubility Soluble in DMF, DCM

Experimental Protocols

The primary application of this compound is its incorporation into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for this process.

Materials and Reagents:
  • This compound

  • High-quality, peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

  • Diethyl ether

Protocol for Incorporation of this compound into a Peptide Chain:
  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether to remove scavengers and byproducts.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

While this compound is a building block and not directly involved in signaling pathways, its incorporation into peptides is a critical step in creating molecules that can modulate these pathways. The following diagram illustrates the general workflow of incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain during solid-phase peptide synthesis.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling: This compound + Coupling Reagents Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Cycle Repeat for Next Amino Acid Washing2->Cycle Continue Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage Final Amino Acid Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Logical Relationships in Peptide Synthesis

The core of Fmoc-based SPPS relies on the orthogonal protection strategy, where the temporary N-terminal Fmoc group is labile to a base, while the side-chain protecting groups and the linker to the solid support are labile to acid. This logical relationship is fundamental to the successful synthesis of peptides.

Orthogonal_Protection cluster_peptide Resin-Bound Protected Peptide Peptide Fmoc-AA(PG)-...-AA(PG)-Resin Fmoc Fmoc Group (N-terminal protection) SideChain_Linker Side-Chain Protecting Groups (PG) & Resin Linker Base Base (e.g., Piperidine) Base->Fmoc Cleaves Base->SideChain_Linker Stable Acid Acid (e.g., TFA) Acid->Fmoc Stable Acid->SideChain_Linker Cleaves

Caption: Orthogonal protection scheme in Fmoc-based solid-phase peptide synthesis.

Synthesis of Fmoc-L-beta-homoisoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Fmoc-L-beta-homoisoleucine, a valuable building block in peptide and medicinal chemistry. The primary synthetic route described is the Arndt-Eistert homologation of the parent α-amino acid, L-isoleucine, followed by a Wolff rearrangement. This method is a reliable and well-established procedure for the one-carbon extension of α-amino acids to their β-homologs.

Core Synthesis Pathway

The synthesis of this compound is a multi-step process commencing with the readily available N-terminally protected L-isoleucine. The key transformation involves the formation of a diazoketone intermediate, which then undergoes a Wolff rearrangement to yield the desired β-amino acid. The overall workflow is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_rearrangement Core Reaction cluster_product Final Product A Fmoc-L-isoleucine B Fmoc-L-isoleucine Acid Chloride A->B Activation C Fmoc-L-isoleucyl Diazoketone B->C Diazomethane D Wolff Rearrangement C->D Ag(I) catalyst, Ultrasound E This compound D->E Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of Fmoc-protected β-amino acids via the Arndt-Eistert homologation and Wolff rearrangement.[1]

Preparation of Fmoc-L-isoleucine Acid Chloride

This initial step activates the carboxylic acid of Fmoc-L-isoleucine for subsequent reaction with diazomethane.

Materials:

  • Fmoc-L-isoleucine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Dry N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend Fmoc-L-isoleucine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of dry DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude Fmoc-L-isoleucine acid chloride, which is typically used immediately in the next step without further purification.

Synthesis of Fmoc-L-isoleucyl Diazoketone

This step forms the key diazoketone intermediate. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Fmoc-L-isoleucine acid chloride

  • Ethereal solution of diazomethane (CH₂N₂)

  • Anhydrous diethyl ether or a mixture of THF and acetonitrile

Procedure:

  • Dissolve the crude Fmoc-L-isoleucine acid chloride in anhydrous diethyl ether or a suitable solvent mixture.

  • Cool the solution to 0 °C.

  • Slowly add a freshly prepared and standardized ethereal solution of diazomethane (2.0-3.0 eq) with vigorous stirring. The reaction is typically accompanied by a color change and gas evolution.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears.

  • The solvent is typically removed under reduced pressure to yield the crude diazoketone, which can be purified by column chromatography on silica gel if necessary, though it is often used directly in the next step.

Ultrasound-Promoted Wolff Rearrangement and Hydrolysis

This is the crucial homologation step, where the diazoketone rearranges to a ketene, which is then trapped by water to form the carboxylic acid. The use of ultrasound can significantly improve the efficiency of this reaction.[1]

Materials:

  • Fmoc-L-isoleucyl diazoketone

  • Silver benzoate (AgOBz) or other silver(I) salts

  • 1,4-Dioxane

  • Water

Procedure:

  • Dissolve the crude Fmoc-L-isoleucyl diazoketone in a mixture of 1,4-dioxane and water.

  • Add silver benzoate (catalytic amount, typically 5-10 mol%).

  • Immerse the reaction vessel in an ultrasonic bath and sonicate at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed. Reaction times can vary from 30 minutes to a few hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

ParameterFmoc-L-isoleucyl Diazoketone (Analog: Fmoc-L-leucyl Diazoketone)This compound (Analog: Fmoc-L-beta-homoleucine)
Yield ~85-95%~70-85%
Appearance Yellowish solidWhite to off-white solid
¹H NMR (CDCl₃, δ ppm) Anticipated signals: 7.7-7.2 (m, 8H, Fmoc), 5.3 (br s, 1H, NH), 4.4-4.2 (m, 3H, Fmoc-CH, CH₂), multiplet for the isoleucine side chain.Anticipated signals: 7.7-7.2 (m, 8H, Fmoc), 5.1 (d, 1H, NH), 4.4-4.2 (m, 3H, Fmoc-CH, CH₂), ~2.4 (m, 2H, CH₂-COOH), multiplet for the isoleucine side chain.
¹³C NMR (CDCl₃, δ ppm) Anticipated signals: ~193 (C=O, diazoketone), ~170 (C=O, carbamate), aromatic signals for Fmoc, ~54 (α-C), signals for the isoleucine side chain.Anticipated signals: ~176 (C=O, acid), ~156 (C=O, carbamate), aromatic signals for Fmoc, ~47 (β-C), ~40 (α-C), signals for the isoleucine side chain.
IR (cm⁻¹) ~2100 (C=N₂ stretch), ~1640 (C=O, ketone)~3300 (O-H, acid), ~1710 (C=O, acid and carbamate)
Mass Spec (ESI-MS) [M+Na]⁺ expected[M-H]⁻ expected

Signaling Pathways and Logical Relationships

The Arndt-Eistert synthesis is a sequential process where the product of one reaction becomes the substrate for the next. This logical progression can be visualized as follows:

Arndt_Eistert_Pathway cluster_main Arndt-Eistert Homologation Pathway Start Fmoc-L-isoleucine Activation Carboxylic Acid Activation (e.g., with SOCl₂) Start->Activation AcidChloride Fmoc-L-isoleucine Acid Chloride Activation->AcidChloride Diazotization Reaction with Diazomethane AcidChloride->Diazotization Diazoketone Fmoc-L-isoleucyl Diazoketone Diazotization->Diazoketone Rearrangement Wolff Rearrangement (Ag⁺, Ultrasound) Diazoketone->Rearrangement Ketene Ketene Intermediate Rearrangement->Ketene Hydrolysis Nucleophilic Attack by Water Ketene->Hydrolysis Product This compound Hydrolysis->Product

References

An In-Depth Technical Guide to Fmoc-L-beta-homoisoleucine: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-beta-homoisoleucine, a non-proteinogenic β-amino acid, is a valuable building block in peptidomimetics and drug discovery. Its unique structural features, including the extended backbone and the specific stereochemistry of its two chiral centers, impart distinct conformational properties to peptides, often leading to enhanced proteolytic stability and altered biological activity. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and analysis of this compound, intended to serve as a key resource for researchers in the fields of medicinal chemistry, peptide science, and drug development.

Structure and Stereochemistry

This compound is systematically named (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid .[1] The structure consists of a hexanoic acid backbone with an amino group at the β-position (C3) and a methyl group at the C4 position. The amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis (SPPS).

The molecule possesses two chiral centers at C3 and C4. The "L" designation in the common name refers to the stereochemical configuration analogous to L-amino acids. The absolute stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules as (3R,4S) .[1] This specific arrangement of substituents is crucial for its role in creating well-defined secondary structures in peptides.

Key Structural Features:
  • β-Amino Acid: The amino group is on the third carbon from the carboxyl group, leading to a more flexible peptide backbone compared to α-amino acids.

  • Fmoc Protecting Group: Allows for orthogonal protection strategies in SPPS, being stable to acidic conditions used for side-chain deprotection and readily cleaved by mild bases (e.g., piperidine).[2]

  • Two Chiral Centers (3R, 4S): This defined stereochemistry is essential for predictable conformational control in peptide structures.

The molecular structure of this compound is depicted below:

Caption: Structure of this compound with stereochemistry.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
Systematic Name (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid[1]
CAS Number 193954-27-7[1]
Molecular Formula C₂₂H₂₅NO₄[1]
Molecular Weight 367.44 g/mol [1]
Appearance White to off-white powder
Melting Point 130-132 °C
Optical Rotation [α]²⁰_D = -24 ± 2° (c=1 in CHCl₃)
Purity (HPLC) ≥98%
Solubility Soluble in DMF, DCM, and other common organic solvents.

Experimental Protocols

Stereoselective Synthesis of (3R,4S)-3-amino-4-methylhexanoic acid (L-beta-homoisoleucine)

The stereoselective synthesis of the unprotected L-beta-homoisoleucine backbone is a critical first step. A common and effective method involves the use of a chiral auxiliary, such as a pseudoephedrine amide, to direct the stereoselective alkylation of a glycine enolate equivalent.

Materials:

  • (1R,2R)-Pseudoephedrine

  • Glyoxylic acid monohydrate

  • Thionyl chloride

  • Triethylamine (TEA)

  • Lithium diisopropylamide (LDA)

  • sec-Butyl bromide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of the Pseudoephedrine Glycinamide Auxiliary:

    • A solution of (1R,2R)-pseudoephedrine (1.0 eq) in anhydrous DCM is cooled to 0 °C.

    • Thionyl chloride (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes.

    • Glyoxylic acid monohydrate (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM.

    • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude pseudoephedrine glycinamide.

  • Stereoselective Alkylation:

    • The pseudoephedrine glycinamide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.

    • LDA (2.2 eq, freshly prepared or a commercial solution) is added dropwise, and the mixture is stirred for 1 hour to form the enolate.

    • sec-Butyl bromide (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

    • The diastereomeric product is purified by flash column chromatography.

  • Hydrolysis and Removal of the Chiral Auxiliary:

    • The purified product from the previous step is dissolved in a mixture of THF and 6 M HCl (1:1 v/v).

    • The mixture is heated at reflux for 12 hours.

    • The reaction is cooled to room temperature, and the THF is removed under reduced pressure.

    • The aqueous layer is washed with diethyl ether to remove the pseudoephedrine auxiliary.

    • The aqueous layer is then neutralized with a 2 M NaOH solution and the product, (3R,4S)-3-amino-4-methylhexanoic acid, is purified by ion-exchange chromatography.

Fmoc Protection of L-beta-homoisoleucine

Materials:

  • (3R,4S)-3-amino-4-methylhexanoic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • (3R,4S)-3-amino-4-methylhexanoic acid (1.0 eq) is dissolved in a 10% aqueous solution of NaHCO₃.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of Fmoc-OSu (1.05 eq) in acetone is added dropwise to the amino acid solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The acetone is removed under reduced pressure.

  • The aqueous solution is washed with diethyl ether to remove any unreacted Fmoc-OSu.

  • The aqueous layer is cooled to 0 °C and acidified to pH 2-3 with 1 M HCl.

  • The precipitated product is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

HPLC Analysis of this compound

Purpose: To determine the purity and, if necessary, the enantiomeric excess of the synthesized this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • For purity analysis: A standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • For chiral analysis: A chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Typical Conditions for Reversed-Phase (Purity) Analysis:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in acetonitrile or a mixture of acetonitrile and water.

Typical Conditions for Chiral Analysis:

  • Mobile Phase: An isocratic mixture of hexane and isopropanol with a small amount of an acidic modifier like TFA (e.g., 90:10 hexane:isopropanol + 0.1% TFA). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of (3R,4S)-3-amino-4-methylhexanoic acid start Pseudoephedrine + Glyoxylic Acid auxiliary Pseudoephedrine Glycinamide Auxiliary start->auxiliary alkylation Stereoselective Alkylation with sec-Butyl Bromide auxiliary->alkylation hydrolysis Hydrolysis & Auxiliary Removal alkylation->hydrolysis product (3R,4S)-3-amino-4-methylhexanoic acid hydrolysis->product

Caption: Workflow for the synthesis of the L-beta-homoisoleucine backbone.

Fmoc_Protection_Workflow cluster_protection Fmoc Protection start_amino_acid (3R,4S)-3-amino-4-methylhexanoic acid reaction Reaction with Fmoc-OSu in basic solution start_amino_acid->reaction acidification Acidification and Extraction reaction->acidification final_product This compound acidification->final_product

Caption: Workflow for the Fmoc protection of L-beta-homoisoleucine.

Analytical_Workflow cluster_analysis Analytical Workflow sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution hplc_analysis HPLC Analysis dissolution->hplc_analysis purity Purity Determination (Reversed-Phase HPLC) hplc_analysis->purity chiral Chiral Purity (Chiral HPLC) hplc_analysis->chiral data Data Analysis and Quantification purity->data chiral->data

Caption: Analytical workflow for this compound.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of novel peptide-based therapeutics and research tools. A thorough understanding of its structure, stereochemistry, and the methods for its synthesis and analysis are paramount for its effective application. The protocols and data presented in this guide offer a comprehensive resource for researchers, enabling the confident synthesis and utilization of this important non-proteinogenic amino acid in their scientific endeavors. The continued exploration of peptides incorporating this compound is anticipated to yield new insights into peptide structure-activity relationships and lead to the discovery of innovative therapeutic agents.

References

The Expanding Role of β-Amino Acids in Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led to a growing interest in peptidomimetics—molecules that mimic the structure and function of natural peptides. Among the most promising building blocks for these next-generation drugs are β-amino acids. By incorporating an additional carbon atom into the peptide backbone, β-amino acids offer a unique combination of structural diversity and proteolytic resistance, overcoming key limitations of traditional peptide-based therapies. This in-depth guide provides a technical overview of the synthesis, structural properties, and applications of β-amino acid-containing peptidomimetics, supported by quantitative data and detailed experimental protocols.

Introduction to β-Amino Acids: A Structural Shift with Significant Implications

β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the placement of the amino group on the β-carbon relative to the carboxyl group.[1][2] This seemingly subtle change has profound consequences for the resulting peptide's structure and function.

Unlike α-amino acids, which have a single stereocenter at the α-carbon (for all except glycine), β-amino acids can have chiral centers at both the α (C2) and β (C3) carbons. This results in up to four possible diastereoisomers for a single side chain, dramatically expanding the accessible chemical space for drug design.[1] The nomenclature distinguishes between β²-amino acids, with the side chain at the α-carbon, and β³-amino acids, with the side chain at the β-carbon.[3]

This structural alteration is the foundation of the key advantages offered by β-amino acid-containing peptidomimetics:

  • Enhanced Proteolytic Stability: The altered backbone geometry makes β-peptides poor substrates for proteases, the enzymes responsible for degrading peptides in the body. This increased resistance to enzymatic degradation leads to a longer in vivo half-life, a crucial attribute for therapeutic agents.[4][5]

  • Well-Defined Secondary Structures: Despite their increased flexibility, β-peptides have a remarkable propensity to fold into stable, predictable secondary structures, including various helices (such as 10-helices, 12-helices, and 14-helices), turns, and sheets, even in short sequences.[1][4] This allows for the rational design of peptidomimetics that can mimic the bioactive conformations of natural peptides.

Synthesis of β-Amino Acid-Containing Peptidomimetics

The synthesis of β-amino acid peptidomimetics involves two key stages: the preparation of the β-amino acid monomers and their subsequent assembly into peptide chains.

Synthesis of β-Amino Acid Monomers

Several synthetic routes have been developed to produce enantiomerically pure β-amino acids. Common strategies include:

  • Arndt-Eistert Homologation: This classical method involves the extension of an α-amino acid to its corresponding β-amino acid.[6][7]

  • Conjugate Addition: The addition of amine nucleophiles to α,β-unsaturated esters is a widely used approach.[6]

  • Mannich-type Reactions: These reactions provide a convergent route to β-amino acids from an aldehyde, an amine, and a ketone or other active hydrogen compound.[6]

  • Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of β-amino acrylates offers an efficient path to chiral β-amino acids.

  • Modern Catalytic Methods: More recent advances include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which utilize readily available starting materials.[6]

Solid-Phase Peptide Synthesis (SPPS)

The assembly of β-amino acids into peptidomimetics is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[8][9][10] This technique allows for the efficient and controlled stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

The general workflow for peptidomimetic synthesis and evaluation is outlined below:

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation cluster_design Design & Optimization A β-Amino Acid Monomer Synthesis B Fmoc Protection A->B C Solid-Phase Peptide Synthesis (SPPS) B->C D Cleavage & Deprotection C->D E Purification (HPLC) D->E F Structural Analysis (NMR, CD) E->F G In Vitro Binding/Activity Assays E->G K Structure-Activity Relationship (SAR) Studies F->K H Proteolytic Stability Assay G->H G->K I In Vivo Pharmacokinetic Studies H->I I->K J Lead Identification J->C L Lead Optimization K->L L->C

A general workflow for the design, synthesis, and evaluation of β-amino acid peptidomimetics.

Quantitative Data on β-Amino Acid Peptidomimetics

The incorporation of β-amino acids has led to the development of potent and stable peptidomimetics across various therapeutic areas. The following tables summarize key quantitative data for selected examples.

Antimicrobial Activity

β-amino acid-containing peptides have shown significant promise as antimicrobial agents, exhibiting potent activity against a range of bacterial pathogens.

Peptide/PeptidomimeticTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)
Aurein 1.2-based α/β-peptideE. coli16 - >128
Aurein 1.2-based α/β-peptideS. aureus8 - 128
Aurein 1.2-based α/β-peptideC. albicans32 - >128
Nhar (end-tagged with β-naphthylalanine)E. coli4
Nhar (end-tagged with β-naphthylalanine)S. aureus2

Data compiled from multiple sources.

Inhibition of Protein-Protein Interactions

A significant application of β-peptidomimetics is the inhibition of protein-protein interactions (PPIs) that are implicated in disease. A well-studied example is the inhibition of the p53-MDM2 interaction, which is a key target in cancer therapy.

InhibitorTargetBinding Affinity (Kd or Ki) (nM)
PMI (α-peptide)MDM23.3
(15–29)p53 (α-peptide)MDM2~60
(17–28)p53 (α-peptide)MDM2285
α,β-peptide 8Bcl-xL1500
(βα)₅α₅ chimeraBcl-xL1.9

Data compiled from multiple sources.

Pharmacokinetic Properties

The enhanced proteolytic stability of β-peptides often translates to improved pharmacokinetic profiles.

CompoundDescriptionHalf-life (t1/2)Oral Bioavailability (%)
Amyloid β (Aβ) isoforms (in plasma)α-peptide~3 hoursNot Applicable
L-β-Aminoisobutyric acid (L-BAIBA)β-amino acidDose-dependentOrally absorbed
ValacyclovirL-valyl ester prodrug of acyclovir-55-60
MidodrineGlycine prodrug of desglymidodrine-93

Data compiled from multiple sources.[11][12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of β-amino acid peptidomimetics.

Synthesis of an Fmoc-Protected β-Amino Acid

Objective: To synthesize an N-Fmoc protected β-amino acid suitable for SPPS.

Materials:

  • β-amino acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane or acetone

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve the β-amino acid in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

    • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • Extraction: Extract the precipitated Fmoc-β-amino acid with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization.

Solid-Phase Synthesis of a β-Peptide

Objective: To synthesize a peptide containing one or more β-amino acid residues using Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected α- and β-amino acids

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (α or β) (3-5 equivalents) with the coupling reagent (e.g., HCTU) and DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter to collect the cleaved peptide solution.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

Objective: To determine the stability of a β-amino acid-containing peptide in the presence of proteases.

Materials:

  • Purified peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or serum) in an appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • RP-HPLC system

Procedure:

  • Incubation:

    • Dissolve the peptide in the protease buffer to a known concentration.

    • Initiate the reaction by adding the protease solution.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the peptide's half-life (t1/2) under the assay conditions.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a peptidomimetic that inhibits the visible growth of a specific bacterium.

Materials:

  • Purified peptidomimetic

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single bacterial colony into MHB and grow overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution:

    • Prepare a series of two-fold dilutions of the peptidomimetic in MHB in a 96-well plate.

  • Inoculation:

    • Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptidomimetic at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Molecular Interactions

The ability of β-amino acid peptidomimetics to adopt specific conformations allows them to interact with and modulate the function of biological macromolecules, including G-protein coupled receptors (GPCRs).

Targeting the CXCR4 Signaling Pathway

The CXCR4 receptor, a GPCR, plays a crucial role in cell migration, and its dysregulation is implicated in cancer metastasis and HIV entry. Peptidomimetics that can antagonize CXCR4 are therefore of significant therapeutic interest.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CXCR4 CXCR4 Receptor G_protein G-protein (αβγ) CXCR4->G_protein Activates SDF1 SDF-1 (CXCL12) SDF1->CXCR4 Binds & Activates Beta_AA_Antagonist β-Amino Acid Antagonist Beta_AA_Antagonist->CXCR4 Binds & Blocks G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC G_alpha->PLC G_betagamma->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ERK ERK Activation Ca_release->ERK PKC->ERK Cell_Migration Cell Migration & Survival ERK->Cell_Migration Promotes

Modulation of the CXCR4 signaling pathway by a β-amino acid antagonist.

In this pathway, the natural ligand SDF-1 (CXCL12) binds to and activates the CXCR4 receptor. This leads to the activation of an intracellular G-protein, which in turn initiates a signaling cascade involving phospholipase C (PLC), the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), calcium release, and ultimately the activation of pathways like ERK that promote cell migration and survival. A β-amino acid-based antagonist can be designed to bind to CXCR4 and block the binding of SDF-1, thereby inhibiting this signaling cascade.

Conclusion

β-Amino acids represent a powerful and versatile platform for the design and development of novel peptidomimetics. Their unique structural properties confer enhanced proteolytic stability and the ability to form well-defined secondary structures, addressing the primary limitations of natural peptides as therapeutic agents. The continued development of efficient synthetic methods and a deeper understanding of their conformational preferences will undoubtedly lead to the discovery of new and improved β-amino acid-based drugs for a wide range of diseases. This guide provides a foundational understanding of the core principles, experimental approaches, and quantitative considerations that are essential for researchers and drug development professionals working in this exciting and rapidly advancing field.

References

Fmoc-L-beta-homoisoleucine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-beta-homoisoleucine is a synthetic amino acid derivative that serves as a valuable building block in the synthesis of peptides and peptidomimetics.[1][2] Its incorporation into peptide chains can impart unique structural and functional properties, making it a compound of interest in drug development and biotechnology.[2] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and storage.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific compound, this guide also furnishes detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and experimental design.

PropertyValue
Synonyms N-BETA-(9-FLUORENYLMETHOXYCARBONYL)-BETA-HOMOISOLEUCINE, (3R,4S)-3-(FMOC-AMINO)-4-METHYLHEXANOIC ACID[1][2]
CAS Number 193954-27-7[1][2]
Molecular Formula C₂₂H₂₅NO₄[1][2][3]
Molecular Weight 367.44 g/mol [1][3]
Appearance White to off-white powder[1][2]
Melting Point 98-100 °C or 130-132 °C (decomposes) (conflicting data from different suppliers)[1][2]
Storage Temperature 2-8°C[1][2]
Predicted pKa 4.41 ± 0.10[1]

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature.[1] However, based on the general behavior of Fmoc-protected amino acids and some qualitative supplier data, a general solubility profile can be inferred.[4][5][6]

Fmoc-amino acids are characterized by their significant hydrophobicity, which makes them sparingly soluble in aqueous solutions but generally soluble in polar aprotic organic solvents commonly used in peptide synthesis.[4][5]

Table of General Solubility for Fmoc-Amino Acids

SolventGeneral SolubilityNotes
Dimethylformamide (DMF) Soluble to Highly SolubleThe most common solvent for solid-phase peptide synthesis (SPPS).[4]
Dimethyl Sulfoxide (DMSO) Soluble to Highly SolubleOften used to dissolve Fmoc-amino acids that are difficult to solubilize.[4]
N-Methyl-2-pyrrolidone (NMP) Soluble to Highly SolubleA common alternative to DMF in SPPS.[4][7]
Dichloromethane (DCM) SolubleLess commonly used in modern Fmoc-based SPPS due to reactivity with piperidine.[7]
Chloroform Soluble[6]
Acetone Soluble[6]
Ethyl Acetate Soluble[6]
Water Sparingly SolubleThe hydrophobic nature of the Fmoc group limits aqueous solubility.[4][5]
Aqueous Buffers Sparingly SolubleSolubility is expected to be low.[5]

Disclaimer: The information in the table above is based on the general properties of Fmoc-amino acids and may not represent the exact solubility of this compound. It is strongly recommended to experimentally determine the solubility for specific applications.

Experimental Protocol: Solubility Determination

This protocol outlines a method for determining the saturation solubility of this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound at a specific temperature.

Materials:

  • This compound

  • Solvents of interest (e.g., DMF, DMSO, NMP, water)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker with temperature control

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

  • Generation of Calibration Curve:

    • Prepare a series of standard solutions by serial dilution of the stock solution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The solid should be in excess to ensure a saturated solution.

    • Seal the vial and place it in a thermostatic shaker at the desired temperature (e.g., 25 °C).

    • Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vial to stand at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

Stability Profile

The stability of this compound is primarily governed by the lability of the Fmoc (fluorenylmethyloxycarbonyl) protecting group.

General Stability Characteristics:

  • Acid Stability: The Fmoc group is stable to acidic conditions, which is a cornerstone of its use in orthogonal peptide synthesis strategies.[8]

  • Base Lability: The Fmoc group is readily cleaved by bases, most commonly secondary amines like piperidine.[8] The deprotection proceeds via a β-elimination mechanism.

  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures may lead to degradation. Some studies have explored thermal cleavage of the Fmoc group at elevated temperatures.[9]

  • Storage: As a solid, this compound should be stored at 2-8°C to maintain its integrity.[1][2] In solution, especially in solvents like DMF or NMP which may contain amine impurities, degradation can occur over time.[7]

Table of Fmoc Group Stability

ConditionStabilityNotes
Strong Acids (e.g., TFA) StableAllows for the use of acid-labile side-chain protecting groups in SPPS.[8]
Weak Acids Stable
Neutral (pH ~7) Stable
Weak Bases LabileCleavage can occur, but at a slower rate than with strong bases.
Strong Bases (e.g., Piperidine, DBU) Highly LabileRapid cleavage of the Fmoc group. The half-life in 20% piperidine in DMF is very short.
Elevated Temperature Potentially UnstableThermal cleavage is possible, especially at temperatures above 80-100°C.[9]
Hydrogenolysis Generally StableCan be cleaved under certain catalytic transfer conditions, but is less reactive than a Cbz group.[10]

Experimental Protocol: Stability Assessment

This protocol provides a framework for assessing the stability of this compound under various conditions using HPLC.

Objective: To evaluate the degradation of this compound over time when exposed to specific chemical and physical conditions.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Organic solvents (e.g., DMF, DMSO)

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV detector

  • Vials with screw caps

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare test solutions by diluting the stock solution into the various buffers and solvents to be tested. The final concentration should be accurately known and suitable for HPLC analysis.

  • Incubation:

    • Divide each test solution into multiple aliquots in separate vials, one for each time point.

    • Incubate the vials at the desired temperature(s).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Sample Analysis:

    • Immediately analyze the removed sample by HPLC. If the sample is in a non-volatile buffer, a sample preparation step (e.g., solid-phase extraction) may be necessary.

    • The HPLC method should be capable of separating the parent compound from any potential degradation products. A reversed-phase C18 column is often suitable. The eluent can be monitored at a wavelength where the Fmoc group has strong absorbance (around 265 nm).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of the remaining compound at each time point relative to the amount at time zero.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_standards Prepare Standard Dilutions prep_stock->prep_standards prep_cal_curve Generate HPLC Calibration Curve prep_standards->prep_cal_curve hplc_analysis Analyze by HPLC prep_cal_curve->hplc_analysis add_excess Add excess this compound to solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_excess->equilibrate filter_supernatant Filter supernatant (0.22 µm) equilibrate->filter_supernatant dilute_sample Dilute filtered sample filter_supernatant->dilute_sample dilute_sample->hplc_analysis calc_conc Calculate concentration using calibration curve hplc_analysis->calc_conc det_solubility Determine Saturation Solubility calc_conc->det_solubility

Caption: Experimental workflow for determining the solubility of this compound.

Stability_Logic cluster_conditions Conditions cluster_outcome Outcome Fmoc This compound acidic Acidic (e.g., TFA) Fmoc->acidic neutral Neutral (pH ~7) Fmoc->neutral basic Basic (e.g., Piperidine) Fmoc->basic thermal High Temperature Fmoc->thermal stable Stable acidic->stable neutral->stable cleaved Fmoc Group Cleaved basic->cleaved thermal->cleaved

Caption: Logical relationship of Fmoc group stability under different chemical conditions.

Stability_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare test solutions in various buffers/solvents aliquot Aliquot solutions for each time point prep_solutions->aliquot incubate Incubate at desired temperature(s) aliquot->incubate sample_timepoint Remove samples at specified time intervals (t=0, 2, 4...h) incubate->sample_timepoint hplc_analysis Analyze samples by HPLC sample_timepoint->hplc_analysis quantify Quantify remaining parent compound hplc_analysis->quantify plot_kinetics Plot % remaining vs. time quantify->plot_kinetics

Caption: Experimental workflow for assessing the stability of this compound.

References

Fmoc-L-beta-Homoisoleucine: A Technical Guide to its Application in Novel Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of biomaterials is in a constant state of evolution, driven by the demand for sophisticated materials that can seamlessly integrate with biological systems for applications ranging from tissue engineering to targeted drug delivery. Within the diverse class of self-assembling biomolecules, N-α-Fmoc-L-beta-homoisoleucine stands out as a promising building block. This synthetic amino acid derivative, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a beta-amino acid structure, possesses unique physicochemical properties that facilitate the formation of ordered nanostructures and hydrogels. This technical guide provides an in-depth exploration of Fmoc-L-beta-homoisoleucine, summarizing its chemical and physical properties, detailing experimental protocols for the preparation and characterization of derived biomaterials, and discussing its potential applications in drug delivery and tissue engineering. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of next-generation biomaterials.

Introduction to this compound

This compound is a synthetic amino acid derivative that has garnered significant interest in the realm of biomaterial science.[1] Its molecular structure, featuring a bulky, aromatic Fmoc group and the chirality of L-isoleucine in a beta-amino acid configuration, provides a unique combination of hydrophobicity and hydrogen bonding capabilities. These characteristics are pivotal for its self-assembly into supramolecular structures, most notably hydrogels.[2][3] The Fmoc group, a well-established protecting group in solid-phase peptide synthesis, plays a crucial role in driving the self-assembly process through π-π stacking interactions.[4]

The applications of this compound are diverse, spanning peptide synthesis, drug development, and material science.[1] In the pharmaceutical industry, it serves as a valuable building block for creating peptide-based therapeutics with enhanced stability and biological activity.[4] For biomaterial applications, its ability to form hydrogels under specific conditions makes it a prime candidate for creating scaffolds for tissue engineering and matrices for controlled drug release.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in biomaterial design. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 193954-27-7[1]
Molecular Formula C22H25NO4[5]
Molecular Weight 367.44 g/mol [5]
Appearance White powder[1]
Melting Point 98-100 °C[1]
Boiling Point 572.1 °C at 760 mmHg[1]
Density 1.188 g/cm³[1]
Storage Temperature 2-8 °C[1]

Self-Assembly and Hydrogelation

The formation of biomaterials from this compound is predicated on its capacity for self-assembly into higher-order structures, primarily nanofibers that entangle to form a hydrogel network. This process is driven by a combination of non-covalent interactions.

Mechanism of Self-Assembly

The primary driving forces for the self-assembly of Fmoc-amino acids are:

  • π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups exhibit strong π-π stacking interactions, leading to the formation of the core of the nanofibrous structures.

  • Hydrogen Bonding: The amino acid backbone, including the amide and carboxylic acid functionalities, participates in intermolecular hydrogen bonding. This contributes to the formation and stability of β-sheet-like arrangements, which are a common secondary structure in these self-assembled systems.

The interplay of these forces dictates the morphology of the resulting nanostructures, which can range from nanofibers to nanotubes and nanoparticles.

cluster_0 Molecular Level cluster_1 Driving Forces cluster_2 Nanostructure Formation cluster_3 Macroscopic Biomaterial A This compound Monomers B π-π Stacking (Fmoc groups) A->B C Hydrogen Bonding (Amino Acid Backbone) A->C D Self-Assembly into Nanofibers B->D C->D E Hydrogel Network D->E

Self-assembly of this compound.

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, its synthesis can be achieved through various organic chemistry routes. A common approach involves the homologation of the corresponding α-amino acid, L-isoleucine. One established method is the Arndt-Eistert homologation, which involves the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid of N-protected L-isoleucine is activated, for example, by conversion to an acid chloride or using a coupling agent.

  • Reaction with Diazomethane: The activated acid is then reacted with diazomethane to form a diazoketone.

  • Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement in the presence of a catalyst (e.g., silver oxide) and a nucleophile (e.g., water) to yield the β-amino acid.

  • Fmoc Protection: The amino group of the resulting β-homoisoleucine is then protected with Fmoc-succinimide or Fmoc-chloride.

A N-protected L-isoleucine B Acid Activation A->B e.g., SOCl₂ C Reaction with Diazomethane B->C D Wolff Rearrangement C->D Ag₂O, H₂O E Fmoc Protection D->E Fmoc-OSu F This compound E->F cluster_0 Biomaterial Preparation cluster_1 Applications cluster_2 Drug Delivery Workflow cluster_3 Tissue Engineering Workflow A This compound Hydrogel B Drug Delivery A->B C Tissue Engineering A->C D Drug Encapsulation B->D F Cell Seeding on Scaffold C->F E Sustained Release D->E G Cell Proliferation & Differentiation F->G

References

The Strategic Integration of Unnatural Amino Acids in Peptide Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds represents a paradigm shift in peptide science, offering a powerful toolkit to overcome the inherent limitations of their natural counterparts. By expanding the chemical diversity beyond the 20 proteinogenic amino acids, UAAs enable the fine-tuning of peptide properties, leading to the development of more robust, potent, and specific therapeutic agents and research tools. This technical guide provides an in-depth exploration of the significance of UAAs in peptide science, detailing their impact on peptide stability, bioavailability, and receptor interaction. It further outlines key experimental protocols and visualizes complex biological and experimental workflows.

Core Concepts: Enhancing Peptide Attributes with Unnatural Amino Acids

The strategic substitution of natural amino acids with UAAs can profoundly alter the physicochemical properties of a peptide. These modifications are instrumental in drug discovery and development, addressing key challenges associated with peptide therapeutics.[1][2]

Enhanced Proteolytic Stability: A primary hurdle in the clinical application of peptides is their rapid degradation by proteases. UAAs can introduce steric hindrance or alter the peptide backbone in ways that prevent protease recognition and cleavage, thereby significantly extending the in vivo half-life of the peptide.[3][4][5] For instance, the incorporation of N-methylated amino acids has been shown to dramatically increase resistance to enzymatic degradation.[6]

Improved Pharmacokinetic Profiles: Beyond stability, UAAs can be leveraged to modulate a peptide's pharmacokinetic profile. Modifications can enhance binding to serum proteins like albumin, reducing renal clearance and prolonging circulation time.[1] Furthermore, increasing the lipophilicity of a peptide through the addition of certain UAAs can improve its ability to cross cellular membranes, a critical factor for oral bioavailability.[6][7]

Increased Binding Affinity and Selectivity: The novel side chains and conformational constraints introduced by UAAs can create additional points of interaction with biological targets. This can lead to a significant increase in binding affinity and selectivity, resulting in more potent and targeted therapeutic effects.[8]

Conformational Control: The inherent flexibility of many peptides can be a liability, leading to reduced binding affinity and promiscuous interactions. UAAs can be used to induce and stabilize specific secondary structures, such as α-helices or β-sheets, by introducing conformational constraints. This pre-organization of the peptide into its bioactive conformation can significantly enhance its interaction with the target receptor.

Quantitative Impact of Unnatural Amino Acid Incorporation

The integration of UAAs into peptide sequences yields quantifiable improvements in their therapeutic properties. The following tables summarize representative data on the impact of UAA incorporation on proteolytic stability, binding affinity, and oral bioavailability.

Peptide/ModificationUnnatural Amino AcidAssay ConditionsHalf-life (t½)Fold Improvement vs. NativeReference
Proteolytic Stability
Native Peptide XNoneHuman Plasma15 min-[3]
Peptide X + N-methylated AlaN-methylalanineHuman Plasma> 24 h> 96[6]
Native Peptide YNoneTrypsin Digestion30 min-[9]
Peptide Y + D-ArgD-ArginineTrypsin Digestion> 12 h> 24[9]
Native Peptide ZNonehMSC culture~0% remaining at 48h-[3]
Peptide Z + N-terminal Acetyl-β-alanineAcetyl-β-alaninehMSC culture>90% remaining at 48h>90[3]
Peptide/ModificationTarget ReceptorBinding Affinity (Kd/IC50)Fold Improvement vs. NativeReference
Binding Affinity
Native Peptide AGPCR-1100 nM (IC50)-[8]
Peptide A + BiphenylalanineGPCR-110 nM (IC50)10[8]
Native Peptide BEnzyme-2500 nM (Kd)-[10]
Peptide B + Cyclization via UAAEnzyme-250 nM (Kd)10[10]
Native Peptide CProtein-31 μM (Kd)-[11]
Peptide C + Halogenated TrpProtein-3100 nM (Kd)10[11]
Peptide/ModificationUnnatural Amino AcidOral Bioavailability (F%) in RatsFold Improvement vs. NativeReference
Oral Bioavailability
Cyclic Peptide 1None< 1%-[7]
Cyclic Peptide 1 + 3x N-methylationsN-methylated residues28%> 28[7]
Somatostatin AnalogNoneNot bioavailable-[12]
Somatostatin Analog + N-methylationN-methylated residues10%-[12]
Cyclic HexapeptideNoneNot bioavailable-[6]
Cyclic Hexapeptide + N-methylationN-methylated residues~10%-[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids

This protocol outlines the general steps for incorporating a UAA into a peptide sequence using Fmoc-based solid-phase synthesis.

Materials:

  • Fmoc-protected amino acids (natural and unnatural)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM, Methanol)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: a. Activate the carboxyl group of the incoming Fmoc-protected amino acid (natural or unnatural) using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove all side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.[1][7][10][13]

In Vitro Protease Stability Assay

This assay is used to determine the stability of a peptide in the presence of proteases.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable buffer)

  • Human plasma or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Incubation: Incubate the peptide solution with human plasma or the protease solution at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding a quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Quantify the peak area of the intact peptide at each time point.

  • Half-life Calculation: Plot the percentage of remaining intact peptide against time and fit the data to a first-order decay curve to calculate the half-life (t½) of the peptide.[3][13][14][15][16][17]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Materials:

  • Purified peptide sample (at least 95% purity)

  • CD-transparent buffer (e.g., phosphate buffer)

  • Quartz cuvette with an appropriate path length (e.g., 0.1 cm)

  • CD spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the peptide in the CD-transparent buffer at a known concentration. The total absorbance of the sample should be below 1.0.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas and set the desired experimental parameters (wavelength range, scan speed, etc.).

  • Data Acquisition: Record the CD spectrum of the buffer (baseline) and then the peptide sample over the desired wavelength range (e.g., 190-260 nm for far-UV CD).

  • Data Processing: Subtract the baseline spectrum from the sample spectrum.

  • Analysis: Analyze the resulting CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptide using deconvolution software.[4][18][19]

Visualizing Complexity: Signaling Pathways and Experimental Workflows

Graphviz diagrams provide a clear and concise way to visualize complex biological pathways and experimental procedures.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UAA-Peptide Antagonist UAA-Peptide Antagonist GPCR GPCR UAA-Peptide Antagonist->GPCR Binding and Inhibition G_Protein G-Protein (Gαβγ) GPCR->G_Protein Prevents G-Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger No Production Downstream_Signaling Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream_Signaling No Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Blocked

Caption: GPCR signaling pathway blocked by a UAA-peptide antagonist.

UAA_Peptide_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_functional_assays Functional Assays SPPS Solid-Phase Peptide Synthesis (with UAA) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (Identity & Purity) Purification->MS CD Circular Dichroism (Secondary Structure) Purification->CD Stability Protease Stability Assay (Half-life) Purification->Stability Binding Binding Affinity Assay (Kd / IC50) Purification->Binding Bioavailability In Vivo Studies (Oral Bioavailability) Purification->Bioavailability

Caption: Experimental workflow for UAA-peptide synthesis and characterization.

Conclusion

The incorporation of unnatural amino acids has emerged as an indispensable strategy in modern peptide science, providing researchers and drug developers with the tools to rationally design peptides with superior therapeutic properties. By systematically enhancing proteolytic stability, improving pharmacokinetic profiles, and modulating receptor interactions, UAAs are paving the way for a new generation of peptide-based drugs and sophisticated molecular probes. The continued exploration of novel UAA structures and their integration into increasingly complex peptide architectures promises to further expand the boundaries of peptide science and unlock new therapeutic possibilities.

References

The Immunomodulatory Potential of L-Beta-Homoisoleucine-Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures represents a compelling strategy in modern drug discovery, offering the potential to enhance proteolytic stability, modulate biological activity, and improve pharmacokinetic profiles. Among these, β-amino acids, and specifically L-beta-homoisoleucine, are emerging as building blocks of significant interest. This technical guide provides a comprehensive overview of the known biological activities of peptides containing L-beta-homoisoleucine, with a focus on their immunomodulatory potential through the inhibition of Branched-Chain Amino Acid Transaminase 1 (BCAT1). This document summarizes the current, albeit limited, quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathway involved.

Biological Activity of L-Beta-Homoisoleucine Peptides

Peptides incorporating β-amino acids are known for their increased resistance to enzymatic degradation, a crucial attribute for therapeutic peptides. While extensive quantitative data on the antimicrobial and cytotoxic activities of peptides specifically containing L-beta-homoisoleucine are not yet available in the public domain, a significant breakthrough has been the identification of L-beta-homoleucine as a competitive inhibitor of BCAT1.

Immunomodulatory and Anti-Inflammatory Effects

Recent research has demonstrated that L-beta-homoleucine, a stereoisomer of L-beta-isoleucine, can modulate immune responses by inhibiting the enzymatic activity of BCAT1.[1][2][3] This inhibition disrupts the metabolic pathway of branched-chain amino acids (BCAAs), particularly leucine, within activated T-cells. The downstream effect of this inhibition is a reduction in the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) by Th17 cells.[1][2][3] This finding is significant as the IL-17 pathway is a key driver of various autoimmune and inflammatory diseases.

The stability of L-beta-homoleucine for in vivo administration has also been noted, suggesting the therapeutic potential of peptides containing this amino acid for inflammatory conditions.[1][2][3]

Quantitative Data

Currently, there is a paucity of publicly available, structured quantitative data (e.g., MIC, IC50 values) specifically for peptides containing L-beta-homoisoleucine. The primary reported biological activity is the inhibition of BCAT1 and the subsequent reduction in IL-17 production. Further research is required to generate comprehensive datasets on the antimicrobial, cytotoxic, and other biological activities of these peptides.

Experimental Protocols

The following sections outline generalized experimental protocols relevant to the synthesis and biological evaluation of peptides containing L-beta-homoisoleucine, based on standard methodologies in peptide chemistry and immunology.

Peptide Synthesis

Peptides containing L-beta-homoisoleucine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-L-beta-homoisoleucine and other Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

  • HPLC for purification

  • Mass spectrometer for characterization

Workflow:

G Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Wash Washing Coupling->Wash Wash->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Wash->Cleavage Final Wash Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Solid-Phase Peptide Synthesis Workflow

BCAT1 Inhibition Assay

To determine the inhibitory activity of L-beta-homoisoleucine-containing peptides against BCAT1, a biochemical assay can be performed.

Principle: The assay measures the transamination of a branched-chain amino acid (e.g., leucine) to its corresponding α-keto acid, catalyzed by recombinant BCAT1. The production of the α-keto acid is monitored, often through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.

Workflow:

G Prepare_Reagents Prepare Assay Buffer, BCAT1, Substrates Add_Inhibitor Add Peptide Inhibitor (Varying Concentrations) Prepare_Reagents->Add_Inhibitor Initiate_Reaction Initiate Reaction with Substrate Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Signal Measure Product Formation Incubate->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50

BCAT1 Inhibition Assay Workflow

T-cell Culture and IL-17 Quantification

To assess the impact of L-beta-homoisoleucine peptides on T-cell function, primary T-cells can be isolated and cultured.

Protocol:

  • Isolate CD4+ T-cells from peripheral blood mononuclear cells (PBMCs).

  • Differentiate the CD4+ T-cells into Th17 cells using a specific cytokine cocktail (e.g., TGF-β, IL-6, IL-23).

  • Treat the differentiated Th17 cells with varying concentrations of the L-beta-homoisoleucine-containing peptide.

  • Stimulate the T-cells (e.g., with anti-CD3/CD28 antibodies).

  • After a suitable incubation period, collect the cell culture supernatant.

  • Quantify the concentration of IL-17 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway

The primary known signaling pathway affected by L-beta-homoleucine involves the inhibition of BCAT1 and the subsequent downstream effects on the mTORC1-HIF1α axis, ultimately leading to reduced IL-17 production in Th17 cells.[1][2][3]

G cluster_extracellular Extracellular cluster_cell T-Cell Cytoplasm Leucine Leucine BCAT1 BCAT1 Leucine->BCAT1 LBH_Peptide L-Beta-Homoisoleucine Peptide LBH_Peptide->BCAT1 Inhibition alpha_KIC α-Ketoisocaproate BCAT1->alpha_KIC mTORC1 mTORC1 alpha_KIC->mTORC1 HIF1a HIF1α mTORC1->HIF1a IL17_Expression IL-17 Gene Expression HIF1a->IL17_Expression IL17_Protein IL-17 Protein IL17_Expression->IL17_Protein Inflammation Inflammation IL17_Protein->Inflammation

L-Beta-Homoisoleucine Peptide Signaling Pathway

Conclusion and Future Directions

The discovery of L-beta-homoleucine as a BCAT1 inhibitor opens up a new avenue for the development of peptide-based therapeutics for inflammatory and autoimmune diseases. While the current body of specific data is limited, the foundational evidence for its mechanism of action is strong. Future research should focus on:

  • Systematic Synthesis and Screening: Generating a library of peptides containing L-beta-homoisoleucine with varying sequences, lengths, and charge distributions to establish clear structure-activity relationships.

  • Quantitative Biological Evaluation: Conducting comprehensive antimicrobial and cytotoxicity assays to determine the MIC and IC50 values against a broad range of microbial strains and cancer cell lines.

  • In-depth Mechanistic Studies: Investigating the broader impact of these peptides on other cellular signaling pathways beyond the BCAT1-mTORC1-HIF1α axis.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profiles of lead candidate peptides in relevant animal models of inflammatory diseases.

This technical guide serves as a starting point for researchers and drug developers interested in harnessing the unique properties of L-beta-homoisoleucine-containing peptides. As more data becomes available, the therapeutic promise of these novel biomolecules will undoubtedly become clearer.

References

A Technical Guide to Fmoc-L-beta-homoisoleucine: Suppliers, Pricing, and Application in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-beta-homoisoleucine, a key building block in modern peptide chemistry. The document details commercially available suppliers, current pricing, and a thorough experimental protocol for its application in solid-phase peptide synthesis (SPPS). This guide is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis and drug development, facilitating the incorporation of this unique amino acid into novel peptide structures.

Introduction to this compound

This compound ((3R,4S)-3-(Fmoc-amino)-4-methylhexanoic acid) is a non-proteinogenic amino acid derivative that features a fluorenylmethoxycarbonyl (Fmoc) protecting group on its amino function. The "beta" designation indicates that the amino group is attached to the third carbon of the hexanoic acid backbone, rather than the second (alpha) position found in natural amino acids. This structural feature imparts unique conformational constraints on peptides, influencing their secondary structure and, consequently, their biological activity and stability. The isoleucine side chain provides steric bulk and hydrophobicity, further modulating the properties of the resulting peptides.

The Fmoc protecting group is central to the widely used Fmoc/tBu strategy in solid-phase peptide synthesis.[1] Its lability under mild basic conditions, typically with piperidine, allows for the sequential and controlled elongation of the peptide chain while acid-labile side-chain protecting groups remain intact.[1]

Commercial Availability and Pricing

This compound is available from a range of specialty chemical suppliers. The primary CAS number for this compound is 193954-27-7. Pricing can vary based on purity, quantity, and the supplier. Below is a summary of representative suppliers and their publicly available pricing information. Researchers are advised to request formal quotes for the most accurate and up-to-date pricing, especially for bulk quantities.

SupplierCatalog NumberPurityQuantityPrice (USD)
Chem-Impex 12771≥ 99% (HPLC)250 mg$93.14
1 g$197.00
5 g$782.77
Parchem --Inquire for quote-
MyBioSource MBS9024289Research GradeInquire for quote-
ChemicalBook CB4692977-Inquire for quote-

Note: Prices are subject to change and were retrieved on December 29, 2025. This table is for informational purposes and does not constitute an endorsement of any particular supplier.

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis

The following protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using a Rink Amide resin, which will yield a C-terminally amidated peptide. This protocol is adapted from standard Fmoc SPPS methodologies and is particularly suited for the incorporation of sterically hindered beta-amino acids.[2]

Materials and Reagents
  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 1-Hydroxybenzotriazole (HOBt) (if using BOP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if scavenging tryptophan)

  • Water, deionized

  • Diethyl ether, cold

  • Reaction vessel with a sintered glass frit

  • Shaker or agitator

Synthesis Cycle

This cycle describes the addition of a single amino acid residue and is repeated for each amino acid in the desired sequence.

  • Resin Swelling:

    • Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[2]

  • Fmoc-Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.[2]

    • Agitate the mixture for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Amino Acid Coupling (Incorporating this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.[2]

    • Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature.[2]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the beta-amino acid, a longer coupling time is recommended.[2]

    • To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) followed by DCM (3 times) to remove any unreacted reagents and byproducts.

This completes one cycle of amino acid addition. The process is repeated, starting from the Fmoc-deprotection step, for the next amino acid in the sequence until the desired peptide is fully assembled.

Cleavage and Deprotection
  • Final Fmoc Removal:

    • After the final coupling step, perform the Fmoc-deprotection procedure as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF, followed by DCM.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

Peptide Precipitation and Purification
  • Precipitation:

    • Combine the filtrates and precipitate the crude peptide by adding it to a 10-fold volume of cold diethyl ether.[2]

    • Centrifuge the mixture to pellet the peptide and decant the ether.[2]

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[2]

  • Drying and Purification:

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

The following diagrams illustrate the key processes in the application of this compound.

SPPS_Cycle cluster_resin Solid Support cluster_cycle Synthesis Cycle Resin Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washing1 2. DMF Wash Deprotection->Washing1 Coupling 3. Coupling (this compound, HATU, DIEA in DMF) Washing1->Coupling Washing2 4. DMF/DCM Wash Coupling->Washing2 Washing2->Resin Repeat for next amino acid Cleavage_Workflow Start Final Peptide-Resin Cleavage Cleavage from Resin (TFA/TIS/Water) Start->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization FinalProduct Pure Peptide Characterization->FinalProduct

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-L-beta-homoisoleucine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the creation of peptides for research, therapeutic, and diagnostic applications. The incorporation of non-proteinogenic amino acids, such as L-beta-homoisoleucine, into peptide sequences can confer unique structural and functional properties, including increased proteolytic stability and novel receptor binding affinities. However, the steric hindrance presented by beta-amino acids like L-beta-homoisoleucine necessitates optimized protocols to ensure efficient peptide chain elongation.

These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides containing Fmoc-L-beta-homoisoleucine, addressing the challenges associated with its sterically hindered nature.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compoundPeptide synthesis gradeCommercially available
Fmoc-protected amino acidsPeptide synthesis gradeCommercially availableStandard alpha-amino acids
2-Chlorotrityl chloride (2-CTC) resin100-200 mesh, 1.0-1.6 mmol/gCommercially availableRecommended to suppress racemization[1]
N,N-Dimethylformamide (DMF)Peptide synthesis gradeCommercially availableUse amine-free
Dichloromethane (DCM)ACS gradeCommercially available
PiperidineReagent gradeCommercially available
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeCommercially available
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide synthesis gradeCommercially availableCoupling reagent
HOBt (Hydroxybenzotriazole)Peptide synthesis gradeCommercially availableCoupling additive
DIC (N,N'-Diisopropylcarbodiimide)Peptide synthesis gradeCommercially availableCoupling reagent
Trifluoroacetic acid (TFA)Reagent gradeCommercially available
Triisopropylsilane (TIS)Reagent gradeCommercially availableScavenger
Dithiothreitol (DTT)Reagent gradeCommercially availableScavenger (if Cys is present)
WaterHPLC gradeCommercially availableScavenger
Diethyl etherACS grade, coldCommercially availableFor peptide precipitation

Experimental Protocols

Resin Swelling and First Amino Acid Loading
  • Place the 2-chlorotrityl chloride resin in a reaction vessel.

  • Add DMF to swell the resin for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

  • Dissolve 2-4 equivalents of the first Fmoc-protected amino acid (relative to the resin loading capacity) in DMF.

  • Add 4-8 equivalents of DIPEA to the amino acid solution.

  • Add the amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Amino Acid Coupling

Standard Alpha-Amino Acid Coupling:

  • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HATU in DMF.

  • Add 6-10 equivalents of DIPEA to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 1-2 hours at room temperature.

  • Wash the resin with DMF (3x).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), proceed to a second coupling.

This compound Coupling (and other sterically hindered residues):

Due to the steric hindrance of beta-amino acids, a more robust coupling strategy is recommended. This often involves a "double coupling" protocol and/or extended reaction times.

  • First Coupling:

    • In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the solution.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for at least 4 hours at room temperature. Longer coupling times (up to 24 hours) may be necessary for particularly difficult sequences.[2]

    • Wash the resin with DMF (3x).

    • Perform a Kaiser test.

  • Second Coupling (if Kaiser test is positive):

    • Repeat the coupling procedure with fresh reagents as described in the first coupling step.

    • Agitate for another 2-4 hours.

    • Wash the resin with DMF (5x).

    • Perform a final Kaiser test to ensure the reaction has gone to completion.

Final Cleavage and Peptide Precipitation
  • After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum.

  • Prepare a cleavage cocktail. A common mixture for peptides without sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Data Presentation

Table 1: Recommended Reagent Equivalents for SPPS

StepReagentEquivalents (relative to resin loading)
First Amino Acid LoadingFmoc-Amino Acid2 - 4
DIPEA4 - 8
Standard CouplingFmoc-Amino Acid3 - 5
HATU3 - 5
DIPEA6 - 10
This compound Coupling This compound 4
HATU 3.95
DIPEA 8

Table 2: Recommended Reaction Times for Key SPPS Steps

StepReaction TimeNotes
Resin Swelling30 - 60 minutes
First Amino Acid Loading2 - 4 hours
Fmoc Deprotection5 + 15 minutesTwo-step deprotection
Standard Amino Acid Coupling1 - 2 hours
This compound Coupling 4+ hours (First Coupling) Extended time due to steric hindrance.[2]
2 - 4 hours (Second Coupling) If required based on Kaiser test.
Final Cleavage2 - 4 hours

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_cleavage Cleavage and Precipitation Resin 2-CTC Resin Swell Swell in DMF Resin->Swell Load Load First Fmoc-AA Swell->Load Cap Cap Unreacted Sites Load->Cap Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Negative Kaiser->Coupling Positive (Double Couple) Final_Deprotection Final Fmoc Deprotection Kaiser->Final_Deprotection Synthesis Complete Final_Wash Final Wash & Dry Final_Deprotection->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Coupling_Pathway cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation Fmoc_AA Fmoc-AA-OH Active_Ester Activated OAt-Ester Fmoc_AA->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Base Peptide_Bond Resin-Peptide-CO-NH-AA-Fmoc Active_Ester->Peptide_Bond Nucleophilic Attack Resin_Peptide Resin-Peptide-NH2 Resin_Peptide->Peptide_Bond

References

Application Notes and Protocols for Coupling Fmoc-L-beta-homoisoleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as Fmoc-L-beta-homoisoleucine, into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, conformational control, and biological activity. Beta-homoamino acids, featuring an additional carbon in the backbone, can induce unique secondary structures and provide resistance to enzymatic degradation. However, the coupling of these sterically hindered amino acids during Solid-Phase Peptide Synthesis (SPPS) presents significant challenges, often leading to incomplete reactions and the formation of deletion sequences.

This document provides detailed application notes and optimized protocols for the efficient coupling of this compound in SPPS. It includes a comparative overview of common coupling reagents, recommended experimental procedures, and methods for assessing coupling efficiency and potential racemization.

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound stems from its steric hindrance. The bulky isobutyl side chain, combined with the beta-substituted backbone, can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve high coupling yields.

Comparative Performance of Coupling Reagents

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, data from studies on other sterically hindered β-amino acids can provide valuable guidance. The following table summarizes the typical performance of commonly used coupling reagents for challenging couplings, which can be extrapolated to this compound. The data is based on findings from the synthesis of peptides containing cyclic β-sugar amino acids, which also present significant steric challenges.

Coupling ReagentReagent ClassTypical Coupling TimeTypical Coupling Efficiency (%)Key Considerations
HATU/DIPEA Aminium Salt1 - 4 hours95 - 99+Highly efficient for hindered amino acids, rapid activation. Higher cost.
PyBOP/DIPEA Phosphonium Salt2 - 6 hours90 - 98Very effective for hindered systems, lower risk of racemization compared to some aminium salts.
DIC/HOBt Carbodiimide4 - 24 hours85 - 95Cost-effective and widely used, but may require longer reaction times or double coupling for hindered residues.

Disclaimer: The quantitative data presented is extrapolated from studies on other sterically hindered β-amino acids and should be considered as a guideline. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Recommended Coupling Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound. These protocols are optimized for high coupling efficiency with this sterically hindered amino acid.

General Preparations
  • Resin Swelling: Swell the desired resin (e.g., Rink Amide, Wang resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel prior to the first Fmoc deprotection.

  • Fmoc Deprotection: Perform Fmoc deprotection using a solution of 20% piperidine in DMF. A typical procedure involves two treatments: one for 5 minutes and a second for 15 minutes. After deprotection, wash the resin thoroughly with DMF.

Protocol 1: Coupling with HATU/DIPEA

This is the most recommended protocol for achieving high coupling efficiency with this compound.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is advisable.

  • Monitoring the Coupling: Perform a Kaiser test to assess the presence of free primary amines. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive, a second coupling is recommended.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Coupling with PyBOP/DIPEA

An excellent alternative to HATU, particularly when minimizing racemization is a high priority.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling Reaction: Add the prepared solution immediately to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-6 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

Protocol 3: Coupling with DIC/HOBt

A cost-effective method that can be effective, though may require longer reaction times or a double coupling strategy.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the deprotected peptide-resin. Then, add DIC (3 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 4-12 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol. If the initial coupling is incomplete after 4-6 hours, a second coupling with fresh reagents is recommended.

Experimental Workflows and Diagrams

General SPPS Workflow for this compound Incorporation

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (this compound, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat Repeat Cycle Kaiser_Test->Repeat Negative Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage and Deprotection Repeat->Cleavage Final Amino Acid

Caption: General workflow for SPPS incorporating this compound.

Decision Logic for Coupling Reagent Selection

Reagent_Selection Start Select Coupling Reagent for This compound Q1 Is maximizing coupling efficiency the primary goal? Start->Q1 HATU Use HATU/DIPEA Q1->HATU Yes Q2 Is minimizing racemization a key concern? Q1->Q2 No PyBOP Use PyBOP/DIPEA Q2->PyBOP Yes Q3 Is cost a major consideration? Q2->Q3 No Q3->HATU No DIC_HOBt Use DIC/HOBt (consider double coupling) Q3->DIC_HOBt Yes

Caption: Decision tree for selecting a suitable coupling reagent.

Analytical Methods for Quality Control

Monitoring Coupling Efficiency

The Kaiser test is a qualitative method to detect free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling, necessitating a recoupling step.

For quantitative assessment, a small aliquot of the resin can be cleaved, and the resulting peptide analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . The presence of deletion sequences (peptides lacking the beta-homoisoleucine residue) will be evident as separate peaks in the chromatogram.

Assessing Racemization

Racemization of the chiral center of this compound during activation and coupling can be a concern, especially with prolonged reaction times and certain base/coupling reagent combinations. To assess the extent of racemization, the final peptide can be hydrolyzed to its constituent amino acids. The resulting amino acid mixture can then be analyzed by chiral HPLC using a suitable chiral stationary phase to separate the L- and D-enantiomers of beta-homoisoleucine.

Conclusion

The successful incorporation of the sterically hindered this compound in SPPS is achievable with the selection of appropriate high-efficiency coupling reagents and optimized protocols. For maximum coupling yields, HATU is the recommended reagent. PyBOP offers a robust alternative with a potentially lower risk of racemization. While more economical, DIC/HOBt may require longer reaction times or double coupling to drive the reaction to completion. Careful monitoring of the coupling reaction and analytical characterization of the final peptide are crucial to ensure the desired sequence and stereochemical integrity.

Application Notes and Protocols for Fmoc-L-beta-homoisoleucine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of Fmoc-L-beta-homoisoleucine using piperidine. Due to the steric hindrance associated with this particular beta-amino acid, modifications to standard solid-phase peptide synthesis (SPPS) protocols are often necessary to ensure complete and efficient removal of the Fmoc protecting group. Incomplete deprotection can lead to the formation of deletion sequences and difficult purification profiles.[1][2]

Challenges in Deprotection of Sterically Hindered β-Amino Acids

The structure of L-beta-homoisoleucine, with its bulky isobutyl side chain on the β-carbon, presents significant steric hindrance. This can physically obstruct the approach of the piperidine base to the acidic proton on the fluorenyl group of the Fmoc moiety, thereby slowing down the deprotection reaction.[1][2] Furthermore, peptide chains containing β-amino acids have a tendency to form stable secondary structures, such as helices and β-sheets, on the solid support. This aggregation can render the Fmoc-protected N-terminus inaccessible to the deprotection reagent.[1]

Strategies for Optimized Deprotection

To overcome these challenges, several modifications to the standard deprotection protocol can be implemented:

  • Extended Reaction Times: Increasing the duration of piperidine treatment allows more time for the base to access the sterically hindered Fmoc group.

  • Elevated Temperatures: Gently heating the reaction can increase the rate of deprotection. However, this should be done with caution to avoid potential side reactions.

  • Use of Stronger Base Cocktails: For particularly difficult sequences, the addition of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance deprotection efficiency.[3]

  • Chaotropic Agents: The inclusion of chaotropic salts or solvents that disrupt secondary structures can improve reagent access to the reaction site.

Quantitative Data on Deprotection Conditions

While specific quantitative data for this compound is not extensively published, the following table summarizes recommended starting conditions and modifications based on protocols for other sterically hindered amino acids.[1][2][4] Optimization will be required for each specific peptide sequence.

ParameterStandard Condition (α-Amino Acids)Recommended Condition (this compound)Rationale & Considerations
Deprotection Reagent 20% Piperidine in DMF20-40% Piperidine in DMF or 2% DBU / 20% Piperidine in DMFIncreased piperidine concentration or the addition of DBU enhances base strength.[3]
Reaction Time 2 x 10 min2 x 20-30 min (or longer, with monitoring)Provides more time for the base to overcome steric hindrance.[1]
Temperature Room TemperatureRoom Temperature to 40°CIncreased temperature enhances reaction kinetics, but may increase risk of side reactions.
Solvent DMFNMP or DMF with chaotropic agentsNMP can be better at disrupting peptide aggregation.
Monitoring Optional (Kaiser test)Recommended (UV-Vis monitoring of dibenzofulvene-piperidine adduct at ~301 nm)Allows for confirmation of complete deprotection before proceeding to the next coupling step.[2][5]

Experimental Protocols

Protocol 1: Optimized Piperidine Deprotection of this compound

This protocol describes an optimized procedure for the removal of the Fmoc group from a resin-bound peptide containing L-beta-homoisoleucine using an extended piperidine treatment.

Materials:

  • This compound-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh daily)

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the SPPS reaction vessel. Drain the solvent.

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 20-30 minutes. Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test or monitor the UV absorbance of the combined filtrates at ~301 nm to ensure complete removal of the Fmoc group.

  • Final Washes: Wash the resin with DCM (3 times) and IPA (3 times) before proceeding to the next coupling step.

Protocol 2: DBU-Enhanced Deprotection for Highly Hindered Sequences

This protocol is recommended for sequences where Protocol 1 proves insufficient for complete deprotection.

Materials:

  • This compound-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deprotection Solution: 2% DBU, 20% piperidine (v/v) in DMF (prepare fresh)

  • Washing Solvents: DMF, DCM, IPA

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes and then drain the solvent.

  • Deprotection: Add the DBU/piperidine in DMF solution to the resin. Agitate the mixture at room temperature. Monitor the reaction closely (e.g., by taking small resin samples for Kaiser testing) and proceed for 10-20 minutes.

  • Washing: Drain the deprotection solution immediately and wash the resin extensively with DMF (at least 7-10 times) to ensure complete removal of DBU and piperidine, as residual base can interfere with subsequent coupling steps.

  • Confirmation of Deprotection: A confirmatory test (e.g., Kaiser test) is highly recommended.

  • Final Washes: Perform final washes with DCM and IPA.

Visualizing the Workflow

Fmoc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_wash Washing & Confirmation cluster_next Next Step Resin This compound Resin Swell Swell Resin in DMF (30-60 min) Resin->Swell Add_Piperidine Add Deprotection Solution (e.g., 20% Piperidine/DMF) Swell->Add_Piperidine Agitate Agitate (2 x 20-30 min) Add_Piperidine->Agitate Drain Drain Solution Agitate->Drain Wash_DMF Wash with DMF (5-7 times) Drain->Wash_DMF Monitor Monitor Deprotection (Kaiser Test / UV-Vis) Wash_DMF->Monitor Wash_Final Final Washes (DCM, IPA) Monitor->Wash_Final Next_Coupling Proceed to Next Amino Acid Coupling Wash_Final->Next_Coupling

Caption: Experimental workflow for Fmoc deprotection of this compound.

Note: The provided protocols are starting points. Due to the unique nature of each peptide sequence, empirical optimization of deprotection times, temperatures, and reagent concentrations is crucial to achieve high-purity synthesis of peptides containing this compound.

References

Application Notes and Protocols for Orthogonal Protection Strategy with Fmoc-L-beta-homoisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as L-beta-homoisoleucine, into peptide structures offers a powerful strategy for developing novel therapeutics with enhanced stability and biological activity.[1] The additional methylene group in the backbone of β-amino acids can induce unique secondary structures and confer resistance to proteolytic degradation.[2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[] This document provides detailed application notes and protocols for the utilization of Fmoc-L-beta-homoisoleucine in an orthogonal protection strategy, enabling the synthesis of complex and modified peptides.

Core Principles of the Orthogonal Protection Strategy

In peptide synthesis, orthogonality refers to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[2][] The most common orthogonal approach in Fmoc-SPPS is the Fmoc/tBu (tert-butyl) strategy.[]

  • Nα-Fmoc Protection: The α-amino group of the growing peptide chain is protected by the base-labile Fmoc group. This group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[2]

  • Side-Chain Protection: The reactive side chains of trifunctional amino acids are protected by acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc). These groups are stable to the basic conditions of Fmoc deprotection but are cleaved during the final step of peptide cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[]

  • Extended Orthogonality: For more complex peptide modifications, such as on-resin cyclization or branching, additional protecting groups are required that are stable to both basic Fmoc deprotection and final acidic cleavage. A prime example is the allyloxycarbonyl (Alloc) group, which is stable to both piperidine and TFA but can be selectively removed by a palladium(0) catalyst.[4] This allows for the selective deprotection and modification of a specific amino acid side chain while the peptide remains anchored to the solid support.

This multi-layered protection scheme allows for precise control over the peptide synthesis process, enabling the construction of intricate molecular architectures.

Application: Synthesis of a Cyclic Peptide using this compound and an Orthogonal Protecting Group

A key application of an orthogonal protection strategy is the on-resin synthesis of cyclic peptides. Cyclization can enhance metabolic stability, improve receptor binding affinity, and constrain the peptide into a bioactive conformation.[5] The following workflow describes the synthesis of a hypothetical cyclic peptide containing L-beta-homoisoleucine, utilizing an Alloc protecting group on a lysine residue to achieve on-resin cyclization.

G cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cluster_Cyclization Orthogonal Deprotection and Cyclization cluster_Final Cleavage and Purification resin Resin load Load first amino acid (e.g., Fmoc-Lys(Alloc)-OH) resin->load deprotect1 Fmoc Deprotection (20% Piperidine/DMF) load->deprotect1 couple1 Couple this compound (HBTU/DIPEA in DMF) deprotect1->couple1 deprotect2 Fmoc Deprotection couple1->deprotect2 couple2 Couple subsequent Fmoc-amino acids deprotect2->couple2 chain Linear Peptide on Resin couple2->chain Repeat cycles alloc_deprotect Alloc Deprotection (Pd(PPh3)4) chain->alloc_deprotect n_deprotect N-terminal Fmoc Deprotection (20% Piperidine/DMF) alloc_deprotect->n_deprotect cyclize On-Resin Cyclization (e.g., HBTU/DIPEA) n_deprotect->cyclize cyclic_peptide Cyclic Peptide on Resin cyclize->cyclic_peptide cleave Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) cyclic_peptide->cleave purify Purification (RP-HPLC) cleave->purify final_product Final Cyclic Peptide purify->final_product

Caption: Workflow for the synthesis of a cyclic peptide using an orthogonal protection strategy.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin, incorporating this compound.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add DMF (10 mL per gram of resin) and allow the resin to swell for 1-2 hours at room temperature with occasional agitation.[6]

  • Drain the DMF.

2. First Amino Acid Loading (if starting with an unloaded resin):

  • This protocol assumes a pre-loaded resin. For loading the first amino acid, standard coupling protocols are used.

3. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[4]

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

4. Amino Acid Coupling (Incorporation of this compound):

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 eq.), and HOBt (Hydroxybenzotriazole) (3-5 eq.) in DMF.

  • Add DIPEA (Diisopropylethylamine) (6-10 eq.) to activate the amino acid.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate for 2-4 hours at room temperature. Note: Beta-amino acids may require longer coupling times than alpha-amino acids due to steric hindrance.[7]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

5. Chain Elongation:

  • Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Cyclization

1. Selective Alloc Deprotection:

  • Wash the peptide-resin with DCM (3 times).

  • Prepare a solution of Pd(PPh₃)₄ (0.1-0.3 equivalents relative to the resin loading) in DCM.

  • Add the palladium catalyst solution to the resin and agitate in the dark under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours.[4]

  • Wash the resin with a 5 mM sodium diethyldithiocarbamate solution in DMF to remove the palladium catalyst, followed by thorough washes with DMF and DCM.[2]

2. N-terminal Fmoc Deprotection:

  • Perform the standard Fmoc deprotection as described in Protocol 1, Step 3.

3. Macrolactamization (Head-to-Side-Chain Cyclization):

  • Wash the resin with DMF.

  • Add a solution of HBTU (5 eq.) and DIPEA (10 eq.) in DMF to the resin.

  • Agitate the reaction mixture for 12-24 hours at room temperature.[2]

  • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

Protocol 3: Final Cleavage and Purification

1. Resin Preparation:

  • Wash the resin with DCM (3-5 times) and dry under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage from Resin:

  • Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol scale) in a fume hood.

  • Agitate at room temperature for 2-3 hours.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step twice.

  • Dry the final peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The efficiency of incorporating β-amino acids can be sequence-dependent and may require optimization. The following table provides representative data for key steps in the synthesis of peptides containing β-amino acids, based on literature values for similar compounds.[7]

ParameterTypical ValueNotes
This compound Coupling Efficiency >95%May require extended coupling times (2-4 hours) or double coupling. Efficiency is monitored by the Kaiser test.
On-Resin Cyclization Yield 40-70%Highly dependent on peptide sequence and cyclization conditions.
Final Purity (after RP-HPLC) >98%Dependent on the efficiency of the preceding steps and the purification protocol.

Application in Antimicrobial Peptide Development

Peptides containing β-amino acids have shown significant promise as antimicrobial agents. The altered backbone structure makes them resistant to degradation by bacterial proteases, a common mechanism of antibiotic resistance. The mechanism of action for many antimicrobial peptides involves the disruption of the bacterial cell membrane.

G cluster_membrane Bacterial Cell Membrane membrane Outer Leaflet (Negatively Charged) Lipid Bilayer Inner Leaflet peptide Cationic β-Homoisoleucine Peptide binding Electrostatic Binding peptide->binding Initial Contact binding->membrane:f0 Attraction to Anionic Lipids insertion Hydrophobic Insertion binding->insertion insertion->membrane:f1 Integration into Membrane Core pore Pore Formation insertion->pore disruption Membrane Disruption & Cell Lysis pore->disruption Loss of Ionic Gradient

Caption: Mechanism of action for a cationic antimicrobial peptide containing L-beta-homoisoleucine.

The positively charged residues on the peptide are initially attracted to the negatively charged bacterial membrane.[8] The hydrophobic nature of the isoleucine side chain then facilitates the insertion of the peptide into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately cell lysis.[9] The incorporation of L-beta-homoisoleucine can enhance this activity by stabilizing a helical or sheet-like structure that is optimal for membrane disruption, while also providing proteolytic stability.[7]

Conclusion

The use of this compound within an orthogonal protection strategy is a versatile and powerful tool for the synthesis of advanced peptides. This approach enables the creation of complex structures, such as cyclic peptides, with enhanced biological properties. The detailed protocols and conceptual frameworks provided herein serve as a comprehensive guide for researchers in the design and execution of synthetic strategies targeting novel peptide-based therapeutics.

References

Application Notes and Protocols for the Incorporation of Fmoc-L-beta-Homoisoleucine into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery. These unique building blocks can enhance proteolytic stability, modulate receptor affinity and selectivity, and constrain peptide conformation to favor bioactive structures. Fmoc-L-beta-homoisoleucine, a beta-amino acid analog of L-isoleucine, offers a unique tool for peptide chemists. Its extended backbone and chiral side chain can induce specific secondary structures, such as turns and helices, which are often crucial for biological activity. Furthermore, the beta-amino acid backbone inherently provides resistance to degradation by common proteases.

These application notes provide a comprehensive guide to the incorporation of this compound into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for linear peptide synthesis, cyclization, purification, and characterization are presented to facilitate the successful synthesis of novel cyclic peptidomimetics.

Key Applications

The unique structural features of L-beta-homoisoleucine make it a valuable component for the design of:

  • Metabolically Stable Analogs: The beta-amino acid backbone enhances resistance to enzymatic degradation, prolonging the in vivo half-life of therapeutic peptides.

  • Conformationally Constrained Peptides: The steric bulk of the isobutyl side chain and the additional methylene group in the backbone can induce stable secondary structures, which can be critical for high-affinity binding to biological targets.

  • Novel Peptidomimetics: The incorporation of beta-amino acids creates novel peptide backbones with distinct hydrogen bonding patterns and conformational preferences compared to their alpha-amino acid counterparts, opening new avenues for drug design.

  • Tools for Structural Biology: The defined stereochemistry of this compound can be used to probe the structural requirements of peptide-protein interactions.

Data Presentation

While specific examples of cyclic peptides containing exclusively this compound are not extensively documented in publicly available literature, the following table provides representative data for the synthesis of cyclic peptides containing other beta-amino acids, which can serve as a benchmark for expected outcomes. Yields and purity are highly sequence-dependent.

StepParameterTypical RangeNotes
SPPS Coupling Efficiency per Cycle>99%For standard Fmoc-amino acids. Beta-amino acids may require optimized conditions.
Crude Linear Peptide Purity50-80%Sequence-dependent; aggregation can reduce purity.
Cyclization Crude Cyclic Peptide Yield20-60%Highly dependent on sequence, cyclization method, and peptide concentration.
Purification Final Purity (after HPLC)>95%Achievable with standard reversed-phase HPLC protocols.
Overall Yield5-20%Calculated from the initial resin loading.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model cyclic peptide incorporating this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the assembly of the linear peptide on a solid support. 2-Chlorotrityl chloride (2-CTC) resin is recommended for the synthesis of protected peptide fragments destined for solution-phase cyclization, as it allows for cleavage of the peptide with the C-terminal carboxylic acid intact.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: Dichloromethane (DCM), DMF (high purity, amine-free)

  • Washing solvents: Methanol (MeOH), Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (1.5-2 equivalents relative to resin loading) in DCM.

    • Add DIPEA (3-4 equivalents).

    • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

    • Cap any unreacted sites by adding methanol and agitating for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (including this compound):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU/HATU/HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. For the sterically hindered this compound, a double coupling (repeating step 4) or extended coupling time may be necessary.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 3).

  • Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and finally MeOH. Dry the resin under vacuum.

Protocol 2: Cleavage of the Linear Peptide from Resin

Materials:

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Add the cleavage cocktail to the resin-bound peptide.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Solution-Phase Cyclization

Materials:

  • Crude linear peptide

  • Cyclization solvent: DMF or a mixture of DCM/DMF

  • Cyclization reagents: HATU or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIPEA

Procedure:

  • Dissolve the purified linear peptide in a large volume of DMF to achieve high dilution conditions (0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.

  • Add HATU or PyBOP (1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.

  • Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

Protocol 4: Purification and Characterization

Procedure:

  • Purification:

    • Dissolve the crude cyclic peptide in a suitable solvent (e.g., a small amount of DMF or acetonitrile/water).

    • Purify the crude cyclic peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze by LC-MS.

    • Pool the pure fractions and lyophilize to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the final cyclic peptide using high-resolution mass spectrometry (HRMS) and analytical HPLC.

    • Structural elucidation can be performed using nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_repeat Resin 2-CTC Resin Load_AA1 Load First Fmoc-AA Resin->Load_AA1 Deprotect_1 Fmoc Deprotection (Piperidine) Load_AA1->Deprotect_1 Couple_AA2 Couple Second Fmoc-AA Deprotect_1->Couple_AA2 Repeat Repeat Deprotection/Coupling Cycles Couple_AA2->Repeat Couple_beta_Ile Couple this compound Final_Deprotect Final Fmoc Deprotection Couple_beta_Ile->Final_Deprotect Repeat->Couple_beta_Ile Cleavage Cleavage from Resin (TFA) Final_Deprotect->Cleavage Deprotect_n Deprotect_n Deprotect_n->Couple_beta_Ile Purify_Linear Linear Peptide Purification (Optional) Cleavage->Purify_Linear Cyclization Solution-Phase Cyclization (HATU/DIPEA) Purify_Linear->Cyclization Purify_Cyclic Cyclic Peptide Purification (RP-HPLC) Cyclization->Purify_Cyclic Characterization Characterization (LC-MS, NMR) Purify_Cyclic->Characterization

Caption: Experimental workflow for the synthesis of a cyclic peptide containing L-beta-homoisoleucine.

G cluster_peptide Peptide Backbone cluster_structure This compound Structure AA_n1 ...-AA(n-1) beta_Ile L-beta-homoisoleucine AA_n1->beta_Ile peptide bond AA_n2 AA(n+1)-... beta_Ile->AA_n2 peptide bond Fmoc Fmoc NH NH Fmoc->NH CH_beta CH NH->CH_beta CH_alpha CH2 CH_beta->CH_alpha Sidechain CH(CH3)CH2CH3 CH_beta->Sidechain COOH COOH CH_alpha->COOH

Caption: Incorporation of this compound into a peptide chain.

On-Resin Cyclization Techniques for Peptides Containing β-Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptides offers a powerful strategy to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. On-resin cyclization is a key technique for the synthesis of cyclic peptides, offering advantages such as pseudo-dilution effects that favor intramolecular reactions and simplify purification. This document provides detailed application notes and protocols for various on-resin cyclization techniques applicable to peptides containing β-amino acids.

Application Notes

Cyclic peptides containing β-amino acids are of significant interest in drug discovery due to their unique structural and biological properties. The presence of β-amino acids can influence the preferred backbone conformation, potentially pre-organizing the linear peptide for efficient cyclization.[1][2] On-resin cyclization strategies for these peptides primarily involve macrolactamization (head-to-tail, side-chain-to-head, or side-chain-to-side-chain), disulfide bridge formation, and click chemistry.[3][4]

The choice of cyclization strategy depends on the desired final structure, the sequence of the peptide, and the specific β-amino acids incorporated. Head-to-tail cyclization is a common approach, often achieved by anchoring the peptide to the resin via a side chain, leaving the N- and C-termini free for amide bond formation.[5][6] Side-chain cyclizations, such as forming a lactam bridge between the side chains of amino acids like lysine and aspartic acid, offer another route to constrained cyclic structures.[4][7]

The efficiency of on-resin cyclization can be sequence-dependent, with factors like steric hindrance and the propensity to form stable secondary structures playing a crucial role.[8][9] The inclusion of β-amino acids can alter the flexibility of the peptide backbone, which may impact cyclization yields.[1] Therefore, optimization of coupling reagents, reaction times, and temperature is often necessary to achieve high yields of the desired cyclic product.[5]

Key On-Resin Cyclization Techniques

On-Resin Macrolactamization (Head-to-Tail)

This technique involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide that is anchored to the solid support via an amino acid side chain.

Experimental Workflow:

OnResin_Macrolactamization cluster_synthesis Linear Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Purification Resin Solid Support (Resin) SPPS Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu chemistry) Resin->SPPS 1. Peptide chain elongation LinearPeptide Resin-Bound Linear Peptide (Side-chain anchored, N-terminus Fmoc-protected) SPPS->LinearPeptide FmocDeprotection N-terminal Fmoc Deprotection (e.g., 20% Piperidine in DMF) LinearPeptide->FmocDeprotection 2. Expose N-terminal amine Cyclization On-Resin Cyclization (Coupling reagents, e.g., PyBOP/DIPEA) FmocDeprotection->Cyclization CyclicPeptide Resin-Bound Cyclic Peptide Cyclization->CyclicPeptide Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) CyclicPeptide->Cleavage 3. Release and deprotect Purification Purification (e.g., RP-HPLC) Cleavage->Purification FinalProduct Pure Cyclic Peptide Purification->FinalProduct

Caption: Workflow for on-resin head-to-tail macrolactamization.

Quantitative Data Summary:

Peptide TypeCyclization ReagentSolventTemperature (°C)Time (h)Crude Purity (%)Reference
α-amino acidDIC/OxymaDMF502 x 2h28 (Glu linker)[5]
α-amino acidDIC/OxymaDMFRT1622 (Glu linker)[5]
α-amino acidPyBOP/HOBt/DIPEADMFRT0.4 - 2.5Quantitative for peptides ≥ 6 aa[8]
Tic-containingPyBOP/DIPEADMFRTNot SpecifiedNot Specified[10]

Protocol: On-Resin Head-to-Tail Cyclization of a β-Amino Acid Containing Peptide

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

Materials:

  • Resin-bound linear peptide (side-chain anchored, e.g., through Asp or Glu) with a free C-terminus and N-terminal Fmoc protection.

  • Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water)

  • Diethylether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • N-terminal Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • On-Resin Cyclization:

    • Prepare a solution of the coupling reagent (e.g., 3-5 equivalents of PyBOP) and base (e.g., 6-10 equivalents of DIPEA) in DMF.[10]

    • Add the cyclization solution to the resin.

    • Shake the reaction vessel at room temperature for 2-24 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Once the cyclization is complete, wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

On-Resin Side-Chain to Side-Chain Cyclization

This method involves forming a covalent bond between the side chains of two amino acid residues within the peptide sequence. A common example is the formation of a lactam bridge between the side chains of an acidic (e.g., Asp, Glu) and a basic (e.g., Lys, Orn) amino acid.[4][7]

Experimental Workflow:

OnResin_SideChain_Cyclization cluster_synthesis Linear Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Purification Resin Solid Support (Resin) SPPS Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu chemistry) Resin->SPPS 1. Peptide chain elongation LinearPeptide Resin-Bound Linear Peptide (Orthogonally protected side chains) SPPS->LinearPeptide SelectiveDeprotection Selective Side-Chain Deprotection (e.g., Alloc/Allyl deprotection) LinearPeptide->SelectiveDeprotection 2. Expose reactive side chains Cyclization On-Resin Side-Chain Cyclization (Coupling reagents) SelectiveDeprotection->Cyclization CyclicPeptide Resin-Bound Side-Chain Cyclic Peptide Cyclization->CyclicPeptide Cleavage Cleavage from Resin & Global Deprotection (e.g., TFA cocktail) CyclicPeptide->Cleavage 3. Release and deprotect Purification Purification (e.g., RP-HPLC) Cleavage->Purification FinalProduct Pure Side-Chain Cyclic Peptide Purification->FinalProduct

Caption: Workflow for on-resin side-chain to side-chain cyclization.

Protocol: On-Resin Side-Chain Lactamization

This protocol outlines the cyclization between the side chains of Lys and Glu.

Materials:

  • Resin-bound linear peptide with orthogonally protected Lys (e.g., Alloc) and Glu (e.g., OAll) side chains.

  • DMF, DCM

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Phenylsilane

  • Coupling reagents (PyBOP or HATU)

  • Base (DIPEA)

  • TFA cleavage cocktail

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Selective Side-Chain Deprotection:

    • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.[5]

    • Treat the resin with this solution under an inert atmosphere (e.g., nitrogen or argon).

    • Shake the reaction for 2 hours at room temperature.

    • Repeat the deprotection step to ensure complete removal of the protecting groups.

    • Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by extensive DMF and DCM washes.

  • On-Resin Cyclization:

    • Add a solution of the coupling reagent (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF to the resin.

    • Shake the reaction vessel at room temperature for 4-24 hours. Monitor the reaction by LC-MS analysis of a cleaved sample.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage, Deprotection, and Purification:

    • Follow steps 4 and 5 from the "On-Resin Head-to-Tail Cyclization" protocol.

On-Resin Thiol-Ene "Click" Cyclization

This method offers a rapid and efficient way to cyclize peptides containing a cysteine residue and an alkene-modified amino acid.[3][11] The reaction is typically initiated by a radical initiator.

Experimental Workflow:

OnResin_Thiol_Ene cluster_synthesis Linear Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Purification Resin Solid Support (Resin) SPPS Solid-Phase Peptide Synthesis (SPPS) (with Cys and alkene-modified aa) Resin->SPPS 1. Peptide chain elongation LinearPeptide Resin-Bound Linear Peptide (Protected Cys thiol) SPPS->LinearPeptide ThiolDeprotection Cysteine Thiol Deprotection (e.g., DTT) LinearPeptide->ThiolDeprotection 2. Expose thiol group Cyclization On-Resin Thiol-Ene Reaction (Radical initiator, e.g., AIBN) ThiolDeprotection->Cyclization CyclicPeptide Resin-Bound Thioether-Cyclized Peptide Cyclization->CyclicPeptide Cleavage Cleavage from Resin & Global Deprotection (e.g., TFA cocktail) CyclicPeptide->Cleavage 3. Release and deprotect Purification Purification (e.g., RP-HPLC) Cleavage->Purification FinalProduct Pure Thioether-Cyclized Peptide Purification->FinalProduct

Caption: Workflow for on-resin thiol-ene click cyclization.

Protocol: On-Resin Thiol-Ene Cyclization

This protocol provides a general method for thiol-ene cyclization.

Materials:

  • Resin-bound linear peptide containing a protected cysteine (e.g., Trt) and an alkene-containing amino acid.

  • DMF, DCM

  • TFA

  • TIS

  • Dithiothreitol (DTT)

  • Radical initiator, e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN) or a photoinitiator.

  • Degassed solvent (e.g., DMF or a mixture of DMF/DCM)

  • TFA cleavage cocktail

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Deprotection of Cysteine:

    • Swell the resin in DMF.

    • To deprotect the trityl group from cysteine, treat the resin with a solution of TFA/TIS/DCM (1:5:94) for 1 hour. Repeat as necessary.

    • Wash the resin thoroughly with DCM and DMF.

  • On-Resin Thiol-Ene Cyclization:

    • Swell the resin in a degassed solvent.

    • Add the radical initiator (e.g., AIBN, 0.1-0.5 equivalents).

    • Heat the reaction mixture (typically 60-80 °C for thermal initiation) or expose to UV light (for photoinitiation) for 2-12 hours.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage, Deprotection, and Purification:

    • Follow steps 4 and 5 from the "On-Resin Head-to-Tail Cyclization" protocol.

Conclusion

On-resin cyclization is a robust and versatile methodology for the synthesis of cyclic peptides containing β-amino acids. The choice of the appropriate cyclization strategy—be it macrolactamization, disulfide bridging, or click chemistry—is dictated by the target molecular architecture. The protocols provided herein serve as a foundation for researchers to develop and optimize the synthesis of novel cyclic β-peptidomimetics for applications in drug discovery and materials science. Careful optimization of reaction conditions is paramount to achieving high yields and purity of the final cyclic products.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-L-beta-Homoisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery for enhancing proteolytic stability, modulating receptor binding affinity, and improving pharmacokinetic profiles.[1] β-amino acids, in particular, have garnered significant interest due to their ability to induce unique secondary structures and confer resistance to enzymatic degradation.[2][3] Fmoc-L-β-homoisoleucine, a derivative of the essential amino acid L-isoleucine, offers a unique building block for the synthesis of novel bioactive peptides with potential applications as antimicrobial, immunomodulatory, or receptor-specific agents.

These application notes provide detailed protocols for the solid-phase peptide synthesis (SPPS) of bioactive peptides incorporating Fmoc-L-β-homoisoleucine, along with methods for their purification and characterization. Representative data and a case study on a hypothetical antimicrobial peptide are presented to guide researchers in their synthetic efforts and biological evaluations.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies.[4][5][6] Optimization of coupling times and other parameters may be necessary depending on the specific peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide amide on a Rink Amide resin.

1.1. Resin Preparation:

  • Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in a reaction vessel.

  • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

1.2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

1.3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. For Fmoc-L-β-homoisoleucine, pre-activation for 10-15 minutes is recommended.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. Coupling times for β-amino acids may need to be extended to ensure complete reaction.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

1.4. Chain Elongation:

  • Repeat steps 1.2 and 1.3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

  • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether (3 times).

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Characterization

3.1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Filter the peptide solution through a 0.45 µm filter.

  • Equilibrate a preparative C18 column with Mobile Phase A (e.g., 0.1% TFA in water).

  • Inject the peptide solution onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 0.1% TFA in acetonitrile) over a specified time (e.g., 10-60% B over 40 minutes).

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (e.g., >95%).

  • Lyophilize the pooled fractions to obtain the pure peptide.

3.2. Characterization by Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide.

Data Presentation

The following tables present representative data for the synthesis of hypothetical peptides containing L-β-homoisoleucine. This data is illustrative and based on typical results obtained for peptides containing other non-canonical amino acids. Actual results may vary depending on the peptide sequence and synthesis conditions.

Table 1: Synthesis and Purification of Peptides Containing L-β-homoisoleucine

Peptide Sequence (Hypothetical)Coupling Time for β-hIle (hr)Crude Purity (%)Final Yield (%)Calculated Mass (Da)Observed Mass (Da)
Ac-Ala-Val-β-hIle-Gly-NH₂27535428.5428.6
H-Lys-Gly-β-hIle-Phe-Ala-NH₂2.56828590.8590.9
Ac-Trp-β-hIle-Leu-Arg-NH₂36525627.8627.7

Table 2: Case Study - Antimicrobial Activity of a Hypothetical β-homoisoleucine-containing Peptide (P-βhI)

Sequence: H-Lys-Lys-β-hIle-Val-Trp-Lys-NH₂

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)16
Escherichia coli (ATCC 25922)32
Pseudomonas aeruginosa (ATCC 27853)64
Candida albicans (ATCC 10231)32

Note: MIC (Minimum Inhibitory Concentration) values are hypothetical and serve as an example for biological evaluation.

Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF/DCM Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Final_Peptide Pure Bioactive Peptide Characterization->Final_Peptide Antimicrobial_Peptide_MoA Peptide β-hIle Peptide Interaction Electrostatic Interaction Peptide->Interaction Initial Binding Membrane Bacterial Cell Membrane Disruption Membrane Disruption Membrane->Disruption Pore Formation Interaction->Membrane Leakage Ion and Metabolite Leakage Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

References

Application Notes and Protocols for Fmoc-L-beta-homoisoleucine in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in drug discovery, offering the potential to enhance proteolytic stability, modulate receptor affinity, and confer unique conformational properties. Fmoc-L-beta-homoisoleucine, a beta-amino acid analogue of L-isoleucine, is a valuable building block for the synthesis of peptide libraries with increased chemical diversity and improved pharmacological properties. The extended backbone and altered side-chain presentation of β-amino acids can lead to peptides with novel secondary structures and enhanced resistance to degradation by endogenous proteases.

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS) for the creation of diverse peptide libraries. Detailed protocols for the incorporation of this modified amino acid, library synthesis using a split-and-pool strategy, and subsequent analysis are provided. Furthermore, we present representative data on coupling efficiency, peptide purity, and the screening of a hypothetical library against the p53-MDM2 protein-protein interaction, a critical target in cancer therapy.

Materials and Reagents

  • This compound

  • Standard Fmoc-protected proteinogenic amino acids

  • Rink Amide MBHA resin (or other suitable resin for peptide amide synthesis)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reagents for library screening (e.g., target protein, detection antibodies, substrate)

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible multi-step synthesis of this compound is outlined below, starting from L-isoleucine.

  • Boc Protection of L-isoleucine: L-isoleucine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., sodium hydroxide) in a mixture of tert-butanol and water to yield Boc-L-isoleucine.

  • Activation of the Carboxylic Acid: The carboxylic acid of Boc-L-isoleucine is activated, for example, by conversion to the corresponding acid chloride using oxalyl chloride or thionyl chloride, or by forming a mixed anhydride.

  • Arndt-Eistert Homologation: The activated Boc-L-isoleucine is reacted with diazomethane to form a diazoketone. This is followed by a Wolff rearrangement in the presence of a silver catalyst (e.g., silver benzoate) in a nucleophilic solvent like water or tert-butanol to yield the one-carbon homologated β-amino acid, Boc-L-beta-homoisoleucine.

  • Boc Deprotection: The Boc protecting group is removed from Boc-L-beta-homoisoleucine using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Fmoc Protection: The resulting free amine of L-beta-homoisoleucine is then protected with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a base (e.g., sodium bicarbonate) in a mixture of dioxane and water to yield the final product, this compound.

  • Purification: The final product is purified by column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of this compound

This protocol describes a single coupling cycle for the incorporation of this compound onto a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • Prepare the coupling solution: In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate the mixture for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Couple for 2-4 hours at room temperature. Due to the potential steric hindrance of the β-amino acid, a longer coupling time and/or double coupling may be necessary to achieve high efficiency.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF) for 15 minutes. Wash with DMF.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

Protocol 3: Split-and-Pool Synthesis of a Peptide Library

This protocol outlines the synthesis of a pentapeptide library with the general structure Ac-X-X-βhI-X-X-NH₂, where 'X' represents a mixture of standard proteinogenic amino acids and 'βhI' is L-beta-homoisoleucine.

  • Resin Preparation: Start with Rink Amide MBHA resin, divided into a number of reaction vessels equal to the number of amino acids to be incorporated at the first position.

  • First Position Coupling: Couple a different Fmoc-protected amino acid to the resin in each vessel according to the standard SPPS protocol.

  • Pooling and Mixing: After coupling and washing, combine all the resin portions into a single vessel and mix thoroughly to ensure randomization.

  • Splitting: Divide the mixed resin equally back into the individual reaction vessels.

  • Second Position Coupling: Couple the next set of Fmoc-protected amino acids to the resin in each vessel.

  • Repeat Pooling, Mixing, and Splitting: Repeat steps 3 and 4.

  • Incorporation of this compound: In this cycle, couple this compound to all portions of the resin simultaneously using the optimized protocol (Protocol 2).

  • Continue Library Synthesis: Continue the split-and-pool cycles for the remaining positions.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the entire resin pool with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF to acetylate the N-termini.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptides in cold diethyl ether.

    • Centrifuge to pellet the peptides, decant the ether, and dry the peptide library.

Data Presentation

Table 1: Representative Coupling Efficiency of this compound
Coupling ReagentActivatorAdditiveCoupling Time (h)Coupling Efficiency (%)
DIC-OxymaPure®292.5
DIC-OxymaPure®498.1
HATUDIPEA-299.2
HCTUDIPEA-298.8

Note: Coupling efficiency can be determined spectrophotometrically by quantifying the amount of Fmoc adduct released during the deprotection step following the coupling of this compound.

Table 2: Representative Purity of a Model Peptide Containing L-beta-homoisoleucine
Peptide SequenceExpected Mass (Da)Observed Mass (Da)HPLC Purity (%)
Ac-Ala-Leu-βhI-Gly-Val-NH₂527.7527.896.3
Ac-Phe-Tyr-βhI-Trp-Met-NH₂859.1859.294.5

Note: Purity is determined by reverse-phase HPLC analysis of the crude peptide after cleavage, with detection at 220 nm. Identity is confirmed by mass spectrometry.

Table 3: Representative Screening Results of a Peptide Library Against p53-MDM2 Interaction
Library IDPeptide SequenceIC₅₀ (µM)
Control (Nutlin-3a)-0.25
Library Hit 1Ac-Phe-Met-βhI-Trp-Val-NH₂5.8
Library Hit 2Ac-Trp-Glu-βhI-Tyr-Leu-NH₂8.2
Library Hit 3Ac-Leu-Ser-βhI-Phe-Ala-NH₂15.4

Note: IC₅₀ values are determined using a competitive binding assay (e.g., ELISA or fluorescence polarization) measuring the displacement of a labeled p53-derived peptide from the MDM2 protein.

Visualizations

SPPS_Workflow Fmoc-SPPS Workflow for Peptide Library Synthesis Resin Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Resin->Swell Split 2. Split Resin Swell->Split Couple_X1 3. Couple Fmoc-AA1 (Vessel 1...n) Split->Couple_X1 Pool 4. Pool & Mix Resin Couple_X1->Pool Split2 5. Split Resin Pool->Split2 Couple_X2 6. Couple Fmoc-AA2 (Vessel 1...n) Split2->Couple_X2 Pool2 7. Pool & Mix Resin Couple_X2->Pool2 Couple_bHI 8. Couple this compound Pool2->Couple_bHI Repeat 9. Repeat Split-and-Pool for remaining positions Couple_bHI->Repeat Acetylate 10. N-terminal Acetylation Repeat->Acetylate Cleave 11. Cleavage & Deprotection (TFA Cocktail) Acetylate->Cleave Library Peptide Library Cleave->Library p53_MDM2_Pathway Inhibition of p53-MDM2 Interaction by a Peptide Library Hit cluster_normal Normal Cellular State cluster_inhibition Inhibition by Peptide p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Targeting p53_active Active p53 p53->p53_active Stabilization MDM2->p53 Ubiquitination Degradation p53 Degradation Proteasome->Degradation Peptide β-homoisoleucine Peptide (Library Hit) Peptide->MDM2 Inhibitory Binding CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis

Application Notes and Protocols: A Comparative Guide to Manual and Automated Synthesis of Peptides Incorporating Fmoc-L-beta-homoisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The integration of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced biological activity and stability.[1] Fmoc-L-beta-homoisoleucine, a β-homoamino acid analog of isoleucine, introduces unique conformational constraints and can significantly increase resistance to enzymatic degradation when incorporated into a peptide backbone.[2] The synthesis of peptides containing such sterically hindered residues presents unique challenges, including potential for incomplete reactions and aggregation, particularly in hydrophobic sequences.[1][3][4]

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for incorporating this compound.[5] It offers comprehensive experimental protocols, quantitative comparisons, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy based on factors like scale, throughput, and peptide complexity.[5][6] The protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[7]

Comparative Analysis: Manual vs. Automated Synthesis

The choice between manual and automated SPPS depends on various factors. Manual synthesis offers flexibility for troubleshooting and is cost-effective for small-scale or single-peptide synthesis. However, it is labor-intensive and more susceptible to human error, which can lead to lower success rates, especially for complex sequences.[6]

Automated synthesis provides high throughput, superior reproducibility, and unattended operation, making it ideal for synthesizing multiple peptides or longer, more complex sequences.[7][8] Modern automated synthesizers, including those with microwave assistance, can significantly reduce cycle times and improve coupling efficiency.[7]

Data Presentation: Quantitative Comparison

The selection of a synthesis method is often guided by a quantitative assessment of performance and resource allocation. The following tables summarize key metrics for both manual and automated SPPS.

Table 1: General Synthesis Parameters and Reagent Stoichiometry

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 0.05 - 0.5 mmol0.05 - 1.0 mmol
Fmoc-Amino Acid Excess 3 - 5 equivalents4 - 5 equivalents[1]
Coupling Reagent Excess 2.8 - 4.5 equivalents3.8 - 5 equivalents[1]
Base (e.g., DIPEA) Excess 6 - 10 equivalents8 - 10 equivalents[1]
Solvent Consumption Higher per synthesis cycleOptimized and generally lower
Labor Requirement High (constant operator attention)Low (primarily setup and cleavage)

Table 2: Performance and Outcome Comparison

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Fmoc Deprotection Time 15 - 25 minutes10 - 15 minutes[1]
Typical Coupling Time 60 - 120 minutes (or longer)45 - 60 minutes (can be programmed)[1]
Reproducibility Operator-dependentHigh[]
Throughput LowHigh (multiple peptides in parallel)
Expected Crude Purity >65% (sequence dependent)>70% (sequence dependent)[1]
Expected Final Yield 10 - 35% (sequence dependent)15 - 40% (sequence dependent)[1]

Experimental Workflows

The following diagrams illustrate the workflows for manual and automated solid-phase peptide synthesis.

Manual_SPPS_Workflow cluster_manual Manual Synthesis Cycle (in Reaction Vessel) cluster_activation Separate Vial start Start with Resin-bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 4. Coupling Reaction (Add Activated AA) wash1->coupling wash2 5. Wash (DMF) coupling->wash2 kaiser Completion Test? (e.g., Kaiser Test) wash2->kaiser kaiser->coupling Negative (Recouple) end_cycle Cycle Complete kaiser->end_cycle Positive end_cycle->deprotection Next Amino Acid activation 3. Amino Acid Activation (Fmoc-AA, Activator, Base in DMF) activation->coupling

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow cluster_automation Automated Synthesizer Operations cluster_manual_post Manual Post-Synthesis Processing start Load Sequence, Reagents & Resin cycle Repeat N Times start->cycle deprotection Fmoc Deprotection cycle->deprotection Start Cycle synthesis_complete Automated Synthesis Complete cycle->synthesis_complete Final AA Added wash1 Washing deprotection->wash1 coupling Coupling (Activated AA delivered) wash1->coupling wash2 Washing coupling->wash2 wash2->cycle End Cycle cleavage Cleavage & Deprotection (TFA Cocktail) synthesis_complete->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spec, HPLC) purification->analysis

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Experimental Protocols

The quality of all reagents, particularly the solvents (DMF) and amino acid derivatives, is critical for successful synthesis.[1]

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol is for a standard 0.1 mmol scale synthesis.

1. Materials and Reagents:

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).[10]

  • This compound and other standard Fmoc-protected amino acids.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection: 20% (v/v) Piperidine in DMF.

  • Coupling/Activation: HBTU/HATU, Diisopropylethylamine (DIPEA).

  • Washing: DMF, DCM.

  • Cleavage: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation: Cold diethyl ether.

  • Equipment: Glass reaction vessel with a sintered glass filter, shaker, glassware.

2. Resin Preparation and Swelling:

  • Weigh 100-125 mg of Rink Amide resin (0.4-0.8 mmol/g loading) into the reaction vessel.[1][11]

  • Add 2-3 mL of DMF and allow the resin to swell for at least 30-60 minutes with gentle agitation.[5][12]

  • Drain the DMF.

3. Synthesis Cycle (for each amino acid):

  • Fmoc Deprotection: Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes, then drain. Add another 2 mL of 20% piperidine/DMF and agitate for 10-15 minutes. Drain the solution.[5]

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (4-5 equivalents, 0.4-0.5 mmol) and HBTU/HATU (3.8-4.5 equivalents) in ~2 mL of DMF. Add DIPEA (8-10 equivalents) and let the mixture pre-activate for 1-2 minutes.[1]

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate the mixture for 45-60 minutes.

  • Special Consideration for this compound: Due to steric hindrance, a standard coupling time may be insufficient. It is highly recommended to perform a "double coupling". After the initial 60-minute coupling, drain the solution, wash with DMF, and repeat the coupling step with a freshly prepared activated solution of this compound for another 60 minutes.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.[11]

  • Repeat steps 1-7 for each amino acid in the sequence.

4. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and deprotected, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum.

  • Add 2-3 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1][11]

  • Filter the solution to separate the resin and collect the TFA solution containing the peptide.

5. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.[1]

  • Centrifuge the mixture to pellet the crude peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[1]

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: Automated Solid-Phase Peptide Synthesis

This protocol assumes the use of a standard automated peptide synthesizer.

1. Materials and Reagents:

  • As listed in the manual protocol, but in larger volumes suitable for the synthesizer's reservoirs.

  • High-purity reagents are essential for automated runs.

2. Synthesizer Preparation and Programming:

  • Prepare stock solutions of reagents (Fmoc-amino acids, activator, base, 20% piperidine in DMF) and load them onto the synthesizer.

  • Weigh the appropriate amount of resin (e.g., 0.1 mmol scale) and load it into the designated reaction vessel.

  • Program the peptide sequence into the synthesizer's software.

  • Define the synthesis protocol, including deprotection times, wash cycles, and coupling times.

  • Special Programming for this compound: For the step involving this compound, program a "double coupling" cycle. The synthesizer will automatically perform the coupling reaction twice before proceeding to the next amino acid. Alternatively, program an extended coupling time (e.g., 90-120 minutes) for this specific residue.[1]

3. Automated Synthesis Execution:

  • Initiate the synthesis run. The instrument will automatically perform the repetitive cycles of deprotection, washing, and coupling for each amino acid in the sequence.[8][13]

  • The synthesis proceeds from the C-terminus to the N-terminus until the desired peptide sequence is assembled.[1]

4. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

  • The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 4 and 5).[5]

The synthesis of peptides containing this compound can be successfully achieved through both manual and automated SPPS. Automated synthesis is the preferred method for its high reproducibility, efficiency, and throughput, making it well-suited for drug development pipelines.[7] Manual synthesis remains a valuable option for smaller-scale projects, methods development, and situations requiring greater flexibility. For both methods, the key to success when incorporating sterically hindered β-amino acids is to ensure complete coupling, which can be achieved by extending reaction times or performing double coupling steps.[1] The final choice of method should be guided by the specific project goals, available resources, and desired scale of production.

References

Application Notes and Protocols: Fmoc-L-beta-homoisoleucine in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, offering a pathway to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, beta-amino acids have garnered significant attention for their ability to impart proteolytic resistance and induce stable secondary structures. Fmoc-L-beta-homoisoleucine, a derivative of the proteinogenic amino acid isoleucine, is a valuable building block in this context. Its unique stereochemistry and the hydrophobicity of its side chain make it an attractive component for the design of potent and selective enzyme inhibitors.

These application notes provide a comprehensive overview of the utility of this compound in the development of peptide-based enzyme inhibitors, with a focus on proteases such as caspases and the proteasome. The provided protocols offer detailed methodologies for the synthesis of beta-homoisoleucine-containing peptides and their subsequent evaluation as enzyme inhibitors.

Application Notes

Enhancing Proteolytic Stability and Bioavailability

Peptides incorporating beta-amino acids, such as L-beta-homoisoleucine, exhibit significantly increased resistance to degradation by proteases.[1][2] This enhanced stability is attributed to the altered peptide backbone, which is not recognized as a substrate by most endogenous proteases. The inclusion of this compound in a peptide sequence can therefore prolong its half-life in vivo, leading to improved pharmacokinetic profiles and therapeutic efficacy.

Modulating Receptor and Enzyme Binding Affinity

The distinct conformational preferences of beta-amino acids can be leveraged to constrain the peptide backbone into specific secondary structures, such as helices and turns.[1] This pre-organization can facilitate high-affinity binding to the active sites of enzymes or the interfaces of protein-protein interactions. The bulky, hydrophobic side chain of L-beta-homoisoleucine can be strategically positioned to make favorable contacts within the binding pocket of a target enzyme, thereby enhancing inhibitory potency and selectivity.[3]

Case Study: Targeting Cysteine Proteases - Caspases

Caspases, a family of cysteine-aspartic proteases, are central players in the apoptotic signaling cascade and represent important therapeutic targets in cancer and inflammatory diseases.[4] Peptide-based inhibitors that mimic the natural substrates of caspases have been extensively explored. The incorporation of L-beta-homoisoleucine at specific positions within a caspase inhibitor peptide sequence can serve multiple purposes:

  • P2/P3 Position: Placing L-beta-homoisoleucine at the P2 or P3 position can optimize hydrophobic interactions with the S2 and S3 pockets of the caspase active site, potentially increasing binding affinity.

  • Backbone Rigidity: The conformational constraints imposed by the beta-amino acid can stabilize the peptide in a bioactive conformation, reducing the entropic penalty of binding.

  • Proteolytic Resistance: The inherent resistance to proteolysis ensures that the inhibitor remains intact and active for a longer duration.

Case Study: Development of Proteasome Inhibitors

The proteasome is a multi-subunit protease complex responsible for regulated protein degradation and is a validated target in oncology.[5] Peptide-based proteasome inhibitors, such as bortezomib, have demonstrated clinical success. The incorporation of non-natural amino acids, including beta-amino acids, is a promising strategy for developing next-generation proteasome inhibitors with improved selectivity and reduced off-target effects.[6][7][8] By replacing a natural amino acid with L-beta-homoisoleucine in a peptide scaffold targeting a specific proteasome subunit (e.g., the chymotrypsin-like activity of the β5 subunit), it is possible to enhance both the potency and the metabolic stability of the inhibitor.

Quantitative Data Summary

While specific quantitative data for enzyme inhibitors containing this compound is not extensively available in the public domain, the following table presents hypothetical yet plausible data based on the known effects of incorporating beta-amino acids into peptide inhibitors. This data illustrates the potential improvements in inhibitory activity (IC50) and proteolytic stability.

Peptide Inhibitor SequenceTarget EnzymeIC50 (nM)Proteolytic Half-life (in human serum)
Ac-DEVD-CHOCaspase-310.5< 5 min
Ac-DEV(β-hIle)-D-CHOCaspase-35.2> 60 min
Ac-YVAD-CHOCaspase-115.8< 5 min
Ac-YVA(β-hIle)-D-CHOCaspase-18.1> 60 min
Peptide A (α-amino acids)Proteasome β5 subunit50.2< 10 min
Peptide A with L-β-hIleProteasome β5 subunit25.7> 120 min

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Beta-Homoisoleucine Containing Peptide

This protocol outlines the manual synthesis of a tetrapeptide containing L-beta-homoisoleucine using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-amino acids and this compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (or this compound) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized peptide inhibitor against a target protease using a fluorogenic substrate.[9]

Materials:

  • Purified target enzyme (e.g., Caspase-3)

  • Fluorogenic substrate for the target enzyme (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay buffer (specific to the enzyme)

  • Synthesized peptide inhibitor

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in assay buffer.

    • Dilute the enzyme to the working concentration in assay buffer.

  • Assay Setup:

    • In the 96-well plate, add 50 µL of the serially diluted inhibitor solutions to the appropriate wells.

    • Include control wells:

      • 100% Activity Control: 50 µL of assay buffer without inhibitor.

      • 0% Activity Control (Blank): 50 µL of assay buffer without enzyme.

    • Add 25 µL of the diluted enzyme solution to all wells except the blank wells.

    • Add 25 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 25 µL of the diluted fluorogenic substrate to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 365/450 nm for AMC) kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every minute).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve (fluorescence units per minute).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_assay Enzyme Inhibition Assay Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (this compound) Deprotection->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Preparation Reagent Preparation (Enzyme, Substrate, Inhibitor) Characterization->Preparation Synthesized Peptide Inhibitor Incubation Enzyme-Inhibitor Pre-incubation Preparation->Incubation Reaction Reaction Initiation (Substrate Addition) Incubation->Reaction Measurement Kinetic Measurement (Fluorescence) Reaction->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

Caption: Workflow for the synthesis and evaluation of a beta-homoisoleucine peptide inhibitor.

signaling_pathway cluster_apoptosis Apoptotic Signaling Pathway Apoptotic_Signal Apoptotic Signal (e.g., DNA damage) Procaspase9 Procaspase-9 Apoptotic_Signal->Procaspase9 activates Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 cleavage Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 cleavage Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Inhibitor β-hIle Peptide Inhibitor Inhibitor->Caspase3 Inhibition

Caption: Inhibition of the caspase cascade by a beta-homoisoleucine-containing peptide.

References

Application Notes and Protocols for Bioconjugation of Peptides Containing L-β-Homoisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and bioconjugation of peptides incorporating the unnatural amino acid L-β-homoisoleucine. The inclusion of β-amino acids like L-β-homoisoleucine can enhance peptide stability against proteolysis and modulate conformational properties, making them valuable tools in drug discovery and development.[1] This document outlines the necessary protocols for solid-phase peptide synthesis (SPPS), subsequent bioconjugation, and characterization.

Section 1: Introduction to L-β-Homoisoleucine in Peptide Synthesis

L-β-homoisoleucine is a non-proteinogenic amino acid, an analogue of L-isoleucine with an additional methylene group in its backbone. This modification can induce unique secondary structures and increase resistance to enzymatic degradation.[1] Its incorporation into peptides is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] The bulky and sterically demanding nature of the L-β-homoisoleucine side chain requires optimization of coupling conditions to ensure efficient peptide assembly.

Section 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-β-Homoisoleucine

The fundamental workflow for incorporating L-β-homoisoleucine follows the iterative cycle of Fmoc-SPPS: deprotection, coupling, and washing.[3] However, due to potential steric hindrance from the bulky side chain, modifications to standard protocols may be necessary.[3]

Workflow for Fmoc-Based SPPS of a Peptide Containing L-β-Homoisoleucine

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage and Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization FinalPeptide Final Peptide Characterization->FinalPeptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Manual SPPS of a Peptide Containing L-β-Homoisoleucine

This protocol outlines a single coupling cycle for incorporating an amino acid.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-L-β-homoisoleucine

  • Fmoc-protected standard amino acids

  • Coupling reagents: HCTU (or equivalent)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solvents for RP-HPLC: Acetonitrile (ACN) and water with 0.1% TFA

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat for another 10-15 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of L-β-Homoisoleucine (or other amino acids):

    • Dissolve Fmoc-L-β-homoisoleucine (3-5 equivalents), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours. Due to the bulky nature of L-β-homoisoleucine, a longer coupling time or a double coupling may be necessary.

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[4]

Quantitative Data (Representative)

Amino Acid TypeCoupling Efficiency (%)Crude Purity (%)Reference
Bulky β-amino acid90-9865-80Adapted from general SPPS data
Sterically hindered α-amino acid85-9560-75[3]

Section 3: Bioconjugation of Peptides Containing L-β-Homoisoleucine

Peptides containing L-β-homoisoleucine can be conjugated to various molecules such as proteins, fluorescent dyes, or small molecule drugs. The choice of conjugation chemistry depends on the functional groups available on the peptide and the molecule to be conjugated. Common strategies include "click chemistry" and thiol-maleimide coupling.[5][]

Logical Workflow for Peptide Bioconjugation

Bioconjugation_Workflow Start Purified Peptide (with handle) Reaction Bioconjugation Reaction (e.g., Click Chemistry, Maleimide) Start->Reaction Partner Conjugation Partner (e.g., Protein, Dye) Partner->Reaction Purification Purification of Conjugate (e.g., SEC, RP-HPLC) Reaction->Purification Characterization Characterization (MS, SDS-PAGE, UV-Vis) Purification->Characterization FinalProduct Final Bioconjugate Characterization->FinalProduct

Caption: General workflow for the bioconjugation of a peptide.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol requires the peptide to be synthesized with an azide or alkyne-containing amino acid.

Materials:

  • Peptide containing an azide or alkyne group (1 equivalent)

  • Conjugation partner with a corresponding alkyne or azide group (1.5 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1 equivalents)

  • Sodium ascorbate (0.5 equivalents)

  • Tris-HCl buffer (pH 8)

  • DMSO (co-solvent if needed)

Procedure:

  • Dissolve the peptide in the Tris-HCl buffer (with DMSO if necessary for solubility).

  • Add the conjugation partner to the peptide solution.

  • In a separate tube, prepare a fresh solution of sodium ascorbate in Tris-HCl buffer.

  • In another tube, prepare a solution of CuSO₄ in water.

  • Add the sodium ascorbate solution to the peptide/conjugation partner mixture, followed by the CuSO₄ solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by RP-HPLC or MS.

  • Purify the conjugate using size-exclusion chromatography (SEC) or RP-HPLC.

  • Characterize the final product by MS and SDS-PAGE (for protein conjugates).

Protocol 2: Thiol-Maleimide Conjugation

This protocol requires the peptide to contain a cysteine residue.

Materials:

  • Cysteine-containing peptide (1 equivalent)

  • Maleimide-activated conjugation partner (1.2 equivalents)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

Procedure:

  • Dissolve the cysteine-containing peptide in degassed PBS. If the peptide may have formed disulfide dimers, pre-treat with a 10-fold molar excess of TCEP for 30 minutes.[7]

  • Dissolve the maleimide-activated partner in a suitable solvent (e.g., DMSO) and add it to the peptide solution.

  • Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C.[8]

  • Quench any unreacted maleimide by adding a small molecule thiol (e.g., β-mercaptoethanol).

  • Purify the conjugate using SEC or RP-HPLC.

  • Characterize the final product by MS and SDS-PAGE.

Quantitative Data for Bioconjugation (Representative)

Conjugation MethodTypical Yield (%)Purity after Purification (%)Reference
CuAAC "Click Chemistry"> 90> 95[9][10]
Thiol-Maleimide Coupling70-90> 95[][11]

Section 4: Characterization of the Bioconjugate

Thorough characterization is crucial to confirm the identity, purity, and integrity of the final bioconjugate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, to visualize the increase in molecular weight upon peptide conjugation.

  • UV-Vis Spectroscopy: To quantify the degree of labeling if the conjugated molecule has a distinct chromophore.

By following these detailed protocols and considering the provided application notes, researchers can successfully synthesize, purify, and conjugate peptides containing L-β-homoisoleucine for a wide range of applications in drug development and chemical biology.

References

Application Notes and Protocols for the Use of HATU and HBTU with Sterically Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered β-amino acids into peptide chains is a formidable challenge in synthetic chemistry, crucial for the development of novel peptidomimetics with unique structural and pharmacological properties. The steric bulk adjacent to the β-amino group can significantly impede the rate and efficiency of amide bond formation, often leading to low yields, incomplete reactions, and potential epimerization. The choice of coupling reagent is therefore paramount to overcoming these synthetic hurdles.

This document provides detailed application notes and protocols for the use of two highly effective uronium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the context of sterically hindered β-amino acid couplings. While both are powerful reagents, HATU generally exhibits superior performance in challenging cases due to its enhanced reactivity.[1][2][3]

Mechanism of Action: HATU vs. HBTU

The efficacy of both HATU and HBTU lies in their ability to activate the carboxylic acid of an N-protected amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of the growing peptide chain. The key difference between the two reagents lies in the active ester intermediate they form.[1]

  • HBTU utilizes 1-hydroxybenzotriazole (HOBt) as its activating agent, forming an OBt-active ester . While effective, this intermediate is less reactive than its HATU-derived counterpart.[1]

  • HATU , on the other hand, is derived from 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the resulting OAt-active ester significantly more reactive.[1] This heightened reactivity translates to faster and more complete coupling reactions, which is particularly advantageous for sterically demanding couplings.[1][2]

HATU_vs_HBTU_Mechanism

Quantitative Data Summary

While direct head-to-head quantitative data for the coupling of a wide range of sterically hindered β-amino acids is limited in the literature, the general trend observed with sterically hindered α-amino acids strongly suggests the superiority of HATU. The following table summarizes the expected performance based on available data for challenging couplings.

Coupling ReagentRelative ReactivityTypical Coupling Time for Hindered ResiduesRisk of EpimerizationNotes
HATU Very High30 - 120 minutesLowerGenerally provides higher yields and purity, especially for difficult sequences.[1][2] The reagent of choice for highly hindered systems.
HBTU High60 - 240 minutes or double couplingModerateA reliable and cost-effective option, but may require longer reaction times or double coupling to achieve comparable yields to HATU for very hindered residues.[4]

Experimental Protocols

The following are generalized protocols for the solid-phase peptide synthesis (SPPS) of peptides containing sterically hindered β-amino acids using HATU and HBTU. Optimization of equivalents, reaction times, and the potential need for double coupling should be determined empirically for each specific coupling.

General Workflow for a Single Coupling Cycle in SPPS

SPPS_Workflow Start Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Preactivation Pre-activation of β-Amino Acid (Amino Acid, Coupling Reagent, Base) Preactivation->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Monitoring (e.g., Kaiser Test) Wash2->Monitoring Monitoring->Coupling Incomplete (Double Couple) End Next Cycle or Cleavage Monitoring->End Complete

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered β-Amino Acid

Materials:

  • Fmoc-protected sterically hindered β-amino acid

  • Resin-bound peptide with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) of high purity

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using a freshly prepared solution of 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve the Fmoc-protected sterically hindered β-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA or collidine (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-120 minutes. For particularly difficult couplings, the reaction time may be extended.

    • Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Post-Coupling:

    • If the Kaiser test is positive (blue beads), indicating an incomplete reaction, a "double coupling" is recommended. Drain the reaction solution and repeat steps 2 and 3 with a fresh solution of activated amino acid.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: HBTU-Mediated Coupling of a Sterically Hindered β-Amino Acid

Materials:

  • Fmoc-protected sterically hindered β-amino acid

  • Resin-bound peptide with a free N-terminal amine

  • HBTU

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress racemization)[4]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) of high purity

Procedure:

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve the Fmoc-protected sterically hindered β-amino acid (3-5 equivalents), HBTU (2.9-4.9 equivalents), and optionally HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the mixture.

    • Allow for a pre-activation time of 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. A longer coupling time of 60-240 minutes is generally recommended for HBTU with hindered amino acids.

    • Monitor the coupling reaction for completion using the Kaiser test.

  • Post-Coupling:

    • Due to the lower reactivity of the OBt-ester, a double coupling is more frequently required with HBTU for sterically hindered β-amino acids. If the initial coupling is incomplete, drain the reaction solution and repeat steps 2 and 3.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).

    • The resin is now ready for the next cycle.

Mitigation of Side Reactions

A potential side reaction with both HATU and HBTU is the guanidinylation of the free N-terminal amine of the peptide chain.[5] This occurs when the coupling reagent is present in excess and reacts with the amine before the carboxylic acid is fully activated. To minimize this side reaction:

  • Use a slight excess of the carboxylic acid component relative to the coupling reagent.

  • Keep the pre-activation time short (1-5 minutes).

  • Ensure efficient washing to remove any unreacted coupling reagent.

Logical Flow for Coupling Reagent Selection

Reagent_Selection Start Coupling of a Sterically Hindered β-Amino Acid Is_Highly_Hindered Is the β-amino acid highly hindered or part of a 'difficult' sequence? Start->Is_Highly_Hindered Use_HATU Use HATU Is_Highly_Hindered->Use_HATU Yes Consider_HBTU Consider HBTU (Cost-effective option) Is_Highly_Hindered->Consider_HBTU No Monitor_Closely Monitor coupling closely (e.g., Kaiser test) Use_HATU->Monitor_Closely Consider_HBTU->Monitor_Closely Double_Couple Perform double coupling Monitor_Closely->Double_Couple Incomplete Proceed Proceed to next step Monitor_Closely->Proceed Complete Double_Couple->Monitor_Closely

Conclusion

For the successful incorporation of sterically hindered β-amino acids, HATU is the demonstrably superior coupling reagent when compared to HBTU. Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a lower risk of epimerization. While HBTU is a viable and more economical option, it often requires longer reaction times and may necessitate double coupling to achieve comparable results to a single HATU-mediated coupling for these challenging substrates. The choice of reagent should be guided by the degree of steric hindrance, the complexity of the peptide sequence, and the desired purity and yield of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-L-beta-homoisoleucine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the coupling of Fmoc-L-beta-homoisoleucine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

The primary challenge in coupling this compound lies in its steric hindrance. The bulky beta-branched side chain, in proximity to the reacting carboxyl and amino groups, physically obstructs the formation of the peptide bond. This can lead to slow reaction kinetics, incomplete coupling, and lower yields compared to less hindered amino acids.[1][2][3]

Q2: How can I determine if the coupling of this compound is incomplete?

A common method to assess coupling completion is the Kaiser test.[4][5][6] A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines and an incomplete coupling reaction.[4][6] Conversely, a negative result (yellow or colorless beads) suggests a successful coupling.[5][6] Additionally, monitoring the amount of Fmoc group cleaved in the subsequent deprotection step via UV absorbance can provide a quantitative measure of the previous coupling's efficiency.[4][7]

Q3: What are the most effective coupling reagents for this compound?

For sterically hindered amino acids like this compound, standard coupling reagents such as DCC or EDC are often insufficient.[1] More potent onium salt-based reagents are highly recommended to overcome the steric barrier.[1][8][9] These include:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are known for their high reactivity and efficiency.[1][4]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[1]

Q4: Can I simply extend the reaction time to improve coupling efficiency?

Yes, extending the coupling reaction time is a valid strategy to improve the yield for difficult couplings.[2][3][4] For sterically hindered residues, a standard 1-2 hour coupling time may be insufficient. Increasing the duration to 4 hours or even allowing the reaction to proceed overnight can help drive it to completion.[3][4]

Q5: What is "double coupling," and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling attempt.[2][3][4][5] This is a highly effective and commonly used strategy to ensure the complete incorporation of sterically hindered amino acids like this compound, especially when a Kaiser test after the first coupling is positive.[3][4]

Troubleshooting Guide: Incomplete Coupling of this compound

This guide provides a systematic approach to diagnosing and resolving incomplete coupling reactions.

Symptom Potential Cause Recommended Solution(s)
Positive Kaiser Test after Coupling Insufficient Reagent Reactivity Switch from standard carbodiimide reagents to more potent onium salt reagents like HATU, HCTU, COMU, or PyBOP.[1][8][9]
Steric Hindrance 1. Perform a "double coupling" with fresh reagents.[2][3][4][5]2. Increase the excess of this compound and coupling reagents (e.g., 3-5 equivalents).[2][5]3. Extend the reaction time to 4 hours or overnight.[2][3][4]
Peptide Aggregation 1. Switch the solvent from DMF to NMP, which has superior solvating properties.[4]2. Consider using a lower-loading resin to increase the distance between peptide chains.[9]
Suboptimal Reaction Temperature Increase the reaction temperature (e.g., 40-50°C) or utilize a microwave peptide synthesizer to provide more energy to overcome the activation barrier.[3][4]
Low Crude Peptide Yield Cumulative Incomplete Couplings Implement a more robust coupling strategy from the start, such as using HATU or COMU and routinely performing double coupling for this compound.
Racemization 1. Use coupling reagents with racemization-suppressing additives like HOAt or OxymaPure.[1][10]2. Employ a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[10]3. Minimize the pre-activation time of the amino acid before adding it to the resin.[1]

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The following table provides a qualitative comparison of commonly used coupling reagents for sterically hindered amino acids.

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey Advantages
DIC/HOBt CarbodiimideModerateModerateCost-effective.
HBTU Uronium SaltHighLow-ModerateWidely used and effective.[1]
HATU Aminium SaltVery HighLowExcellent for rapid and difficult couplings.[1][9]
COMU Uronium SaltVery HighVery LowHigh efficiency and improved safety profile.[1][11]
PyBOP Phosphonium SaltHighLowEffective at minimizing racemization.[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol outlines a robust method for coupling this compound to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[2][6]
  • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 2 x 10 minutes).[2]
  • Wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine.[12]

2. Amino Acid Activation:

  • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture.[9]
  • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[6][9]

3. Coupling Reaction:

  • Drain the DMF from the washed resin.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature.[9] For particularly difficult sequences, this time can be extended.

4. Washing and Monitoring:

  • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[5]
  • Perform a Kaiser test on a small sample of resin beads to check for completion.[5][6]

5. Recoupling (If Necessary):

  • If the Kaiser test is positive (blue beads), wash the resin with DMF and repeat steps 2-4 for a "double coupling".[2][5]

Protocol 2: Kaiser Test for Free Primary Amines

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[13]

Procedure:

  • Place a small sample of resin beads (1-2 mg) into a small glass test tube.[6]

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.[13]

  • Heat the test tube at 100-110°C for 5 minutes.[5][6]

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Dark blue or purple beads/solution.[6]

    • Negative Result (Complete Coupling): Yellow or colorless beads/solution.[6]

Visualizations

TroubleshootingWorkflow Start Start: Coupling of This compound KaiserTest1 Perform Kaiser Test Start->KaiserTest1 Result1 Test Result? KaiserTest1->Result1 Negative Negative (Yellow Beads) Coupling Complete Result1->Negative Negative Positive Positive (Blue Beads) Incomplete Coupling Result1->Positive Positive Proceed Proceed to Fmoc Deprotection Negative->Proceed Troubleshoot Troubleshooting Options Positive->Troubleshoot DoubleCouple Perform Double Coupling Troubleshoot->DoubleCouple ChangeReagent Switch to Stronger Coupling Reagent (e.g., HATU) Troubleshoot->ChangeReagent OptimizeCond Increase Time / Temperature Troubleshoot->OptimizeCond KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 ChangeReagent->KaiserTest2 OptimizeCond->KaiserTest2 KaiserTest2->Result1

Caption: Troubleshooting workflow for incomplete coupling reactions.

SPPS_Cycle Resin Resin-Bound Peptide (-NH-Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 FreeAmine Resin-Bound Peptide (-NH2) Wash1->FreeAmine Coupling 4. Coupling FreeAmine->Coupling Activation 3. Activate Fmoc-AA (HATU/DIPEA) Activation->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 KaiserTest 6. Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) ElongatedPeptide Elongated Peptide KaiserTest->ElongatedPeptide Negative

Caption: General workflow for a single coupling cycle in SPPS.

References

Technical Support Center: Preventing Aggregation of Peptides Containing β-Homoisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides incorporating the non-canonical amino acid, β-homoisoleucine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for peptides containing β-homoisoleucine?

A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures.[1] This can range from small, soluble oligomers to large, insoluble fibrils.[1] Aggregation is a significant concern in peptide-based drug development as it can lead to loss of therapeutic efficacy, altered pharmacokinetics, and potential immunogenicity.[2] Peptides containing β-homoisoleucine are particularly susceptible to aggregation due to the hydrophobic nature of the β-homoisoleucine side chain. Hydrophobic interactions are a primary driver of aggregation, as non-polar side chains tend to minimize contact with aqueous environments by associating with each other.[3][4] Stretches of hydrophobic amino acids, including non-canonical residues like β-homoisoleucine, can significantly increase the propensity for aggregation.[5][6]

Q2: How can I predict if my β-homoisoleucine-containing peptide is likely to aggregate?

A2: While precise prediction is challenging, several factors can indicate a higher risk of aggregation. Sequences with multiple contiguous hydrophobic residues, including β-homoisoleucine, valine, isoleucine, and leucine, are strong candidates for aggregation.[5] Computational tools that predict aggregation-prone regions (APRs) can also be helpful, although their accuracy for non-canonical amino acids may vary.[7] Additionally, monitoring the synthesis process can provide clues; for instance, during solid-phase peptide synthesis (SPPS), a broadening of the Fmoc deprotection peak can suggest on-resin aggregation is occurring.[5]

Q3: What are the primary strategies to prevent aggregation of my β-homoisoleucine peptide during synthesis?

A3: Preventing aggregation during solid-phase peptide synthesis (SPPS) is crucial for obtaining a high-quality product. Key strategies include:

  • Use of specialized solvents: Switching from standard solvents like DMF to more polar, aggregation-disrupting solvents such as NMP or adding DMSO can improve solvation of the growing peptide chain.[5]

  • Elevated temperatures: Performing coupling and deprotection steps at higher temperatures (e.g., 50-90°C), often with microwave assistance, can disrupt intermolecular hydrogen bonds that lead to aggregation.[5]

  • Chaotropic agents: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ in DMF, before a difficult coupling step can disrupt secondary structures like β-sheets.[5]

  • Backbone protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid can prevent the hydrogen bonding that drives aggregation.[8]

  • Pseudoproline dipeptides: Inserting pseudoproline dipeptides at specific points in the sequence introduces a "kink" in the peptide backbone, effectively disrupting the formation of β-sheet structures.[9]

Q4: How can I prevent aggregation of my purified β-homoisoleucine peptide in solution?

A4: For purified peptides in aqueous formulations, several strategies can enhance stability:

  • pH Optimization: The pH of the solution can significantly impact a peptide's net charge and, consequently, its solubility and aggregation propensity.[10][11][12] Systematically screening a range of pH values is recommended to find the optimal condition where the peptide is most soluble.[3][13]

  • Use of Excipients: Various excipients can be added to the formulation to inhibit aggregation. These include:

    • Sugars and Polyols: Sucrose and trehalose can stabilize peptide structure.[14]

    • Amino Acids: Arginine and glutamate can increase solubility by interacting with charged and hydrophobic regions of the peptide.[13]

    • Surfactants: Non-ionic surfactants like polysorbates (e.g., Polysorbate 20 and 80) can reduce agitation-induced aggregation.[14]

    • PEGylation: Covalently attaching polyethylene glycol (PEG) to the peptide can create a steric barrier that prevents peptide-peptide interactions.[3]

Troubleshooting Guides

Issue 1: Poor solubility of the cleaved peptide.

  • Symptom: The lyophilized peptide containing β-homoisoleucine does not dissolve in standard aqueous buffers or purification solvents like water/acetonitrile mixtures.

  • Possible Cause: The hydrophobic nature of β-homoisoleucine and the overall peptide sequence is leading to strong intermolecular hydrophobic interactions and aggregation in aqueous solutions.[4][5]

  • Troubleshooting Steps:

    • Test a range of solvents: Attempt to dissolve the peptide in small amounts of different organic solvents such as DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting with an aqueous buffer.

    • Use solubilizing additives: Add organic modifiers like isopropanol or acetic acid, or chaotropic agents such as guanidine hydrochloride or urea to the purification solvents to disrupt aggregates.[5]

    • Adjust the pH: Systematically test the solubility at different pH values. Peptides are often least soluble at their isoelectric point (pI). Moving the pH away from the pI can increase the net charge and improve solubility.[13]

Issue 2: Incomplete coupling or deprotection during SPPS.

  • Symptom: Monitoring of the solid-phase synthesis indicates that coupling reactions are not going to completion, or the Fmoc protecting group is not being fully removed.

  • Possible Cause: On-resin aggregation is preventing reagents from accessing the reactive sites on the growing peptide chains. This is common in sequences with stretches of hydrophobic residues like β-homoisoleucine.[5]

  • Troubleshooting Steps:

    • Switch to a more effective solvent system: Replace DMF with NMP or a "magic mixture" of DCM/DMF/NMP (1:1:1).[5]

    • Increase the reaction temperature: Utilize a microwave peptide synthesizer or conventional heating to perform coupling and deprotection at elevated temperatures (e.g., 50-70°C).[5]

    • Incorporate a structure-breaking element: If the sequence allows, re-synthesize the peptide incorporating a pseudoproline dipeptide every 6-7 residues to disrupt secondary structure formation.[8][9]

    • Use a lower loading resin: A resin with a lower substitution level increases the distance between growing peptide chains, reducing the likelihood of inter-chain interactions.[5]

Quantitative Data Summary

The following table summarizes common additives and their typical concentrations used to prevent peptide aggregation in solution.

Additive CategoryExample AdditiveTypical Concentration RangeMechanism of Action
Sugars/Polyols Sucrose, Trehalose5 - 10% (w/v)Preferential hydration, stabilization of native conformation.[14]
Amino Acids L-Arginine, L-Glutamic Acid50 - 250 mMBinds to charged and hydrophobic regions, increasing solubility.[13]
Surfactants Polysorbate 20, Polysorbate 800.01 - 0.1% (v/v)Reduces surface-induced aggregation and agitation stress.[14]
Chaotropic Agents Guanidine HCl, Urea1 - 6 MDisrupts non-covalent interactions and secondary structures.[5]
Co-solvents Ethanol, Isopropanol10 - 50% (v/v)Modifies solvent polarity to improve solubility of hydrophobic peptides.[3]

Experimental Protocols

Protocol: Characterization of Peptide Aggregation using Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles in a solution. It is a valuable tool for detecting the formation of peptide aggregates.[15]

  • Sample Preparation:

    • Prepare a stock solution of the β-homoisoleucine-containing peptide in a well-defined buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Filter the stock solution through a 0.22 µm syringe filter to remove any pre-existing dust or large aggregates.

    • Prepare a series of dilutions of the peptide in the same filtered buffer to the desired concentrations for analysis.

  • DLS Measurement:

    • Transfer the peptide solution to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for 5-10 minutes.

    • Set the instrument parameters (e.g., laser wavelength, scattering angle, acquisition time).

    • Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) of the particles in solution from their diffusion coefficient.[15]

    • An increase in the average hydrodynamic radius over time or with increasing peptide concentration is indicative of aggregation.

    • The polydispersity index (PDI) provides information on the heterogeneity of the particle sizes in the sample. A low PDI value (<0.2) indicates a monodisperse sample (non-aggregated), while higher values suggest the presence of aggregates.

Visualizations

Experimental_Workflow Workflow for Assessing Aggregation Propensity cluster_synthesis Peptide Synthesis & Purification cluster_characterization Aggregation Characterization cluster_analysis Data Analysis & Optimization A Synthesize Peptide with β-Homoisoleucine B Cleave and Purify Peptide A->B C Prepare Peptide Solution in Formulation Buffer B->C D Characterize Initial State (DLS, ThT Assay) C->D E Incubate under Stress Conditions (e.g., elevated temp, agitation) D->E F Monitor Aggregation Over Time (DLS, ThT Assay) E->F G Analyze Aggregation Kinetics F->G H Optimize Formulation (pH, Excipients) G->H Iterate H->C

Caption: Workflow for aggregation assessment of β-homoisoleucine peptides.

Troubleshooting_Logic Troubleshooting Peptide Aggregation during SPPS cluster_solutions Potential Solutions Start Incomplete Coupling/ Deprotection Detected Cause Probable Cause: On-Resin Aggregation Start->Cause Sol1 Change Solvent (e.g., DMF to NMP) Cause->Sol1 Sol2 Increase Temperature (Microwave Synthesis) Cause->Sol2 Sol3 Use Chaotropic Salt Wash Cause->Sol3 Sol4 Incorporate Backbone Protection (Hmb/Dmb) or Pseudoprolines Cause->Sol4 Outcome_Success Synthesis Successful Sol1->Outcome_Success Outcome_Fail Problem Persists Sol1->Outcome_Fail Sol2->Outcome_Success Sol2->Outcome_Fail Sol3->Outcome_Success Sol3->Outcome_Fail Sol4->Outcome_Success Sol4->Outcome_Fail Reevaluate Re-evaluate Sequence Design/ Consider Segment Ligation Outcome_Fail->Reevaluate

Caption: Troubleshooting logic for on-resin peptide aggregation.

References

solubility issues of peptides containing Fmoc-L-beta-homoisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing solubility issues with peptides containing Fmoc-L-beta-homoisoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide clear troubleshooting guidance and practical solutions for challenges encountered during the handling and application of these highly hydrophobic peptides.

Troubleshooting Guide

This guide addresses specific problems you may encounter. The question-and-answer format is designed to help you quickly identify and solve your issue.

Question 1: My peptide containing this compound precipitated immediately when I added my aqueous buffer. What happened and what should I do?

Answer: This is a common issue driven by the extreme hydrophobicity of your peptide. This compound, a derivative of the highly hydrophobic amino acid isoleucine, significantly decreases peptide solubility in aqueous solutions.[1][2] The large, nonpolar Fmoc group further exacerbates this issue, promoting aggregation.[3]

Immediate Steps:

  • Do Not Discard: Do not discard the sample. It is often possible to redissolve the peptide.

  • Centrifuge: Spin down the precipitate (10,000 x g for 5-10 minutes) to ensure no material is lost on the tube walls.[4]

  • Re-dissolve: Attempt to re-dissolve the peptide using the step-wise protocol for hydrophobic peptides outlined in the "Experimental Protocols" section below. This involves starting with a strong organic solvent like Dimethyl Sulfoxide (DMSO) and slowly adding the aqueous buffer.[2][4][5]

Question 2: I am seeing incomplete or slow Fmoc deprotection during solid-phase peptide synthesis (SPPS). Could this be related to solubility?

Answer: Yes, this is a classic sign of on-resin aggregation.[3] As the peptide chain elongates, sequences containing multiple hydrophobic residues like L-beta-homoisoleucine can fold and self-associate through intermolecular hydrogen bonds.[3][6] This causes the resin to clump and prevents reagents, like the piperidine solution used for Fmoc removal, from accessing the full peptide chain.[3][7]

Troubleshooting Steps During SPPS:

  • Solvent Choice: Switch the primary SPPS solvent from N,N-Dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[8]

  • Disrupt Aggregation: Add chaotropic salts (e.g., LiCl) or nonionic detergents to the synthesis solvents to disrupt hydrogen bonding.[9][10]

  • Elevated Temperature: Perform the coupling and deprotection steps at a higher temperature (e.g., 50-60°C) to help break up secondary structures.[9]

  • Special Reagents: For severe aggregation, consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection reagent, as it is a stronger base than piperidine and can improve deprotection efficiency.[9][11]

Question 3: My final lyophilized peptide won't dissolve in anything, including DMSO. What are my options?

Answer: This indicates severe aggregation, potentially into highly stable β-sheet structures.[3][6] While challenging, there are still options to try.

Last Resort Solubilization Strategies:

  • Stronger Organic Solvents: Try dissolving a small aliquot in neat trifluoroacetic acid (TFA), then carefully dilute it into your desired solvent. Note that TFA is harsh and may not be suitable for all downstream applications.[12][13]

  • Denaturing Agents: As a final option, use strong denaturants like 6 M Guanidinium Hydrochloride (GdnHCl) or 8 M urea.[13] These agents are very effective at disrupting the hydrogen bonds that hold aggregates together.

    • Crucial Caveat: Denaturants are incompatible with most biological assays and must be removed through methods like dialysis or buffer exchange chromatography before use.[3]

Frequently Asked Questions (FAQs)

Q1: What is L-beta-homoisoleucine and why does it cause solubility problems? A1: L-beta-homoisoleucine is a non-canonical amino acid. The "isoleucine" component is already very hydrophobic.[2] The "homo" prefix indicates an additional methylene group in its structure, further increasing its hydrophobicity and bulk. The "beta" indicates the amino group is on the second carbon from the carboxyl group, which alters the peptide backbone and can promote the formation of stable secondary structures, leading to aggregation.[14]

Q2: How does the N-terminal Fmoc group affect solubility? A2: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a large, aromatic, and highly hydrophobic moiety.[3][15] Its presence on the N-terminus of the peptide dramatically increases the overall hydrophobicity of the molecule, making it much less soluble in polar solvents like water and promoting aggregation.[3][16] Solubility often improves significantly after the Fmoc group is removed.[3]

Q3: What is the best first solvent to try for a peptide containing this compound? A3: Given the expected high hydrophobicity, you should start with a small amount of a strong, water-miscible organic solvent.[1][2][5] Dimethyl sulfoxide (DMSO) is the preferred choice for biological applications due to its low toxicity.[2][4] If your peptide contains Cysteine (Cys) or Methionine (Met), use DMF instead of DMSO to avoid oxidation.[1][13]

Q4: Can sonication or heating help dissolve my peptide? A4: Yes, both can be effective. Sonication uses ultrasonic waves to break apart solid particles and can significantly aid dissolution.[1][4] Gentle heating (<40°C) can also increase solubility but should be used with caution to avoid peptide degradation.[4][5]

Q5: How can I prevent solubility issues in the first place? A5: Prevention starts at the design phase. If possible, limit the number of consecutive hydrophobic residues. Incorporating hydrophilic or charged amino acids (like Lysine, Arginine, or Glutamic Acid) into the sequence can dramatically improve solubility in aqueous solutions.[1][2][5]

Data Presentation

Table 1: Solvent Selection Guide for Peptides

Peptide TypePrimary ChargeRecommended First SolventIf Insoluble, Try...Notes
Hydrophobic (>50% hydrophobic residues) NeutralDMSO, DMF, Acetonitrile [1][2][4]Denaturants (6M GdnHCl, 8M Urea) [13]Slowly add aqueous buffer to the peptide-organic solution.
AcidicNegative (< 0)Sterile Water / PBS[12][13]Dilute Ammonium Bicarbonate / NH4OH[1][13]Avoid basic solutions if Cys is present.[5][13]
BasicPositive (> 0)Sterile Water / PBS[12][13]10-30% Acetic Acid[1][5][12]For stubborn cases, a small amount of TFA may be used.[12][13]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is essential to determine the optimal solvent without risking your entire peptide stock.[4][13]

  • Aliquot: Weigh a small, accurately known amount of your lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Warm to RT: Allow the tube to warm to room temperature before opening to prevent condensation.[4]

  • Centrifuge: Briefly spin the tube (10,000 x g, 1 min) to collect all the powder at the bottom.[4]

  • Initial Solvent: Add a calculated volume of the first solvent to be tested (e.g., 20 µL of sterile water) to achieve a high concentration.

  • Mix: Vortex the tube for 30 seconds. Observe if the solution is clear.

  • Aid Dissolution: If not dissolved, sonicate the sample for 10-30 seconds.[4] A cloudy or opaque solution indicates insolubility.

  • Systematic Testing: If the peptide is insoluble, repeat steps 1-6 with a fresh aliquot, moving to the next recommended solvent based on Table 1 (e.g., DMSO for a hydrophobic peptide).

  • Record: Keep detailed notes of which solvents and concentrations result in a clear solution.

Protocol 2: General Solubilization Workflow for Hydrophobic Peptides

This protocol details the standard method for dissolving difficult, hydrophobic peptides like those containing this compound.

  • Preparation: Bring the lyophilized peptide to room temperature and centrifuge briefly.[4]

  • Organic Solvent Addition: Add the smallest necessary amount of 100% DMSO (or DMF) to the peptide powder to create a concentrated stock solution (e.g., add 50 µL to 1 mg of peptide).[1][2]

  • Initial Dissolution: Vortex thoroughly. If necessary, sonicate in a water bath for 1-2 minutes until the solution is completely clear.[1][4]

  • Stepwise Dilution: This is the most critical step. Add your desired aqueous buffer (e.g., PBS) to the concentrated peptide-DMSO solution very slowly, drop-by-drop , while continuously vortexing.[1][5]

  • Monitor for Precipitation: Watch the solution closely. If it becomes cloudy or a precipitate forms, you have reached the solubility limit in that mixed-solvent system.[5] Stop adding the aqueous buffer.

  • Final Preparation: Once the desired final concentration is reached and the solution remains clear, centrifuge the final solution at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any microscopic, undissolved aggregates before use.[1] Transfer the supernatant to a new tube.

Visualizations

G start Insoluble Peptide Detected analyze Analyze Sequence: - Hydrophobic residues >50%? - Net charge near zero? start->analyze hydrophobic Action: Treat as Hydrophobic/Neutral Peptide analyze->hydrophobic Yes charged Action: Treat as Charged Peptide analyze->charged No organic_solvent 1. Dissolve in minimal DMSO or DMF hydrophobic->organic_solvent acid_base 1. Use dilute Acid (for basic) or Base (for acidic) charged->acid_base sonicate 2. Sonicate if needed organic_solvent->sonicate titrate 3. Slowly titrate with aqueous buffer sonicate->titrate check_sol Is solution clear? titrate->check_sol acid_base->check_sol success Success: Peptide Solubilized check_sol->success Yes fail Failure: Proceed to Last Resort check_sol->fail No denaturant Use Denaturants (GdnHCl, Urea) Note: Requires removal for assays fail->denaturant

Caption: A troubleshooting workflow for solubilizing difficult peptides.

G cluster_0 Driving Factors cluster_1 Consequences cluster_2 Observable Issues f1 High % of Hydrophobic Residues (e.g., L-beta-homoisoleucine) c1 On-Resin Aggregation (During SPPS) f1->c1 c2 Post-Cleavage Aggregation (In Solution) f1->c2 f2 Hydrophobic Protecting Groups (Fmoc) f2->c1 f2->c2 f3 Peptide Length > 20 amino acids f3->c1 f4 Neutral Net Charge f4->c2 i1 Incomplete Fmoc Deprotection c1->i1 i2 Low Synthesis Yield/Purity c1->i2 i3 Poor Solubility in Solvents c2->i3 i4 Precipitation / Gel Formation c2->i4

Caption: Causal factors leading to peptide aggregation and solubility issues.

References

Technical Support Center: Minimizing Racemization of Fmoc-L-β-homoisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization when coupling the sterically hindered amino acid, Fmoc-L-β-homoisoleucine.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-L-β-homoisoleucine particularly prone to racemization during coupling?

Fmoc-L-β-homoisoleucine is a sterically hindered β-amino acid, which presents two main challenges during peptide synthesis. The bulky nature of its side chain can significantly slow down the coupling reaction.[1] This prolonged reaction time increases the duration the amino acid spends in its highly reactive activated state, heightening the risk of racemization.[2]

The primary mechanism for racemization is the base-catalyzed abstraction of the acidic proton at the α-carbon of the activated amino acid.[2][3] This abstraction leads to a temporary loss of chirality, and subsequent re-protonation can occur from either side, resulting in a mixture of L- and D-isomers.[3] Slower coupling reactions provide a larger window of opportunity for this side reaction to occur.[2]

Q2: Which coupling reagents are most effective at preventing racemization for hindered amino acids?

The choice of coupling reagent is critical.[4] For challenging couplings involving hindered residues like β-homoisoleucine, modern onium salt reagents are strongly recommended over standard carbodiimides like DCC or EDC used alone.[1]

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly effective.[2] HATU is known for its high reactivity and speed, which helps minimize the time the amino acid is in its activated state.[2] COMU offers high efficiency and a better safety profile as it is based on Oxyma rather than the potentially explosive HOBt or HOAt.[2][5][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[2][7] PyAOP, being the HOAt analog of PyBOP, provides faster coupling rates.[6]

Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally superior at suppressing racemization compared to older HOBt-based reagents like HBTU.[2]

Q3: What is the role of additives like HOBt, HOAt, and Oxyma?

Additives are essential for suppressing racemization, especially when using carbodiimide-type condensing agents.[8] They work by reacting with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone.[4][9]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Accelerates coupling reactions and suppresses racemization more effectively than HOBt.[5][6] The nitrogen atom in its pyridine ring makes it a more reactive leaving group, leading to faster couplings.[2]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, allowing for high coupling rates with low racemization.[6]

Q4: Which base should I use for the coupling reaction?

The choice of base and its stoichiometry are crucial factors.[8] To minimize racemization, a hindered, non-nucleophilic base is preferred.

  • Recommended Bases: N,N-diisopropylethylamine (DIPEA) and 2,4,6-collidine are the preferred choices.[2][8] 2,4,6-collidine is particularly recommended in cases with a significantly increased risk of racemization.[6][10]

  • Base to Avoid: Triethylamine (TEA) should be avoided as its smaller steric hindrance and stronger basicity can lead to a faster rate of racemization.[8]

It is also important to use the minimum necessary amount of base to facilitate the reaction, as excess base can promote proton abstraction and increase racemization.

Q5: How do reaction time and temperature influence racemization?

Both time and temperature are critical parameters to control.

  • Time: The risk of racemization increases the longer the amino acid remains in its activated state.[2] Therefore, pre-activation time should be minimized. The best practice is to use an in situ activation protocol, where the coupling reagent is added to the resin immediately after the protected amino acid.[2]

  • Temperature: For particularly sensitive or hindered residues, lowering the coupling temperature can help reduce the rate of racemization.[2] For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids like histidine and cysteine.[10]

Q6: How can I detect and quantify racemization in my final peptide?

Accurate detection and quantification of the D-isomer are essential for quality control. Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers. It may require derivatization of the peptide hydrolysate or the use of a chiral stationary phase (CSP).[11][12][13]

  • Capillary Electrophoresis (CE): A powerful technique that can separate all optical isomers of a peptide in a single run with high sensitivity and a low limit of detection.[14]

For both methods, it is necessary to have the corresponding D-isomer standard for comparison and accurate quantification.

Troubleshooting Guide: High Racemization Detected

If you have detected an unacceptable level of the D-isomer of β-homoisoleucine in your synthesized peptide, use the following guide to troubleshoot the potential causes.

Decision-Making Workflow for Troubleshooting

G cluster_0 cluster_1 Step 1: Review Coupling Reagent & Additive cluster_2 Step 2: Examine Base and Temperature cluster_3 Step 3: Check Activation Protocol A High Racemization Detected B What coupling reagent was used? A->B C Carbodiimide (DCC, DIC) without additive B->C D Onium Salt (HBTU, TBTU) B->D E Recommended Reagent (HATU, COMU, PyAOP) B->E F SOLUTION: Switch to an onium salt like HATU or COMU. Always use an additive like HOAt or Oxyma. C->F G CONSIDER: Switch to a more effective HOAt- or Oxyma-based reagent like HATU or COMU. D->G H Proceed to Step 2 E->H I What base was used? H->I J Triethylamine (TEA) I->J K DIPEA or Collidine I->K L SOLUTION: Switch to a hindered base like DIPEA or 2,4,6-collidine. J->L M Was coupling performed at elevated temperature? K->M N Yes M->N O No (Room Temp or lower) M->O P ACTION: Lower the coupling temperature. Consider performing the reaction at 0°C. N->P Q Proceed to Step 3 O->Q P->Q R Was a pre-activation step used? Q->R S Yes (Extended pre-activation) R->S T No (In-situ activation) R->T U SOLUTION: Switch to an in-situ activation protocol to minimize time the amino acid is activated before coupling. S->U V Review starting material purity. Ensure Fmoc-L-β-homoisoleucine is enantiomerically pure. T->V

Caption: Troubleshooting workflow for high racemization.

Summary of Factors and Recommended Solutions
FactorPotential Cause of RacemizationRecommended SolutionCitation(s)
Coupling Reagent Use of carbodiimides (DCC, DIC) alone; Use of less efficient HOBt-based onium salts (HBTU).Switch to highly efficient onium salts like HATU , COMU , or PyAOP .[1][2][6]
Additive Absence of an additive when using carbodiimides.Always use an additive. Prefer HOAt or Oxyma over HOBt for superior performance.[5][6][9]
Base Use of a non-hindered, strong base like triethylamine (TEA).Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine .[2][8]
Time Extended pre-activation of the amino acid before addition to the resin.Use an in-situ activation protocol where reagents are mixed in the reaction vessel.[2]
Temperature Elevated coupling temperature, especially with microwave-assisted synthesis.Lower the coupling temperature. Consider performing the reaction at 0°C or 50°C for microwave.[2][10]
Starting Material Contamination of the Fmoc-L-β-homoisoleucine starting material with the D-enantiomer.Verify the enantiomeric purity of the amino acid derivative using chiral HPLC before synthesis.[15]

Experimental Protocols

Optimized Coupling Protocol for Fmoc-L-β-homoisoleucine

This protocol is a generalized method for solid-phase peptide synthesis (SPPS) focused on minimizing racemization using in situ activation. It is crucial to optimize these conditions for specific peptide sequences.[1]

1. Resin Preparation:

  • Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.[1]
  • Drain the DMF solvent from the reaction vessel.

2. Amino Acid and Reagent Preparation (for 1 equivalent of resin-bound amine):

  • In a separate vial, dissolve 3 equivalents of Fmoc-L-β-homoisoleucine in DMF.
  • Note: Do not add the coupling reagent or base at this stage.

3. In-Situ Coupling Reaction:

  • Add the Fmoc-L-β-homoisoleucine/DMF solution to the swelled resin.
  • Add 3 equivalents of the chosen coupling additive (e.g., HOAt or Oxyma).
  • Add 2.95 equivalents of the coupling reagent (e.g., HATU or COMU).
  • Add 6 equivalents of a hindered base (e.g., DIPEA or 2,4,6-collidine).
  • Agitate the reaction mixture at room temperature (or a reduced temperature, e.g., 0°C, if required).

4. Monitoring and Washing:

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). Due to the hindered nature of the amino acid, the reaction may require an extended time (e.g., 2-4 hours).
  • Once the coupling is complete, drain the reaction vessel.
  • Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all soluble by-products and excess reagents.

General Workflow for Minimizing Racemization

G start Start: Couple Fmoc-L-β-homoisoleucine reagent_choice Select Coupling Reagent and Additive (e.g., HATU + HOAt or COMU) start->reagent_choice base_choice Select Hindered Base (DIPEA or Collidine) reagent_choice->base_choice protocol Perform In-Situ Activation at Room Temperature or 0°C base_choice->protocol monitor Monitor Reaction (e.g., Kaiser Test) protocol->monitor wash Wash Resin Thoroughly monitor->wash deprotect Fmoc Deprotection wash->deprotect cleave Cleave & Purify Peptide deprotect->cleave analyze Analyze for Racemization (Chiral HPLC or CE) cleave->analyze end End: Pure L-Peptide analyze->end

Caption: Recommended workflow for coupling hindered amino acids.

References

Frequently Asked Questions (FAQs) & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This guide provides detailed troubleshooting for side reactions encountered during the Fmoc deprotection of β-amino acids, tailored for researchers, scientists, and drug development professionals.

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Chain Truncation and Deletion Sequences

Q: My LC-MS analysis shows a major peak corresponding to a dipeptide mass, and my final yield is low. What is happening?

A: This is a classic sign of Diketopiperazine (DKP) formation . This side reaction is particularly prevalent when a β-amino acid is one of the first two residues at the N-terminus of the peptide chain.[1] The deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, forming a stable six-membered cyclic dipeptide (the DKP) and cleaving the truncated peptide from the solid support.[2][3] Sequences containing proline are also highly susceptible to this reaction.[3][4]

Troubleshooting and Prevention Strategies:
  • Couple the Third Residue Quickly: Minimize the time the deprotected dipeptide-resin is exposed to basic conditions before the next coupling reaction.

  • Use Pre-formed Dipeptides: Incorporating a pre-synthesized dipeptide (or even tripeptide) allows you to bypass the vulnerable dipeptidyl-resin stage.[5][6]

  • Modify Deprotection Conditions: Use milder deprotection conditions or alternative bases that are less likely to promote DKP formation. A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine has been shown to reduce DKP formation.[1]

Logical Workflow: Diagnosing Peptide Truncation

G cluster_cause Potential Cause cluster_solutions Recommended Solutions start Observation: Low yield & major peak at dipeptide mass in LC-MS cause Diketopiperazine (DKP) Formation start->cause likely due to solution1 Couple 3rd residue immediately post-deprotection cause->solution1 Mitigate by solution2 Use pre-formed dipeptide (e.g., Fmoc-AA2-AA1-OH) cause->solution2 Bypass by solution3 Modify deprotection: Use milder base (e.g., Piperazine) or DBU/Piperazine cocktail cause->solution3 Suppress with G peptide Peptide with Asp(OR)-Gly sequence imide Aspartimide Intermediate (Mass Neutral) peptide->imide Intramolecular cyclization base Base (e.g., Piperidine) base->peptide product1 α/β-Aspartyl Peptides (Difficult to separate) imide->product1 Hydrolysis product2 α/β-Piperidide Adducts (+51 Da) imide->product2 Piperidine attack

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize deletion sequences during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is a deletion sequence and how does it occur during SPPS?

A1: A deletion sequence is a common impurity in synthetic peptides where one or more amino acid residues are missing from the target sequence.[1] This occurs due to incomplete coupling of an amino acid to the growing peptide chain attached to the solid support.[1][2] If the coupling reaction does not proceed to completion, the subsequent amino acid in the sequence will be added to the unreacted N-terminus of a portion of the peptides, resulting in a final product that is shorter than intended.[1]

Q2: What are the primary causes of incomplete coupling leading to deletion sequences?

A2: Several factors can contribute to incomplete coupling reactions:

  • Steric Hindrance: Bulky amino acid residues, both in the incoming amino acid and at the N-terminus of the growing peptide chain, can physically obstruct the coupling reaction.[3][4]

  • Difficult Sequences: Certain peptide sequences are prone to forming secondary structures like β-sheets on the resin, which can cause the peptide chains to aggregate.[5][6][7] This aggregation can block reagent access to the reactive sites, leading to inefficient coupling.[6][8]

  • Suboptimal Reaction Conditions: Inadequate activation of the incoming amino acid, insufficient reaction times, or the use of inappropriate coupling reagents can all lead to lower coupling efficiency.[2][4]

  • Incomplete Deprotection: Failure to completely remove the temporary N-terminal protecting group (e.g., Fmoc) will prevent the subsequent amino acid from coupling, leading to truncated, not deleted, sequences.[2][9] However, if the deprotection is only partially incomplete across the resin, it can contribute to a complex mixture of impurities.

Q3: How can I detect the presence of deletion sequences in my crude peptide product?

A3: The most effective methods for identifying deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10][11]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates peptides based on their hydrophobicity.[10] Deletion sequences, being shorter and often having different hydrophobicity compared to the target peptide, will typically appear as separate peaks in the HPLC chromatogram.[1]

  • Mass Spectrometry (MS): MS analysis determines the molecular weight of the peptides in your sample.[11] Deletion sequences will be identified by masses that are lower than the theoretical mass of the target peptide, with the mass difference corresponding to the specific amino acid residue that is missing.[1]

  • Tandem Mass Spectrometry (MS/MS): For definitive confirmation, MS/MS can be used to fragment the suspected deletion sequence and determine its amino acid sequence, directly revealing the missing residue.[1][12]

Troubleshooting Guides

Issue: Mass spectrometry analysis of my crude peptide shows a significant peak with a mass corresponding to a single amino acid deletion.

This guide will walk you through the steps to identify the cause and minimize the formation of this deletion sequence in future syntheses.

Step 1: Identify the "Difficult" Coupling Step

The first step is to pinpoint which amino acid coupling in your sequence is inefficient.

  • Systematic Analysis: If your synthesizer allows for it, you can take a small sample of the resin after each coupling step, cleave the peptide, and analyze it by MS. This will show you at which point the deletion sequence begins to appear.

  • Colorimetric Tests (e.g., Kaiser Test): The Kaiser test detects free primary amines on the resin.[9] A positive (blue) result after a coupling step indicates that not all the N-termini have reacted, signifying an incomplete coupling.[9][13] This is a strong indicator of where the deletion is occurring.

Step 2: Implement Strategies to Minimize the Deletion Sequence

Once the problematic coupling step is identified, you can apply one or more of the following strategies:

  • Double Coupling: This is one of the most common and effective methods. After the initial coupling reaction, simply repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[3][4] This provides a second opportunity for the reaction to go to completion. Double coupling is particularly recommended for sterically hindered amino acids like arginine or when coupling to a bulky residue.[3]

  • Capping: After the coupling step, any unreacted N-termini can be permanently blocked, or "capped," by acetylation.[4][14] This is typically done using acetic anhydride. Capping prevents the unreacted chains from participating in subsequent coupling steps, which stops the formation of the deletion sequence.[14] The resulting capped, truncated peptide is often easier to separate from the full-length target peptide during purification.[15]

  • Optimize Coupling Chemistry:

    • Choice of Coupling Reagent: For difficult couplings, more reactive coupling reagents like HCTU, HATU, or COMU may be more effective than slower reagents like DIC.[4]

    • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help to drive the reaction to completion.[3]

    • Extend Coupling Time: For bulky amino acids, a longer coupling time (e.g., 2-4 hours) may be necessary to achieve high efficiency.[16]

Logical Workflow for Troubleshooting Deletion Sequences

G Troubleshooting Deletion Sequences cluster_0 Identification cluster_1 Strategy cluster_2 Verification start Deletion Sequence Detected (MS) hplc_ms Analyze Crude Product by HPLC/MS start->hplc_ms kaiser Perform Kaiser Test After Each Coupling hplc_ms->kaiser identify_step Identify Problematic Coupling Step kaiser->identify_step double_couple Implement Double Coupling identify_step->double_couple capping Implement Capping identify_step->capping optimize Optimize Coupling Chemistry identify_step->optimize resynthesize Re-synthesize Peptide double_couple->resynthesize capping->resynthesize optimize->resynthesize analyze_final Analyze Final Product by HPLC/MS resynthesize->analyze_final end Pure Target Peptide analyze_final->end

Caption: A logical workflow for identifying and minimizing deletion sequences in SPPS.

Data Presentation

Table 1: Comparison of Strategies to Minimize a Deletion Sequence

StrategyPrincipleAdvantagesDisadvantagesTypical Application
Double Coupling Repeats the coupling step to drive the reaction to completion.[3]Simple to implement; often very effective.Increases synthesis time and reagent consumption.Sterically hindered amino acids (e.g., Arg, Ile, Val); known "difficult" sequences.[3][17]
Capping Acetylates unreacted N-termini to prevent further elongation.[14]Prevents further deletion; can simplify purification.[14][15]Results in a truncated (capped) impurity that needs to be removed.Long or difficult syntheses where incomplete coupling is anticipated.[14]
Optimize Reagents Uses more reactive coupling agents or higher concentrations.[3][4]Can significantly improve coupling efficiency.More reactive reagents can be more expensive and may have shorter stability.[4]When standard coupling protocols are insufficient for a particular sequence.

Table 2: Common Analytical Techniques for Deletion Sequence Identification

TechniqueInformation ProvidedResolutionThroughputPrimary Use
RP-HPLC Separates peptides based on hydrophobicity, indicating purity.[10]HighHighPurity assessment and quantification of impurities.[11][18]
Mass Spectrometry (MS) Determines the molecular weight of peptides.[11]HighHighIdentification of deletion sequences by mass difference.[1]
Tandem MS (MS/MS) Provides amino acid sequence information of a specific peptide.[12]HighMediumDefinitive confirmation of the location of the deleted amino acid.[1]
Kaiser Test Qualitative detection of free primary amines.[9]N/ALowIn-process monitoring of coupling reaction completeness.[13]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completeness

This protocol is adapted from standard SPPS procedures to qualitatively assess the presence of free primary amines.[9]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • After the coupling step and subsequent washes, collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the resin beads and the solution.

Interpretation:

  • Positive Result (Blue beads/solution): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.[9]

  • Negative Result (Yellow/colorless beads/solution): Indicates the absence or a very low level of free primary amines, suggesting the coupling reaction is complete.

Protocol 2: General Procedure for Double Coupling

  • Perform the initial coupling of the amino acid as per your standard protocol.

  • After the designated coupling time, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any by-products and excess reagents from the first coupling.

  • Prepare a fresh solution of the same activated amino acid and coupling reagents as used in the initial coupling.

  • Add this fresh solution to the reaction vessel.

  • Allow the second coupling reaction to proceed for the same duration as the first.

  • After the second coupling, drain the reaction vessel and proceed with the standard washing and deprotection steps for the next cycle.

Protocol 3: Standard Capping Procedure

  • Following the coupling reaction and subsequent washes, drain the reaction vessel.

  • Prepare the capping solution. A common capping solution is a mixture of acetic anhydride, a base (like pyridine or DIEA), and DMF. A typical ratio is Acetic Anhydride/Pyridine/DMF (1:1:3 v/v/v).

  • Add the capping solution to the reaction vessel, ensuring all the resin is submerged.

  • Allow the capping reaction to proceed for 15-30 minutes at room temperature.

  • Drain the capping solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of the capping reagents.

  • Proceed with the deprotection step for the next cycle.

SPPS Cycle with Troubleshooting Steps

G cluster_cycle Standard SPPS Cycle cluster_troubleshooting Troubleshooting Interventions Deprotection N-terminal Deprotection (e.g., Fmoc removal) Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Kaiser_Test Kaiser Test Coupling->Kaiser_Test Check Completeness Wash2->Deprotection Kaiser_Test->Wash2 Complete Double_Coupling Double Coupling Kaiser_Test->Double_Coupling Incomplete Capping Capping Kaiser_Test->Capping Incomplete Double_Coupling->Wash2 Capping->Wash2

Caption: Integration of troubleshooting steps within a standard SPPS cycle.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-L-beta-homoisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-L-beta-homoisoleucine. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, particularly incomplete Fmoc deprotection, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Fmoc deprotection of this compound?

A1: Incomplete Fmoc deprotection of this compound, a sterically hindered β-amino acid, is often due to several factors:

  • Steric Hindrance: The bulky side chain of β-homoisoleucine can physically obstruct the piperidine base from accessing the Fmoc group.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that mask the N-terminal Fmoc group, preventing efficient deprotection.[2][3] This is a common issue with hydrophobic sequences.[4]

  • Suboptimal Reagent Conditions: Degraded piperidine, incorrect concentration (standard is 20% in DMF), or moisture in the reagents can lead to reduced deprotection efficiency.[2]

  • Insufficient Reaction Time or Temperature: The standard deprotection time may not be sufficient for sterically hindered residues.[2] Reactions at lower than ambient temperature can also be sluggish.

Q2: How can I detect incomplete Fmoc deprotection?

A2: Several methods can be used to monitor the completeness of the Fmoc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive qualitative test for the presence of primary amines. A positive result (deep blue color) indicates successful Fmoc removal. A negative or faint yellow/brown result suggests incomplete deprotection.[1][5][6]

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzofulvene (DBF)-piperidine adduct in the deprotection solution, which has a characteristic absorbance at approximately 301 nm.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the peptide can reveal the presence of the desired peptide and any deletion sequences resulting from incomplete deprotection.

Q3: My Kaiser test is negative after the standard deprotection protocol. What should I do?

A3: A negative Kaiser test indicates that the N-terminal amine is still protected by the Fmoc group. The recommended course of action is to repeat the deprotection step. Consider extending the deprotection time or using a stronger deprotection solution as outlined in the troubleshooting guide below.

Q4: Can I use a stronger base than piperidine for the deprotection of this compound?

A4: Yes, for very difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. A common alternative deprotection cocktail is 2% DBU in DMF.[7] It is sometimes used in combination with piperidine (e.g., 2% DBU and 2% piperidine in DMF) to facilitate the removal of the dibenzofulvene adduct.[8]

Q5: How does the beta-nature of homoisoleucine affect Fmoc deprotection?

A5: The additional carbon in the backbone of β-amino acids can alter the peptide's secondary structure and increase steric bulk around the N-terminus, potentially making the Fmoc group less accessible to the deprotection reagent.[9] This often necessitates more stringent deprotection conditions compared to α-amino acids.

Troubleshooting Guide

This guide provides a systematic approach to resolving incomplete Fmoc deprotection of this compound.

Problem: Negative or Weak Kaiser Test After Deprotection

This indicates that the Fmoc group has not been completely removed.

dot

Troubleshooting_Workflow Troubleshooting Incomplete Fmoc Deprotection cluster_start cluster_immediate_actions Immediate Actions cluster_advanced_strategies Advanced Strategies cluster_verification Verification cluster_outcome start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) repeat_deprotection Repeat Standard Deprotection (20% Piperidine in DMF) start->repeat_deprotection Initial Response kaiser_test Perform Kaiser Test repeat_deprotection->kaiser_test extend_time Extend Deprotection Time (e.g., 2 x 20 min) extend_time->kaiser_test increase_temp Increase Temperature (e.g., 35-40°C) increase_temp->kaiser_test stronger_base Use Stronger Base (e.g., 2% DBU in DMF) stronger_base->kaiser_test chaotropic_agents Add Chaotropic Agents (e.g., to disrupt aggregation) chaotropic_agents->kaiser_test kaiser_test->extend_time Negative kaiser_test->increase_temp Still Negative kaiser_test->stronger_base Still Negative kaiser_test->chaotropic_agents Persistent Issue success Proceed to Coupling kaiser_test->success Positive failure Re-evaluate Strategy/ Consult Literature kaiser_test->failure Still Negative after all attempts

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Potential Cause Recommended Solution
Insufficient Deprotection Time Extend the deprotection time. Instead of a single 10-20 minute treatment, try two treatments of 20 minutes each.
Reagent Degradation Use freshly prepared 20% piperidine in high-purity DMF. Ensure all solvents are anhydrous.
Peptide Aggregation 1. Increase Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 35-40°C).[10]2. Chaotropic Agents: In severe cases, consider the addition of chaotropic salts to the deprotection solution to disrupt secondary structures.
Steric Hindrance 1. Stronger Base: Switch to a more potent deprotection reagent. A solution of 2% DBU in DMF is a common choice for highly hindered amino acids.[7]2. Combination Approach: Use a mixture of 2% DBU and 2% piperidine in DMF.[8]

Quantitative Data on Deprotection Conditions

The following table summarizes various deprotection conditions that can be employed. The effectiveness of each condition can be sequence-dependent.

Deprotection Reagent Concentration Solvent Typical Time Notes
Piperidine20% (v/v)DMF or NMP2 x 10-20 minStandard condition, may be insufficient for hindered residues.[11][12]
Piperidine50% (v/v)DMF2 x 5-10 minStronger standard condition.
4-Methylpiperidine (4MP)20% (v/v)DMF2 x 10-20 minAn alternative to piperidine with similar efficiency.[13][14]
Piperazine (PZ)10% (w/v)9:1 DMF/Ethanol2 x 10-15 minAnother alternative to piperidine.[13]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v)DMF or NMP2 x 5-10 minA stronger, non-nucleophilic base for very difficult sequences. Often used with a nucleophilic scavenger for the DBF adduct.[7][8]
DBU / Piperidine2% DBU / 2% Piperidine (v/v)DMF2 x 5-10 minCombines the strength of DBU with the scavenging ability of piperidine.[8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 1-3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 15-20 minutes.

  • Drain: Drain the deprotection solution.

  • Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the resin for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Repeat: Repeat steps 2-4 one more time.

  • Wash: Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm complete deprotection.

Protocol 3: Kaiser Test (Ninhydrin Test)

This qualitative test confirms the presence of free primary amines.[5][15][16]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

Procedure:

  • Sample Collection: After the final wash of the deprotection step, take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Dark Blue Beads/Solution: Positive result, indicating successful deprotection.

    • Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.

dot

Kaiser_Test_Logic Kaiser Test Interpretation start Perform Kaiser Test on Resin Sample result Observe Color of Beads and Solution start->result positive Dark Blue Color result->positive negative Yellow/Brown/No Color Change result->negative conclusion_pos Successful Deprotection (Free Primary Amines Present) positive->conclusion_pos conclusion_neg Incomplete Deprotection (Fmoc Group Still Attached) negative->conclusion_neg action_pos Proceed to Amino Acid Coupling conclusion_pos->action_pos action_neg Repeat Deprotection Step conclusion_neg->action_neg

Caption: Logic diagram for interpreting Kaiser test results.

References

Technical Support Center: Optimizing Cleavage of Peptides with β-Homoisoleucine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of peptides containing β-homoisoleucine from solid-phase synthesis resins. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this non-proteinogenic amino acid.

Troubleshooting Guide

The inclusion of β-homoisoleucine, with its extended carbon backbone and bulky side chain, can present unique challenges during peptide cleavage. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Cleavage 1. Steric Hindrance: The bulky nature of β-homoisoleucine can impede access of the cleavage reagent (e.g., TFA) to the linker. 2. Insufficient Reaction Time: Standard cleavage times may not be sufficient for peptides with sterically hindered residues.[1] 3. Inadequate Swelling of the Resin: Poor resin swelling can limit reagent accessibility.1. Extend Cleavage Time: Increase the cleavage reaction time in increments (e.g., from 2 hours to 4-6 hours) and monitor the progress by analyzing small aliquots.[1] 2. Increase TFA Concentration: While a standard 95% TFA solution is often effective, for challenging sequences, a higher concentration or a stronger acid might be considered, though with caution to avoid side reactions.[2] 3. Ensure Proper Resin Swelling: Wash the resin thoroughly with a suitable solvent like dichloromethane (DCM) before cleavage to ensure maximal swelling.[1]
Peptide Degradation or Modification 1. Acid-Catalyzed Side Reactions: Prolonged exposure to strong acids can lead to unwanted side reactions.[3] 2. Re-attachment of Protecting Groups: Cations generated from protecting groups can re-attach to the peptide, particularly to electron-rich residues like tryptophan.[1]1. Optimize Cleavage Time: Perform a time-course experiment to determine the minimum time required for complete cleavage to minimize acid exposure.[1] 2. Use a Scavenger Cocktail: Employ a cocktail of scavengers to quench reactive cationic species as they are formed.[4] The choice of scavengers is critical and depends on the peptide sequence.[1]
Formation of Side Products 1. Alkylation of Sensitive Residues: Reactive species generated during cleavage can modify sensitive amino acids such as methionine, tryptophan, cysteine, and tyrosine.[1][5] 2. Oxidation: Methionine and cysteine are susceptible to oxidation.[1]1. Select Appropriate Scavengers: Use a scavenger or a combination of scavengers tailored to the specific amino acids in your peptide. For example, triisopropylsilane (TIS) is effective against trityl cations, while 1,2-ethanedithiol (EDT) can protect against various modifications.[2][4] 2. Incorporate Antioxidants: For peptides containing methionine or cysteine, consider adding scavengers with antioxidant properties to the cleavage cocktail.[2]
Poor Peptide Precipitation 1. Peptide Hydrophobicity: The presence of bulky, hydrophobic residues like β-homoisoleucine can increase the overall hydrophobicity of the peptide, making it more soluble in the cleavage mixture and harder to precipitate with ether.[1] 2. Insufficient Volume of Ether: An inadequate volume of cold ether may not be enough to induce precipitation.[2]1. Concentrate the TFA Solution: Before adding to ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen.[1] 2. Increase the Volume of Cold Ether: Use a larger excess of cold diethyl ether (at least 10-fold volume).[2] 3. Test Alternative Precipitation Solvents: If diethyl ether is ineffective, a mixture of ether and hexane may improve precipitation.[2]

Frequently Asked Questions (FAQs)

Q1: Why is cleaving peptides with β-homoisoleucine more challenging than with standard α-amino acids?

A1: The primary challenge arises from steric hindrance. β-homoisoleucine has a longer carbon backbone and a bulky isobutyl side chain. This bulk can physically block the cleavage reagent, typically trifluoroacetic acid (TFA), from efficiently reaching and cleaving the linker that attaches the peptide to the resin. This can result in incomplete cleavage and lower yields.

Q2: What is the recommended standard cleavage cocktail for peptides containing β-homoisoleucine?

A2: A good starting point for a standard cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2] TIS is a scavenger that helps to prevent the re-attachment of protecting groups.[2] However, the optimal cocktail will depend on the other amino acids present in your peptide sequence.[1]

Q3: How can I determine the optimal cleavage time for my specific peptide?

A3: It is highly recommended to perform a trial cleavage on a small amount of the peptidyl-resin.[1] You can take time points (e.g., 1, 2, 4, and 6 hours), precipitate the peptide, and analyze the cleavage efficiency and purity by HPLC and mass spectrometry. This empirical approach will help you determine the shortest time required for complete cleavage, thus minimizing potential side reactions.[1]

Q4: What are the most important scavengers to consider when working with peptides containing β-homoisoleucine?

A4: The choice of scavengers is dictated by the other amino acid residues in your peptide, not specifically by β-homoisoleucine itself. However, due to the potentially longer cleavage times required, the role of scavengers becomes even more critical.

  • Triisopropylsilane (TIS): Effective at scavenging carbocations, particularly those generated from trityl-based protecting groups.[2]

  • Water: Acts as a scavenger and can help to hydrolyze t-butyl esters.

  • 1,2-Ethanedithiol (EDT): Useful for peptides containing cysteine to prevent disulfide bond formation and other modifications.[4]

  • Phenol: Can be used to protect tyrosine residues.[6]

  • Thioanisole: Often used for peptides containing arginine to prevent side reactions.[7]

Q5: My peptide containing β-homoisoleucine is very hydrophobic and difficult to purify. What can I do?

A5: For highly hydrophobic peptides, purification can be challenging. Consider using a different mobile phase composition in your reverse-phase HPLC, such as incorporating a different organic solvent like isopropanol, or using a column with a different stationary phase (e.g., C4 or C8 instead of C18).

Experimental Protocols

Protocol 1: Optimized TFA Cleavage for Peptides with β-Homoisoleucine

This protocol is designed to be a robust starting point for the cleavage of peptides containing the sterically hindered β-homoisoleucine residue.

Materials:

  • Peptidyl-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether (-20°C)

Procedure:

  • Resin Preparation:

    • Place the dry peptidyl-resin in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 10 mL per gram of resin) to swell it and remove any residual solvents.

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.[1]

  • Cleavage Cocktail Preparation (prepare fresh):

    • In a well-ventilated fume hood, prepare the cleavage cocktail. A standard and effective cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) .[1]

    • For 100 mg of resin, prepare approximately 2 mL of the cleavage cocktail.[2]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature. A typical cleavage time is 2-4 hours. For peptides with multiple bulky residues, this may need to be extended.[1]

  • Peptide Isolation:

    • Filter the resin from the cleavage mixture and collect the filtrate.

    • Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.[2] Combine the filtrates.

  • Peptide Precipitation:

    • In a larger centrifuge tube, add a 10-fold volume of cold (-20°C) diethyl ether.[1]

    • Slowly add the TFA filtrate containing the cleaved peptide to the cold ether while gently vortexing. A white precipitate of the peptide should form.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether at least three times to remove scavengers and residual TFA.[1]

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for β-Homoisoleucine Peptide Cleavage start Start: Cleavage of β-Homoisoleucine Peptide check_cleavage Analyze Cleavage Product (HPLC/MS) start->check_cleavage incomplete_cleavage Problem: Incomplete Cleavage check_cleavage->incomplete_cleavage Incomplete? side_products Problem: Side Products/Degradation check_cleavage->side_products Side Products? precipitation_issue Problem: Poor Precipitation check_cleavage->precipitation_issue Poor Precipitation? success Success: Pure Peptide check_cleavage->success Complete & Pure? solution1 Increase Cleavage Time (e.g., 4-6 hours) incomplete_cleavage->solution1 solution2 Optimize Scavenger Cocktail (add specific scavengers) side_products->solution2 solution3 Concentrate TFA Filtrate Use more cold ether precipitation_issue->solution3 solution1->check_cleavage solution2->check_cleavage solution3->check_cleavage

Caption: Troubleshooting workflow for optimizing the cleavage of peptides containing β-homoisoleucine.

G cluster_pathway Potential Side Reactions During Cleavage Peptide_Resin Peptidyl-Resin (with β-Homoisoleucine) TFA_Cleavage TFA Cleavage Cocktail (TFA, Water, Scavengers) Peptide_Resin->TFA_Cleavage Desired_Peptide Desired Cleaved Peptide TFA_Cleavage->Desired_Peptide Successful Cleavage Side_Product1 Incomplete Cleavage (Peptide still on resin) TFA_Cleavage->Side_Product1 Steric Hindrance Side_Product2 Alkylation of Sensitive Residues (e.g., Trp, Met) TFA_Cleavage->Side_Product2 Reactive Cations Side_Product3 Oxidation of Sensitive Residues (e.g., Met, Cys) TFA_Cleavage->Side_Product3 Oxidative Conditions

Caption: Potential side reactions during the TFA-mediated cleavage of peptides from the resin.

References

Technical Support Center: Purification of β-Homoisoleucine Containing Peptides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic peptides containing the non-canonical amino acid β-homoisoleucine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is β-homoisoleucine and how does it affect peptide properties relevant to HPLC purification?

A1: β-Homoisoleucine is a non-canonical amino acid, an analog of L-isoleucine with an additional methylene group in its backbone. This structural difference grants peptides containing it enhanced stability against enzymatic degradation.[1] For the purpose of RP-HPLC, the key consideration is its increased hydrophobicity. The side chain of β-homoisoleucine presents an expanded hydrophobic surface area compared to its α-amino acid counterparts, leucine and isoleucine.[2] This increased hydrophobicity will lead to longer retention times on reversed-phase columns compared to peptides of similar sequence containing leucine or isoleucine.

Q2: My β-homoisoleucine-containing peptide is showing poor solubility in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA). What can I do?

A2: Poor solubility is a common issue for hydrophobic peptides. Here are several strategies to address this:

  • Initial Dissolution: Try dissolving the peptide in a small amount of an organic solvent in which it is more soluble, such as pure acetonitrile, methanol, or dimethyl sulfoxide (DMSO), before diluting it with the initial mobile phase.

  • Adjust Mobile Phase pH: Depending on the peptide's sequence, adjusting the pH can alter the charge of ionizable side chains and improve solubility.[3] While low pH (using TFA) is standard, for some peptides, a higher pH using a buffer like ammonium bicarbonate may improve solubility.[3]

  • Use of Chaotropic Agents: In challenging cases, the addition of a low concentration of a chaotropic agent like guanidinium chloride (e.g., 0.1 M) to the sample solvent can help disrupt aggregates and improve solubility. However, this should be used cautiously as it can affect chromatographic performance and must be removed from the final product.

Q3: What are the most common impurities I should expect from the solid-phase peptide synthesis (SPPS) of a β-homoisoleucine-containing peptide?

A3: Impurities in synthetic peptides are often byproducts of the synthesis process itself. Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions during SPPS.[4]

  • Truncated Sequences: Peptides that have prematurely terminated synthesis.

  • Side-Reaction Products: Modifications to amino acid side chains that can occur during synthesis or cleavage from the resin. For example, aspartimide formation can occur in sequences containing aspartic acid.[5]

  • Racemized Products: Epimerization of amino acids can occur during the activation step of coupling.[5]

Q4: How does the presence of β-homoisoleucine affect the potential for peptide aggregation?

A4: The increased hydrophobicity conferred by β-homoisoleucine can significantly increase the propensity for peptide aggregation, both in solution and on the HPLC column.[6] Aggregation can lead to broader peaks, lower recovery, and even column clogging. Strategies to mitigate aggregation include:

  • Working with dilute solutions.

  • Using organic solvents in the sample diluent.

  • Optimizing the mobile phase and temperature to discourage intermolecular interactions.[6]

Troubleshooting Guides

Issue 1: The peptide peak is very broad or shows significant tailing.

Possible Cause Troubleshooting Steps
Secondary Interactions Peptides with basic residues can interact with residual silanols on the silica-based stationary phase, causing peak tailing. Ensure the concentration of the ion-pairing agent (e.g., TFA) is sufficient (typically 0.1%) to mask these interactions.
Peptide Aggregation The peptide may be aggregating on the column. Try lowering the sample concentration, increasing the column temperature (e.g., to 40-60 °C), or altering the mobile phase composition.[6]
Inappropriate Mobile Phase pH The pH of the mobile phase may be close to the peptide's isoelectric point, reducing its solubility. Adjust the pH to be at least one unit away from the pI.
Column Contamination The column may be contaminated with previously injected samples. Flush the column with a strong solvent wash.

Issue 2: Poor resolution between the target peptide and a closely eluting impurity.

Possible Cause Troubleshooting Steps
Gradient is too steep A steep gradient may not provide enough time for separation. Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min) over the elution range of the target peptide.
Suboptimal Selectivity The column chemistry or mobile phase is not providing adequate selectivity. Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase). Alternatively, changing the organic modifier (e.g., to methanol) or the ion-pairing agent (e.g., formic acid for LC-MS compatibility) can alter selectivity.
Temperature Effects Temperature can affect the selectivity of peptide separations. Try running the purification at different temperatures (e.g., 30 °C, 40 °C, 50 °C) to see if resolution improves.

Issue 3: Low or no recovery of the peptide from the column.

Possible Cause Troubleshooting Steps
Irreversible Adsorption The highly hydrophobic peptide may be irreversibly binding to the stationary phase. Try a less retentive column (e.g., C8 or C4). Adding a small amount of a stronger organic solvent like isopropanol to mobile phase B can also help elute very hydrophobic peptides.
Peptide Precipitation The peptide may be precipitating on the column as the organic solvent concentration changes. Ensure the peptide is fully soluble in the initial mobile phase and consider increasing the column temperature to maintain solubility during the run.
Sample Degradation The peptide may be unstable under the acidic conditions of the mobile phase. If stability is an issue, consider using a different mobile phase system, such as one buffered at a neutral pH.

Data Presentation

Table 1: Relative Hydrophobicity of Selected Amino Acids

The retention of a peptide in RP-HPLC is primarily determined by the sum of the hydrophobic contributions of its constituent amino acids. The table below provides a normalized hydrophobicity index for relevant amino acids at pH 2. A higher value indicates greater hydrophobicity and longer retention time.

Amino AcidClassificationNormalized Hydrophobicity Index (pH 2)
β-Homoisoleucine Very Hydrophobic > 100 (Estimated) *
Isoleucine (Ile)Very Hydrophobic100[2]
Leucine (Leu)Very Hydrophobic100[2]
Phenylalanine (Phe)Very Hydrophobic92[2]
Valine (Val)Very Hydrophobic79[2]
Alanine (Ala)Hydrophobic47[2]
Glycine (Gly)Neutral0[2]

*Based on having a larger hydrophobic surface area than isoleucine and leucine, a precise index value is not available in the cited literature, but it is expected to be higher.[2]

Table 2: Typical Starting Parameters for RP-HPLC Purification

These are general starting points for method development. Optimization will be required based on the specific peptide sequence.

ParameterAnalytical ScalePreparative Scale
Column C18, 3-5 µm, 100-300 Å, 4.6 x 150 mmC18, 5-10 µm, 100-300 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in HPLC-grade water0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)0.1% TFA in Acetonitrile (ACN)
Flow Rate 1.0 mL/min20 mL/min
Initial Gradient 5-95% B over 30 min5-95% B over 30 min
Detection 210-220 nm210-220 nm
Column Temperature 30-40 °C30-40 °C

Experimental Protocols

Protocol: Preparative RP-HPLC Purification of a β-Homoisoleucine Containing Peptide

This protocol outlines a general procedure for purifying a synthetic peptide containing β-homoisoleucine.

1. Materials and Reagents:

  • Crude synthetic peptide containing β-homoisoleucine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade ACN (0.1% TFA). Degas the solution.

3. Sample Preparation:

  • Accurately weigh approximately 10-50 mg of the crude peptide.

  • Dissolve the peptide in a minimal volume of a strong solvent (e.g., 100% ACN or DMSO).

  • Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 10 mg/mL). The final percentage of organic solvent in the sample should be at or below the initial gradient conditions to ensure proper binding to the column.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Method Development (Analytical Scale):

  • Before proceeding to preparative scale, optimize the separation on an analytical C18 column.

  • Inject a small amount of the prepared sample (e.g., 10 µL).

  • Run a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the target peptide.

  • Based on the scouting run, develop a focused gradient around the elution point of the target peptide. For a highly hydrophobic peptide, a shallow gradient (e.g., 0.5% B per minute) will be necessary to achieve good resolution.

5. Preparative HPLC Purification:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

  • Inject the filtered crude peptide sample onto the column.

  • Run the optimized gradient from the analytical scale, adjusting the flow rate for the larger column diameter.

  • Monitor the separation at 210-220 nm and collect fractions corresponding to the peaks in the chromatogram.

6. Fraction Analysis and Pooling:

  • Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

7. Product Isolation:

  • Freeze the pooled fractions at -80 °C.

  • Lyophilize the frozen fractions to obtain the purified peptide as a fluffy white powder.

  • Store the lyophilized peptide at -20 °C or -80 °C.

Mandatory Visualization

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Isolation prep_sample Sample Preparation (Dissolve & Filter) injection Inject Sample prep_sample->injection prep_mobile Mobile Phase Preparation (0.1% TFA in H2O & ACN) equilibration Column Equilibration prep_mobile->equilibration equilibration->injection gradient Run Gradient Elution injection->gradient collection Fraction Collection gradient->collection analysis Fraction Analysis (Analytical HPLC & MS) collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product G start Problem with HPLC Peak q_peak_shape What is the issue? start->q_peak_shape a_broad a_broad q_peak_shape->a_broad Broad / Tailing a_poor_res a_poor_res q_peak_shape->a_poor_res Poor Resolution a_no_peak a_no_peak q_peak_shape->a_no_peak Low / No Recovery sol_broad1 Solution: Increase TFA concentration a_broad->sol_broad1 Possible Cause: Secondary Interactions sol_broad2 Solution: Lower sample concentration Increase temperature a_broad->sol_broad2 Possible Cause: Aggregation sol_res1 Solution: Decrease gradient slope (e.g., 0.5% B/min) a_poor_res->sol_res1 Possible Cause: Gradient too steep sol_res2 Solution: Change column (C8, Phenyl) Change organic modifier a_poor_res->sol_res2 Possible Cause: Suboptimal selectivity sol_rec1 Solution: Use less retentive column (C4) Add isopropanol to Mobile Phase B a_no_peak->sol_rec1 Possible Cause: Irreversible adsorption sol_rec2 Solution: Ensure sample solubility Increase temperature a_no_peak->sol_rec2 Possible Cause: On-column precipitation

References

alternatives to piperidine for Fmoc deprotection of sensitive peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding alternatives to piperidine for the Fmoc deprotection of sensitive peptides.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to piperidine for Fmoc deprotection?

While 20% piperidine in DMF is a standard and effective reagent for Fmoc removal, it can lead to several side reactions in sensitive peptides, compromising the final product's purity and yield.[1] These side reactions include:

  • Aspartimide Formation: This occurs particularly in sequences containing Asp-Gly or Asp-Ser, leading to a mixture of α- and β-aspartyl peptides.[2][3]

  • Diketopiperazine (DKP) Formation: This is common at the dipeptide stage, especially with proline, causing chain truncation.[2][3]

  • Racemization: The chirality of amino acids, especially C-terminal cysteine and histidine, can be compromised under basic conditions.[2][3]

  • Piperidine Adducts: In peptides with C-terminal cysteine, piperidine can form an adduct with a dehydroalanine intermediate.[2]

Furthermore, piperidine is a controlled substance in some regions, which can create administrative hurdles for procurement and handling.[4][5]

Q2: What are the most common alternatives to piperidine for Fmoc deprotection of sensitive peptides?

Several milder or alternative base systems have been developed to mitigate the side reactions associated with piperidine. The choice of reagent often depends on the specific peptide sequence and the primary side reaction of concern. Common alternatives include:

  • Piperazine: A less nucleophilic and less basic alternative that can minimize aspartimide formation.[6][7] It is often used in combination with other reagents.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base used for rapid deprotection, especially for sterically hindered residues.[2][8] It is frequently used in a cocktail with a scavenger like piperazine or piperidine.[2][9]

  • 4-Methylpiperidine (4-MePip): A direct substitute for piperidine with very similar efficiency but is not a controlled substance.[4][5][10]

  • Pyrrolidine: An effective alternative that can be used in less polar, "greener" solvents.[11]

  • 3-(Diethylamino)propylamine (DEAPA): This reagent has been shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.[2]

Q3: How do I choose the best alternative deprotection reagent for my sensitive peptide?

The selection of an appropriate deprotection reagent is critical and should be based on the specific challenges presented by your peptide sequence. The following decision-making workflow can guide your choice:

Fmoc Deprotection Strategy start Sensitive Peptide Sequence asp_check Contains Asp-Xaa (e.g., Asp-Gly, Asp-Ser)? start->asp_check dkp_check Prone to DKP formation (e.g., N-terminal Pro)? asp_check->dkp_check No reagent_asp Use Piperazine or 3-(Diethylamino)propylamine (DEAPA) asp_check->reagent_asp Yes rac_check Contains racemization-prone residues (e.g., C-term Cys)? dkp_check->rac_check No reagent_dkp Use DBU/Piperazine cocktail dkp_check->reagent_dkp Yes steric_check Sterically hindered coupling? rac_check->steric_check No reagent_rac Use Piperazine rac_check->reagent_rac Yes standard Standard Conditions: 20% 4-Methylpiperidine/DMF steric_check->standard No reagent_steric Use DBU-based cocktail steric_check->reagent_steric Yes reagent_asp->dkp_check reagent_dkp->rac_check reagent_rac->steric_check reagent_steric->standard

Caption: Decision workflow for selecting an Fmoc deprotection reagent.

Troubleshooting Guides

Issue 1: High levels of aspartimide formation are detected in my peptide.

  • Cause: The side-chain carboxylate of aspartic acid can attack the backbone amide under basic conditions, forming a succinimide ring. This is particularly problematic in Asp-Gly and Asp-Ser sequences.[2][3]

  • Solution 1: Change Deprotection Reagent. Switch from piperidine to a less basic alternative such as 5-10% (w/v) piperazine in DMF or 10% (v/v) 3-(diethylamino)propylamine (DEAPA).[2][6][7]

  • Solution 2: Additive. The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[3]

  • Solution 3: Backbone Protection. For extremely sensitive sequences, consider using a backbone-protected amino acid derivative, such as an N-(2-hydroxy-4-methoxybenzyl) (Hmb) protected amino acid, for the residue following the aspartic acid.[6]

Issue 2: My peptide synthesis is yielding a significant amount of a truncated product, especially when Proline is near the N-terminus.

  • Cause: This is likely due to diketopiperazine (DKP) formation, where the N-terminal dipeptide cyclizes and cleaves from the resin.[2][3]

  • Solution: Utilize a deprotection cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine. The strong, non-nucleophilic nature of DBU allows for rapid Fmoc removal, while piperazine scavenges the dibenzofulvene byproduct.[2][9] A common cocktail is 2% DBU and 5% piperazine in DMF.

Issue 3: I am observing significant racemization of a C-terminal cysteine residue.

  • Cause: C-terminal cysteine is particularly susceptible to base-mediated racemization during Fmoc deprotection.[2]

  • Solution: Employing piperazine as the deprotection agent has been shown to effectively minimize racemization of C-terminal cysteine.[6]

Issue 4: The Fmoc group is not being completely removed, leading to deletion sequences.

  • Cause: Incomplete deprotection can be due to steric hindrance from bulky amino acids or peptide aggregation on the resin.[1][12]

  • Solution 1: Use a Stronger Base. For very difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[8][12] A common solution is 2% DBU in DMF, often with a piperidine or piperazine scavenger.[8][13]

  • Solution 2: Increase Temperature. Performing the deprotection at a slightly elevated temperature (e.g., 40°C) can help disrupt aggregation and improve reagent access.[13]

  • Solution 3: Change Solvent. Switching from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) can sometimes improve deprotection efficiency.[1]

Quantitative Data Summary

The following table summarizes the performance of various Fmoc deprotection reagents based on available data. The efficiency and outcomes are highly sequence-dependent.

Deprotection ReagentTypical ConcentrationSolventKey AdvantagesPotential IssuesReference(s)
Piperidine 20% (v/v)DMFStandard, effectiveCan cause aspartimide formation, DKP, racemization[4][10]
4-Methylpiperidine 20% (v/v)DMFSimilar efficiency to piperidine, not a controlled substanceSimilar side reaction profile to piperidine[4][5][10]
Piperazine 5-10% (w/v)DMF, DMF/EthanolMinimizes aspartimide formation and racemizationSlower deprotection kinetics than piperidine[4][6][7]
DBU/Piperazine 2% DBU, 5% Piperazine (v/v)DMF, NMPRapid and efficient, reduces DKP formationHigh basicity of DBU can sometimes increase aspartimide formation[2][9]
Pyrrolidine 20% (v/v)Green Solvents (e.g., 2-MeTHF)Effective in less polar, "greener" solventsMay increase side-product formation in sensitive sequences[11]
DEAPA 10% (v/v)N-octyl pyrrolidone (NOP)Minimizes aspartimide formation and diastereoisomersLess commonly used, may require optimization[2]

Experimental Protocols

Protocol 1: Fmoc Deprotection using 4-Methylpiperidine

This protocol is a direct replacement for the standard piperidine protocol and is suitable for routine solid-phase peptide synthesis (SPPS).[10]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes. For hindered amino acids or long peptides, a second deprotection step of 5-10 minutes may be necessary.

  • Draining: Drain the deprotection solution from the reaction vessel.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual base and the dibenzofulvene-adduct.

Caption: Workflow for Fmoc deprotection with 4-Methylpiperidine.

Protocol 2: Fmoc Deprotection using DBU/Piperazine

This protocol is recommended for sequences prone to DKP formation or for deprotection of sterically hindered amino acids.[2][9]

  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

  • Deprotection: Drain the solvent and add the deprotection solution (e.g., 2% DBU, 5% piperazine in NMP) to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 5 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times) to remove all traces of the bases.

Caption: Workflow for Fmoc deprotection with DBU/Piperazine.

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This method allows for the quantitative monitoring of Fmoc deprotection by measuring the absorbance of the dibenzofulvene-base adduct.[12]

  • Collect Filtrate: Collect the filtrate from the Fmoc deprotection step(s) in a volumetric flask of a known volume.

  • Dilute to Volume: Dilute the collected filtrate to the mark with DMF. Ensure thorough mixing. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.

  • Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct.

    • A = Absorbance

    • ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)

    • c = Concentration (mol/L)

    • l = Path length of the cuvette (typically 1 cm)

The total moles of cleaved Fmoc can be calculated by multiplying the concentration by the total volume of the undiluted filtrate. This can be used to determine resin loading or monitor synthetic efficiency.[3]

References

Technical Support Center: Managing Steric Hindrance with β-Branched Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the challenges associated with the incorporation of β-branched amino acids in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of β-branched amino acids in SPPS?

A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction. In SPPS, β-branched amino acids, such as Valine (Val), Isoleucine (Ile), and Threonine (Thr), have bulky side chains originating from the β-carbon (the second carbon atom from the carboxyl group). This bulkiness physically obstructs the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, slowing down or preventing the formation of the peptide bond.[1] This can lead to incomplete coupling reactions and the formation of deletion sequences.[2]

Q2: Which amino acids are considered β-branched and why do they pose a challenge in SPPS?

A2: The primary β-branched amino acids are Valine (Val), Isoleucine (Ile), and Threonine (Thr). They are challenging in SPPS due to their bulky side chains which are close to the site of peptide bond formation (the α-carbon).[1] This steric bulk can lead to "difficult sequences," which are prone to poor solvation and aggregation on the resin.[3][4] This on-resin aggregation can hinder the efficiency of both coupling and deprotection steps, leading to lower yields and purity of the final peptide.[3]

Q3: What are the most effective coupling reagents for incorporating β-branched amino acids?

A3: For sterically hindered amino acids, standard carbodiimide reagents like DCC or EDC are often insufficient.[1] More potent onium salt-based reagents are generally recommended due to their higher reactivity.[1][2] These are broadly classified into:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective. HATU is known for its high reactivity, while COMU offers high efficiency and a better safety profile.[1][5]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[1][2]

The choice of reagent can significantly impact the success of coupling these challenging residues.

Q4: How can I minimize peptide aggregation when synthesizing sequences rich in β-branched amino acids?

A4: Peptide aggregation, driven by the formation of secondary structures like β-sheets, is a common issue with sequences containing hydrophobic and β-branched amino acids.[3][4] Several strategies can be employed to minimize aggregation:

  • Backbone Modifications: Incorporating "structure-breaking" elements like pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can disrupt the hydrogen bonding patterns that lead to aggregation.[3]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can help disrupt aggregates.[6]

  • Special Solvents: Using solvent mixtures like DCM/DMF/NMP with additives such as Triton X-100 can improve solvation.

  • Elevated Temperature: Performing the coupling at a higher temperature can sometimes improve efficiency.

Q5: What is double coupling and when should I use it for β-branched amino acids?

A5: Double coupling is the process of repeating the coupling step with a fresh portion of the activated amino acid and coupling reagent. This is often necessary when synthesizing peptides containing sterically hindered residues like β-branched amino acids or when a monitoring test (like the Kaiser test) indicates an incomplete reaction after the initial coupling.[7] For particularly difficult couplings, extending the reaction time of the first coupling before resorting to a second coupling can also be beneficial.[7][8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Coupling Efficiency (Positive Kaiser Test) Steric hindrance from the β-branched amino acid.[1]Use a more powerful coupling reagent such as HATU, HCTU, COMU, PyBOP, or PyAOP.[1][5] Perform a double coupling.[7] Increase the coupling reaction time.[8]
On-resin aggregation of the growing peptide chain.[3][4]Incorporate backbone modifications like pseudoproline dipeptides.[3] Add chaotropic salts (e.g., LiCl) to the coupling reaction.[6] Use a "magic mixture" of solvents to improve solvation.[6]
Incomplete Fmoc Deprotection Aggregation preventing the deprotection reagent from accessing the Fmoc group.[3]Use a stronger deprotection cocktail or increase the deprotection time. Consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution for difficult cases.[9]
Peptide Aggregation (Resin Clumping/Shrinking) High content of hydrophobic or β-branched amino acids leading to inter- or intramolecular hydrogen bonding.[3][4]Proactively incorporate backbone modifications (e.g., pseudoproline dipeptides, Hmb-protected amino acids) at regular intervals.[3][8] Synthesize shorter peptide fragments and ligate them using methods like Native Chemical Ligation (NCL).[4][6]
Racemization of the Amino Acid The activated amino acid is susceptible to base-catalyzed proton abstraction , leading to a loss of stereochemical purity.[1]Use phosphonium salt-based reagents like PyBOP or PyAOP, which are known to minimize racemization.[1] Use a hindered base like 2,4,6-collidine instead of DIPEA.[10] Additives like HOAt can also help suppress racemization.[11]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Drawbacks
HATU Uronium/Aminium SaltVery HighFast reaction times, high efficiency.[1]Can cause guanidinylation of the N-terminus if used in excess.[1]
HCTU Uronium/Aminium SaltHighEffective and widely used.Based on potentially explosive HOBt.
COMU Uronium/Aminium SaltVery HighHigh efficiency, good solubility, safer (not based on HOBt/HOAt).[1][5]
PyBOP Phosphonium SaltHighEfficient, no risk of guanidinylation.[1][2]Byproducts can be difficult to remove in solution-phase synthesis.[2]
PyAOP Phosphonium SaltHighStrong activating agent, no risk of guanidinylation.[2][11]Byproducts can be challenging to remove in solution-phase synthesis.[2]
DIC/HOAt Carbodiimide/AdditiveModerate-HighCost-effective, avoids guanidinylation.[1]Slower reaction times compared to onium salts.[1]

Experimental Protocols

Protocol 1: Standard Coupling of a β-Branched Amino Acid using HATU

  • Resin Preparation: Swell the peptide-resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected β-branched amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF. Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the activation to proceed for 1-2 minutes.[1]

  • Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the mixture for 1 to 4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.[1]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless beads) indicates complete coupling.

  • Washing: If the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts before proceeding to the next deprotection step. If the Kaiser test is positive, consider a second coupling.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

  • Resin Preparation: As described in Protocol 1.

  • Dipeptide Activation: Dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) (5 equivalents) and a coupling reagent like HATU or HBTU (5 equivalents) in DMF. Add DIPEA (10 equivalents) and mix.[3]

  • Coupling: Immediately add the activation mixture to the Fmoc-deprotected peptide-resin. Agitate for 1-2 hours.[3]

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Visualizations

Steric_Hindrance Fig 1: Steric Hindrance from β-Branched Amino Acids cluster_peptide Growing Peptide Chain on Resin Peptide_Resin ...-NH-CHR-CO-Resin N_Terminus Free N-terminal Amine (H₂N-) AA_Val Activated Valine (β-branched) AA_Val->N_Terminus Hindered Approach AA_Ala Activated Alanine (non-branched) AA_Ala->N_Terminus Unhindered Approach

Caption: Steric hindrance from a β-branched amino acid (Valine) compared to a non-branched one (Alanine).

SPPS_Troubleshooting_Workflow Fig 2: Troubleshooting Workflow for Incomplete Coupling start Start Coupling of β-Branched Amino Acid kaiser_test Perform Kaiser Test start->kaiser_test is_complete Coupling Complete? kaiser_test->is_complete proceed Proceed to Next Deprotection Step is_complete->proceed Yes troubleshoot Incomplete Coupling Detected is_complete->troubleshoot No extend_time Extend Coupling Time troubleshoot->extend_time double_couple Perform Double Coupling troubleshoot->double_couple stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) troubleshoot->stronger_reagent check_aggregation Check for Aggregation (Resin Clumping) troubleshoot->check_aggregation extend_time->kaiser_test double_couple->kaiser_test stronger_reagent->start aggregation_remedy Use Aggregation-Disrupting Strategies check_aggregation->aggregation_remedy Yes aggregation_remedy->start

Caption: A decision-making workflow for troubleshooting incomplete couplings in SPPS.

Coupling_Mechanism Fig 3: Generalized Mechanism of Onium Salt Coupling Reagents reagents Fmoc-AA-COOH + Onium Salt (e.g., HATU) + Base (e.g., DIPEA) activation Activation reagents->activation active_ester Formation of Activated Ester (e.g., OAt-ester) activation->active_ester coupling Nucleophilic Attack by N-Terminus active_ester->coupling peptide_resin Peptide-Resin with Free N-Terminus peptide_resin->coupling peptide_bond New Peptide Bond Formation coupling->peptide_bond byproducts Byproducts coupling->byproducts

Caption: A simplified diagram of the coupling mechanism using onium salt reagents.

References

Technical Support Center: Formation of Fmoc-beta-alanine as a Side Product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of Fmoc-beta-alanine as a side product during their experiments, particularly in the context of peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues related to the detection and prevention of Fmoc-beta-alanine formation.

Issue Possible Cause Recommended Action
An unexpected peak corresponding to the mass of Fmoc-beta-alanine is detected by LC-MS in a crude peptide or Fmoc-amino acid sample. The use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the reagent for Fmoc protection of the amino acid.[1][2][3]- Confirm the identity of the peak by co-injection with an Fmoc-beta-alanine standard if available.- Review the synthesis protocol to confirm if Fmoc-OSu was used.- Consider using an alternative Fmoc-donating reagent for future syntheses, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)phthalimide (Fmoc-OPhth), which are reported to minimize or avoid this side reaction.[4]
Yield of the desired Fmoc-amino acid is lower than expected after purification, with a significant amount of a side product identified as Fmoc-beta-alanine. The reaction conditions for Fmoc protection using Fmoc-OSu may favor the Lossen rearrangement, leading to the formation of the Fmoc-beta-alanine side product.[1][2]- Optimize the reaction conditions. This may include adjusting the base, solvent, and temperature.[5] - Ensure that no more than one equivalent of Fmoc-OSu is used, especially in the presence of excess base, as this can promote the decomposition to Fmoc-beta-alanine.[2] - For future preparations, switch to an alternative Fmoc reagent known to have a lower propensity for this side reaction.
A peptide synthesized using Fmoc-SPPS shows a mass corresponding to the target peptide plus an additional beta-alanine residue. The Fmoc-amino acid used in the synthesis was contaminated with Fmoc-beta-alanine or a dipeptide containing beta-alanine (e.g., Fmoc-beta-Ala-Xaa-OH).[6][7]- Analyze the purity of the Fmoc-amino acid raw material by HPLC to check for the presence of beta-alanine related impurities.- Source Fmoc-amino acids from reputable suppliers who provide certificates of analysis with specified low levels of beta-alanine impurities (typically ≤ 0.1%).[8][9] - If in-house synthesis of Fmoc-amino acids is performed, ensure rigorous purification to remove any Fmoc-beta-alanine side product before use in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-beta-alanine and why is it a problem in peptide synthesis?

A1: Fmoc-beta-alanine is a side product that can form during the N-protection of amino acids with the Fmoc group.[1][2] Its presence as an impurity in Fmoc-amino acid building blocks is problematic because it can be incorporated into the growing peptide chain during solid-phase peptide synthesis (SPPS). This leads to the formation of a "beta-Ala insertion mutant" of the target peptide, which has a different sequence and potentially altered biological activity.[7] This impurity can be difficult to separate from the desired peptide, leading to lower purity and overall yield.[1][3]

Q2: What is the chemical mechanism behind the formation of Fmoc-beta-alanine?

A2: Fmoc-beta-alanine is primarily formed from the reagent N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The mechanism involves a base-catalyzed intramolecular rearrangement known as a Lossen-type rearrangement.[1][2][10] This process includes deprotonation and elimination steps, ultimately converting the succinimide moiety into a beta-alanine derivative that is subsequently protected by the Fmoc group.

Q3: How can I detect the presence of Fmoc-beta-alanine in my samples?

A3: The most common methods for detecting Fmoc-beta-alanine are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][7] In an HPLC chromatogram, Fmoc-beta-alanine will appear as a separate peak from the desired Fmoc-amino acid. Mass spectrometry can confirm its presence by identifying its specific molecular weight.

Q4: How can I prevent the formation of Fmoc-beta-alanine?

A4: The most effective way to prevent the formation of Fmoc-beta-alanine is to avoid using Fmoc-OSu as the protecting agent.[4] Alternative reagents that are less prone to this side reaction include:

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl): While effective, it can sometimes lead to the formation of Fmoc-dipeptide impurities.[4]

  • N-(9-Fluorenylmethoxycarbonyloxy)phthalimide (Fmoc-OPhth): This reagent has been specifically designed to avoid the formation of Fmoc-beta-alanine.[2]

  • Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT): This has also been proposed as a reagent that avoids beta-alanine and dipeptide side products.[4]

Additionally, sourcing high-purity Fmoc-amino acids from suppliers who specify low levels of beta-alanine impurities is a crucial preventative measure.[8][9]

Q5: Are there any reaction conditions that can minimize the formation of Fmoc-beta-alanine when using Fmoc-OSu?

A5: While switching reagents is the most robust solution, you can try to minimize the side reaction with Fmoc-OSu by carefully controlling the reaction conditions. This includes using slightly less than one equivalent of Fmoc-OSu to favor the reaction with the primary amine and minimizing the use of excess base.[2] However, complete elimination of the side product may be difficult to achieve.

Quantitative Data

ImpurityTypical Specification Limit in Commercial Fmoc-Amino AcidsReference
Fmoc-β-Ala-OH≤ 0.1%[8][9]
Fmoc-β-Ala-Aaa(X)-OH≤ 0.1%[9]

Experimental Protocols

Protocol for Fmoc Protection of Alanine using Fmoc-OSu

This protocol is representative of a procedure where the formation of Fmoc-beta-alanine as a side product can occur.

Materials:

  • L-Alanine

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve L-Alanine (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in water.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone.

  • Slowly add the Fmoc-OSu solution to the stirring amino acid solution at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • After the reaction is complete, dilute the mixture with water.

  • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum.

Protocol for HPLC Analysis of Fmoc-Alanine Purity

This protocol can be used to detect and quantify Fmoc-beta-alanine impurity.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (1:1, v/v)

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized Fmoc-Alanine in the sample solvent at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point. This may need to be optimized for baseline separation of Fmoc-Alanine and potential impurities like Fmoc-beta-alanine.

  • Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the area percentage of the main peak. The presence of Fmoc-beta-alanine would be indicated by a distinct peak, which can be confirmed by comparing its retention time with a standard if available.

Visualizations

Lossen_Rearrangement Fmoc_OSu Fmoc-OSu Intermediate1 Deprotonated Intermediate Fmoc_OSu->Intermediate1 + Base Isocyanate Isocyanate Intermediate Intermediate1->Isocyanate Elimination Fmoc_beta_Ala Fmoc-beta-alanine Isocyanate->Fmoc_beta_Ala + H₂O Rearrangement Base Base H2O H₂O

Caption: Mechanism of Fmoc-beta-alanine formation from Fmoc-OSu.

Troubleshooting_Workflow decision decision action action issue issue start Start: Unexpected Peak in LC-MS check_mass Mass matches Fmoc-beta-alanine? start->check_mass confirm_reagent Was Fmoc-OSu used? check_mass->confirm_reagent Yes analyze_raw_material Analyze Fmoc-AA raw material check_mass->analyze_raw_material No (Other impurity) confirm_reagent->analyze_raw_material No use_alternative Use alternative Fmoc reagent (Fmoc-Cl, Fmoc-OPhth) confirm_reagent->use_alternative Yes impurity_present Impurity present? analyze_raw_material->impurity_present purify_material Purify raw material or source high-purity grade impurity_present->purify_material Yes end_issue Issue Resolved impurity_present->end_issue No (Investigate other sources) use_alternative->end_issue purify_material->end_issue

References

Validation & Comparative

Mass Spectrometry Analysis of Peptides with Fmoc-L-beta-homoisoleucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids into peptide therapeutics is a key strategy for enhancing their stability, conformational properties, and biological activity. Fmoc-L-beta-homoisoleucine, a beta-amino acid analogue of isoleucine, offers the potential to create novel peptide structures with increased resistance to proteolytic degradation. Understanding the mass spectrometric behavior of these modified peptides is crucial for their synthesis, quality control, and characterization.

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of a model peptide containing this compound versus its standard alpha-amino acid counterpart, Fmoc-L-isoleucine. The information presented is based on established principles of peptide fragmentation and analysis of beta-amino acid-containing peptides.

Data Presentation: Comparative Fragmentation Analysis

The following tables summarize the predicted major fragment ions (b- and y-ions) for a model pentapeptide, Fmoc-Gly-X-Phe-Ala-Leu-OH, where X is either L-isoleucine (Standard Peptide) or L-beta-homoisoleucine (Modified Peptide), under Collision-Induced Dissociation (CID).

Table 1: Predicted b- and y-ion Series for Fmoc-Gly-Ile-Phe-Ala-Leu-OH (Standard Peptide)

FragmentSequenceCalculated m/zFragmentSequenceCalculated m/z
b1Fmoc-Gly280.12y1Leu132.10
b2Fmoc-Gly-Ile393.20y2Ala-Leu203.14
b3Fmoc-Gly-Ile-Phe540.27y3Phe-Ala-Leu350.21
b4Fmoc-Gly-Ile-Phe-Ala611.31y4Ile-Phe-Ala-Leu463.29

Table 2: Predicted b- and y-ion Series for Fmoc-Gly-β-hIle-Phe-Ala-Leu-OH (Modified Peptide)

FragmentSequenceCalculated m/zFragmentSequenceCalculated m/z
b1Fmoc-Gly280.12y1Leu132.10
b2Fmoc-Gly-β-hIle407.22y2Ala-Leu203.14
b3Fmoc-Gly-β-hIle-Phe554.29y3Phe-Ala-Leu350.21
b4Fmoc-Gly-β-hIle-Phe-Ala625.33y4β-hIle-Phe-Ala-Leu477.31

Note: The mass of this compound is 14 Da greater than L-isoleucine due to an additional methylene group in the backbone.

Experimental Protocols

The following is a representative protocol for the LC-MS/MS analysis of synthetic peptides containing this compound.

1. Sample Preparation

  • Reconstitution: Dissolve the lyophilized synthetic peptide in 50% acetonitrile/water with 0.1% formic acid to a stock concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 fmol/µL in 0.1% formic acid in water for direct infusion or LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 200-2000.

  • Data-Dependent Acquisition (DDA): Select the top 5 most intense precursor ions for fragmentation.

  • Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy of 35%.

  • Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds.

Mandatory Visualization

G Experimental Workflow for Comparative Peptide Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Peptide_Synthesis Peptide Synthesis (Standard vs. Modified) Dissolution Dissolution in ACN/Water/FA Peptide_Synthesis->Dissolution LC Reversed-Phase LC Separation Dissolution->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 CID Collision-Induced Dissociation (MS/MS) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data_Processing Data Processing and Spectral Interpretation MS2->Data_Processing Comparison Comparative Analysis of Fragmentation Patterns Data_Processing->Comparison

Caption: A generalized workflow for the comparative mass spectrometry analysis of peptides.

G Comparative Fragmentation of Standard vs. Modified Peptide cluster_0 Standard Peptide (Fmoc-Gly-Ile-Phe-Ala-Leu) cluster_1 Modified Peptide (Fmoc-Gly-β-hIle-Phe-Ala-Leu) Standard_Precursor [M+H]+ Standard_b_ions b-ions Standard_Precursor->Standard_b_ions b1, b2, b3, b4 Standard_y_ions y-ions Standard_Precursor->Standard_y_ions y1, y2, y3, y4 Modified_Precursor [M+H]+ Modified_b_ions b-ions Modified_Precursor->Modified_b_ions b1, b2', b3', b4' Modified_y_ions y-ions Modified_Precursor->Modified_y_ions y1, y2, y3, y4'

Caption: A logical diagram comparing the expected fragmentation products.

Discussion of Expected Differences in Fragmentation

The primary difference in the mass spectra of the standard and modified peptides arises from the 14 Da mass difference of the beta-homoisoleucine residue. This mass shift will be observed in all fragment ions containing this residue.

  • b-ions: The b2, b3, and b4 ions of the modified peptide will be shifted by +14 Da compared to the standard peptide. The b1 ion, containing only Fmoc-Gly, will remain at the same m/z.

  • y-ions: The y4 ion of the modified peptide will be shifted by +14 Da. The y1, y2, and y3 ions, which do not contain the modified residue, will have the same m/z as in the standard peptide.

Beyond these predictable mass shifts, the presence of the beta-amino acid may lead to alternative fragmentation pathways. Studies on other beta-amino acid-containing peptides have shown the potential for unique fragmentation patterns, such as cleavages at different backbone positions or characteristic neutral losses. Researchers should be vigilant for unexpected fragment ions that could provide structural information about the modified residue and its linkage. The Fmoc protecting group itself can also influence fragmentation, with a characteristic neutral loss of the Fmoc group (222.08 Da) sometimes being observed from the precursor ion.

This comparative guide provides a foundational understanding for the mass spectrometric analysis of peptides containing this compound. The provided protocols and expected fragmentation data will aid researchers in the successful characterization of these novel therapeutic candidates.

A Researcher's Guide to Unusual Fragmentation of Beta-Linked Peptides in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of beta-linked peptides is crucial for accurate sequencing and structural elucidation. The incorporation of β-amino acids into peptide structures, a key strategy for enhancing therapeutic properties, introduces unique challenges and opportunities in mass spectrometry analysis. This guide provides an objective comparison of common fragmentation methods, supported by experimental data, to aid in the selection of the most appropriate analytical approach.

The presence of an additional methylene group in the backbone of β-amino acid residues significantly alters the fragmentation behavior of these peptides compared to their α-peptide counterparts. Traditional Collision-Induced Dissociation (CID) can yield complex spectra, while alternative methods like Electron-Transfer Dissociation (ETD) and Higher-Energy Collisional Dissociation (HCD) offer distinct advantages in characterizing these modified peptides.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique profoundly impacts the quality and interpretability of mass spectra for β-linked peptides. While CID is a widely accessible method, electron-driven dissociation techniques like ETD often provide more informative fragmentation for these non-natural peptides. HCD, a beam-type CID, offers a balance of fragmentation efficiency and information content.

A key differentiator in the fragmentation of β-linked peptides is the prevalence of specific ion types. In contrast to the typical b and y ions observed in the CID of α-peptides, ExD methods like ETD and Electron Capture Dissociation (ECD) on peptides containing β-amino acids show a propensity for generating a• and y fragment ions.[1] This is attributed to the instability of the Cβ radical, making N-Cβ and Cα-Cβ bond cleavages rare events.[1]

Conversely, studies on dipeptides containing β-alanine subjected to low-energy CID have demonstrated the formation of diagnostic fragment ions that allow for clear differentiation from their α-alanine isomers.[2] For instance, peptides with an N-terminal β-Ala residue can exhibit a characteristic imine loss, and the presence of lactam ions at m/z 72 is unique to peptides containing β-Ala residues.[2]

Fragmentation MethodPredominant Fragment Ions for β-Linked PeptidesKey AdvantagesKey Disadvantages
Collision-Induced Dissociation (CID) b and y ions, with characteristic neutral losses and specific ions for certain β-amino acids (e.g., imine loss for N-terminal β-Ala).[2]Widely available on most mass spectrometers. Can provide diagnostic fragments for specific β-amino acid isomers.[2]Can produce complex spectra with extensive neutral losses, potentially obscuring backbone fragmentation. Less effective for larger, highly charged peptides.[3]
Electron-Transfer Dissociation (ETD) a• and y ions.[1] Cleavage of the N-Cα backbone bond is favored, preserving labile modifications.[3]Excellent for sequencing peptides with labile post-translational modifications.[3] Provides clearer backbone fragmentation for β-linked peptides by avoiding significant N-Cβ and Cα-Cβ cleavage.[1] More effective for highly charged peptides.[4][5]Can be less efficient for doubly charged peptides.[6] Slower scan rate compared to CID.[3]
Higher-Energy Collisional Dissociation (HCD) Primarily b and y ions, often with a predominance of y-ions.[3]Produces high-resolution, accurate-mass fragment ion spectra.[3] Can provide more sequence information than traditional CID for some peptides.[4]Higher activation energy can lead to further fragmentation of primary fragment ions, potentially complicating spectra.[3]

Experimental Protocols

To objectively compare the performance of different fragmentation methods for a novel β-linked peptide, the following experimental workflow is recommended.

Sample Preparation
  • Peptide Synthesis and Purification: Synthesize the β-linked peptide using standard solid-phase peptide synthesis protocols. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Accurately determine the peptide concentration using a quantitative amino acid analysis or a colorimetric assay (e.g., BCA assay).

  • Sample Resuspension: Resuspend the lyophilized peptide in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water, to a final concentration of 1 pmol/µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: Utilize a nano-flow HPLC system for optimal sensitivity.

  • Column: Employ a C18 reverse-phase column suitable for peptide separations.

  • Gradient: Develop a suitable gradient of acetonitrile in 0.1% formic acid to ensure good chromatographic separation of the peptide.

  • Mass Spectrometer: The analysis should be performed on a hybrid mass spectrometer capable of performing CID, HCD, and ETD (e.g., an Orbitrap Tribrid instrument).

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode with the following parameters for each fragmentation method in separate runs:

    • Full MS Scan (MS1): Acquire in the Orbitrap at a resolution of 120,000 over a mass range of m/z 350-1500.

    • MS/MS Scans (MS2):

      • CID: Isolate the precursor ion in the ion trap with an isolation window of 1.6 m/z. Use a normalized collision energy of 35%. Detect fragments in the ion trap.

      • HCD: Isolate the precursor ion in the quadrupole with an isolation window of 1.2 m/z. Use a stepped normalized collision energy (e.g., 25, 30, 35%). Detect fragments in the Orbitrap at a resolution of 30,000.

      • ETD: Isolate the precursor ion in the ion trap. Use calibrated ETD reaction times based on the precursor charge state and m/z. Enable supplemental activation (EThcD) if available to enhance fragmentation. Detect fragments in the Orbitrap at a resolution of 30,000.

Data Analysis
  • Database Searching: Use a sequence database search engine (e.g., Mascot, SEQUEST) to identify the peptide and its fragments. The database should contain the sequence of the β-linked peptide.

  • Manual Validation: Manually inspect the annotated MS/MS spectra for each fragmentation method to confirm the assigned fragment ions and identify any unusual or characteristic fragmentation patterns.

  • Quantitative Comparison: For a quantitative assessment, compare the following metrics across the different fragmentation methods:

    • Sequence Coverage: Calculate the percentage of backbone cleavages observed.

    • Number of Identified Fragment Ions: Count the total number of b, y, a•, and other relevant fragment ions.

    • Relative Abundance of Key Fragment Ions: Compare the intensities of the most informative fragment ions.

Visualizing the Process

To better understand the experimental process and the resulting fragmentation pathways, the following diagrams are provided.

G General Mass Spectrometry Workflow for Beta-Linked Peptides cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification quantification Quantification peptide_synthesis->quantification resuspension Resuspension in MS-compatible solvent quantification->resuspension lc_separation LC Separation resuspension->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms1_scan MS1 Scan (Precursor Selection) ionization->ms1_scan fragmentation Fragmentation (CID, HCD, or ETD) ms1_scan->fragmentation ms2_scan MS2 Scan (Fragment Ion Detection) fragmentation->ms2_scan database_search Database Search ms2_scan->database_search manual_validation Manual Validation database_search->manual_validation quantitative_comparison Quantitative Comparison manual_validation->quantitative_comparison

Caption: A generalized workflow for the mass spectrometric analysis of beta-linked peptides.

G Fragmentation Pathways of Beta-Linked Peptides cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron-Transfer Dissociation (ETD) peptide_cid Precursor Ion b_y_ions b and y ions peptide_cid->b_y_ions neutral_loss Characteristic Neutral Losses peptide_cid->neutral_loss peptide_etd Precursor Ion a_y_ions a• and y ions peptide_etd->a_y_ions

Caption: Predominant fragmentation pathways for beta-linked peptides in CID vs. ETD.

References

Navigating the Conformational Landscape of β-Homoisoleucine Peptides: An NMR Spectroscopy-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for designing novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the conformational preferences of these molecules in solution. This guide provides a comparative framework for the conformational analysis of peptides incorporating the non-proteinogenic amino acid β-homoisoleucine, leveraging data from its close structural analog, β-homoleucine, due to the limited availability of specific data on the former.

The inclusion of β-amino acids, such as β-homoisoleucine, into peptide backbones can induce unique and stable secondary structures, offering advantages in terms of proteolytic stability and receptor binding affinity. NMR spectroscopy allows for the detailed characterization of these structures by providing information on internuclear distances, dihedral angles, and hydrogen bonding patterns.

Comparative Analysis of Conformational Parameters

While specific quantitative NMR data for β-homoisoleucine-containing peptides are scarce in the current literature, studies on peptides incorporating the closely related β-homoleucine provide valuable insights into the expected conformational behavior. The following table summarizes key NMR parameters obtained from the conformational analysis of a model β-homoleucine-containing peptide. This data can serve as a benchmark for researchers investigating β-homoisoleucine peptides.

Parameterβ-Homoleucine ResidueInterpretation
¹H Chemical Shifts (δ, ppm)
NH7.8 - 8.5Downfield shift may indicate involvement in hydrogen bonding.
α-CH4.0 - 4.5Chemical shift is sensitive to backbone conformation (φ, ψ angles).
β-CH₂1.5 - 2.5Diastereotopic shifts can indicate restricted side-chain rotation.
γ-CH1.2 - 1.8
δ-CH₃0.8 - 1.0
³J Coupling Constants (Hz)
³J(HN,Hα)8.0 - 10.0Large values are consistent with an extended or β-strand-like conformation.
³J(Hα,Hβ)4.0 - 12.0Provides information on the side-chain rotamer populations (χ1 angle).
Nuclear Overhauser Effect (NOE) Correlations
dαN(i, i+1)StrongIndicates proximity between the α-proton of residue 'i' and the amide proton of residue 'i+1', characteristic of extended structures.[1]
dNN(i, i+1)Weak/AbsentThe absence of strong sequential N-N NOEs suggests a lack of helical character.
Temperature Coefficients (Δδ/ΔT, ppb/K)
NH> -4.5Values less negative than -4.5 ppb/K are indicative of amide protons involved in intramolecular hydrogen bonds.

Experimental Protocols

A comprehensive conformational analysis of β-homoisoleucine peptides using NMR spectroscopy involves a series of experiments to determine scalar couplings, through-space proximities, and hydrogen bonding patterns.[1][2]

1. Sample Preparation:

  • Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols and purified to >95% by reverse-phase HPLC.[3]

  • The purified peptide is lyophilized and dissolved in a suitable deuterated solvent (e.g., CD₃OH, DMSO-d₆, or a mixture of H₂O/D₂O).[1][3]

  • The typical sample concentration for NMR is in the range of 1-5 mM.[1]

  • A small amount of a reference standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for chemical shift calibration.

2. NMR Data Acquisition:

  • All NMR experiments are typically performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.[3]

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and conformational homogeneity.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[1]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proton-proton distances up to ~5 Å, which is crucial for determining the peptide's three-dimensional structure.[1] A series of mixing times (e.g., 100-400 ms) is often used to build up NOE cross-peaks.

  • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to extract scalar coupling constants, particularly ³J(HN,Hα) and ³J(Hα,Hβ), which are related to backbone and side-chain dihedral angles, respectively.

  • Temperature Coefficient Measurements: A series of 1D ¹H NMR spectra are recorded at different temperatures (e.g., in 5 K increments from 298 K to 323 K) to determine the temperature coefficients (Δδ/ΔT) of the amide protons. This helps to identify amide protons involved in stable intramolecular hydrogen bonds.

3. Data Processing and Analysis:

  • NMR data is processed using software such as TopSpin, NMRPipe, or MestReNova.

  • Resonance assignments are made by systematically connecting the spin systems identified in the TOCSY spectrum with sequential NOE connectivities observed in the NOESY spectrum.

  • NOE cross-peak intensities are converted into upper distance restraints.

  • Coupling constants are used to derive dihedral angle restraints.

  • The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers consistent with the experimental data.

Visualizing the Workflow and Key Relationships

To better illustrate the process and the underlying principles, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Experimental Workflow Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep NMR Sample Preparation Peptide_Synthesis->Sample_Prep Data_Acquisition NMR Data Acquisition (1D, TOCSY, NOESY, COSY) Sample_Prep->Data_Acquisition Data_Processing Data Processing & Assignment Data_Acquisition->Data_Processing Restraint_Generation Generate Restraints (Distances, Angles) Data_Processing->Restraint_Generation Structure_Calculation Structure Calculation Restraint_Generation->Structure_Calculation Conformational_Analysis Conformational Analysis Structure_Calculation->Conformational_Analysis G cluster_1 NMR Parameters to Structure NOESY NOESY Distances Internuclear Distances NOESY->Distances J_Coupling J-Coupling Dihedral_Angles Dihedral Angles J_Coupling->Dihedral_Angles Temp_Coeff Temp. Coefficients H_Bonds Hydrogen Bonds Temp_Coeff->H_Bonds Peptide_Conformation 3D Peptide Conformation Distances->Peptide_Conformation Dihedral_Angles->Peptide_Conformation H_Bonds->Peptide_Conformation

References

A Researcher's Guide to Interpreting NMR Chemical Shifts of β-Amino Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of peptidomimetics and foldamers, understanding the nuances of β-amino acid residues is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the structure and dynamics of these modified peptides. This guide provides an objective comparison of the NMR chemical shifts of β-amino acid residues with their naturally occurring α-amino acid counterparts, supported by experimental data and detailed protocols.

Key Differences in NMR Spectra: α- vs. β-Amino Acids

The primary distinction in the NMR spectra of β-amino acids compared to α-amino acids arises from the additional methylene group in the backbone. This seemingly small change introduces significant conformational flexibility, which directly impacts the chemical shifts of backbone and side-chain nuclei.

Comparative ¹H NMR Chemical Shifts

The proton chemical shifts in β-amino acids show characteristic differences compared to α-amino acids. The presence of an additional proton on the β-carbon (Hβ) and the altered electronic environment lead to distinct spectral patterns. Below is a comparison of typical ¹H NMR chemical shifts for Alanine and β-Alanine, as well as for α-Aminobutyric acid and its β-homolog.

Amino AcidHα (ppm)Hβ (ppm)Hγ (ppm)
α-Alanine~3.77~1.47-
β-Alanine~2.55~3.25-
α-Aminobutyric Acid~3.70~1.91~0.98
β-Aminobutyric Acid~3.10~2.40~1.20

Table 1: Comparison of ¹H NMR Chemical Shifts for α- and β-Amino Acids. Data is illustrative and can vary based on experimental conditions.

Comparative ¹³C NMR Chemical Shifts

The carbon chemical shifts also exhibit predictable changes. The Cα and Cβ carbons in β-amino acids experience different shielding effects compared to their counterparts in α-amino acids, leading to shifts in their resonance frequencies.

Amino AcidCα (ppm)Cβ (ppm)Cγ (ppm)Carbonyl (C') (ppm)
α-Alanine~53.20~18.85-~178.57
β-Alanine~35.8~38.7-~178.0
α-Aminobutyric Acid~58.56~26.42~11.23~177.67
β-Aminobutyric Acid~42.0~34.0~12.0~177.0

Table 2: Comparison of ¹³C NMR Chemical Shifts for α- and β-Amino Acids. Data is illustrative and can vary based on experimental conditions.[1]

Factors Influencing Chemical Shifts in β-Amino Acid Residues

Several factors can influence the NMR chemical shifts of β-amino acid residues, often to a greater extent than in α-amino acids due to their increased conformational freedom.

FactorInfluence on α-Amino AcidsInfluence on β-Amino Acids
Backbone Conformation (φ, ψ, ω) Well-defined relationship between dihedral angles and chemical shifts, particularly for Cα and Cβ. Secondary structures (α-helix, β-sheet) have characteristic chemical shift ranges.[2]The additional dihedral angle (θ) along the Cα-Cβ bond introduces greater flexibility. This leads to a wider range of possible conformations, each with a unique set of chemical shifts. Averaging over these conformations can lead to broadened signals or shifts that are highly sensitive to local environment.
Side-Chain Conformation (χ) Side-chain rotamers influence local chemical shifts, particularly for Hβ and Cβ.Similar to α-amino acids, but the increased backbone flexibility can allow for a wider range of accessible side-chain conformations.
Solvent Solvent accessibility can affect chemical shifts, particularly for amide protons and protons near polar groups.The more flexible backbone of β-peptides may lead to a greater degree of solvent exposure for certain residues, enhancing the solvent's effect on chemical shifts.
pH The protonation states of the N-terminus, C-terminus, and ionizable side chains significantly affect the chemical shifts of nearby nuclei.Similar effects are observed, with the pKa values of the terminal groups being comparable to those of α-amino acids.
Temperature Temperature can affect conformational equilibria and hydrogen bonding, leading to changes in chemical shifts.The conformational landscape of β-peptides is often more sensitive to temperature changes, which can result in more pronounced shifts in NMR spectra.

Table 3: Comparison of Factors Influencing NMR Chemical Shifts.

Visualizing the Structural Differences

The fundamental difference in the backbone of α- and β-amino acids is the insertion of a methylene group. This seemingly minor alteration has profound implications for the secondary structures that peptides containing these residues can adopt.

G Structural Comparison of α- and β-Amino Acids cluster_alpha α-Amino Acid cluster_beta β-Amino Acid a_N N a_Ca a_N->a_Ca φ a_HN H a_N->a_HN a_C C' a_Ca->a_C ψ a_R R a_Ca->a_R a_H H a_Ca->a_H a_O O a_C->a_O b_N N b_Cb b_N->b_Cb φ b_HN H b_N->b_HN b_Ca b_Cb->b_Ca θ b_H1 H b_Cb->b_H1 b_C C' b_Ca->b_C ψ b_R R b_Ca->b_R b_H2 H b_Ca->b_H2 b_O O b_C->b_O G cluster_workflow NMR-based Conformational Analysis of a β-Peptide A Peptide Synthesis & Purification B NMR Sample Preparation A->B C NMR Data Acquisition (1D ¹H, 2D TOCSY, NOESY/ROESY, HSQC) B->C D Data Processing & Resonance Assignment C->D E Extraction of Structural Restraints (NOE distances, Dihedral Angles) D->E F Structure Calculation & Refinement E->F G Conformational Analysis & Validation F->G

References

Unraveling the Folds: A Comparative Guide to Circular Dichroism for Beta-Peptide Secondary Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of peptidomimetics, understanding the three-dimensional structure of beta-peptides is paramount. Circular dichroism (CD) spectroscopy stands as a rapid and powerful tool for this purpose. This guide provides a comprehensive comparison of CD-based methodologies for elucidating the secondary structure of beta-peptides, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the far-UV region (typically 190-250 nm), the peptide backbone's amide bonds are the primary chromophores, making CD an exceptionally sensitive technique for probing protein and peptide secondary structure.[1] While the principles are the same for both alpha- and beta-peptides, the unique backbone geometry of beta-peptides, with an additional carbon atom in the backbone of each residue, leads to distinct CD spectral signatures for their helical and sheet-like conformations.[2]

Comparing the Spectroscopic Signatures: Helices, Sheets, and Turns in Beta-Peptides

The distinct secondary structures adopted by beta-peptides give rise to characteristic CD spectra, which differ from those of their alpha-peptide counterparts. These differences are crucial for accurate structural interpretation.

Secondary StructurePeptide TypeWavelength (nm) and Characteristic BandsMolar Ellipticity ([θ]) deg cm²/dmol
α-Helix α-Peptide~222 (negative n-π), ~208 (negative π-π), ~192 (positive π-π*)Negative at 222 and 208 nm, Positive at 192 nm
β-Sheet α-Peptide~216-218 (negative), ~195-198 (positive)Negative at ~217 nm, Positive at ~196 nm
Type I β-Turn β-Peptide ModelClass B spectrum suggested-
Type II β-Turn β-Peptide Model~230 (positive), ~202 (positive)Positive at both ~230 and ~202 nm[3]
Random Coil α/β-PeptideStrong negative band below 200 nm-

Note: The CD spectra for beta-peptide sheets are more diverse and less well-characterized than those for alpha-peptide sheets. The table reflects data from model peptide studies.

The Influence of Environment: A Comparative Look at Solvent Effects

The conformation of beta-peptides is highly sensitive to the solvent environment. The choice of solvent can dramatically alter the secondary structure, a phenomenon that can be readily monitored by CD spectroscopy.

Generally, apolar organic solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) tend to induce helical structures in peptides, including beta-peptides.[4] In contrast, aqueous buffers or polar organic solvents often favor unstructured conformations or beta-structures like turns and sheets.[4] For instance, studies on the Alzheimer amyloid-β(25–35) peptide have shown that it adopts a helical structure in apolar organic solvents, while in aqueous solutions, it exists in collapsed coil and β-hairpin conformations.[4]

The polarity of the solvent can also influence the equilibrium between different types of beta-turns. With increasing solvent polarity, the preference can shift from a βII-turn, often stabilized by an intramolecular hydrogen bond, to a βI-turn, which can be stabilized by hydrogen bonding with solvent molecules.[5][6][7]

Solvent ConditionPredominant Secondary StructureRationale
Apolar Organic Solvents (e.g., TFE, HFIP) HelicalApolar solvents tend to strengthen intramolecular hydrogen bonds, favoring the formation of compact helical structures.[4]
Aqueous Buffers / Polar Organic Solvents β-Structures (Turns, Sheets), Random CoilPolar solvents can compete for hydrogen bonding, disrupting helical structures and favoring more extended or turn-like conformations.[4]
Increasing Solvent Polarity Shift from βII to βI turnIncreased polarity can disrupt the intramolecular hydrogen bond stabilizing the βII turn, allowing for a transition to a βI turn conformation that interacts with the solvent.[5][6][7]

Deciphering the Data: A Comparison of Deconvolution Algorithms

Quantitative estimation of the secondary structure content from a CD spectrum is achieved through deconvolution algorithms. These programs fit the experimental spectrum to a linear combination of basis spectra representing pure secondary structures. However, the accuracy of these algorithms for beta-peptides can be a concern as their reference datasets are primarily composed of alpha-proteins.

AlgorithmPrincipleAdvantagesLimitations for β-Peptides
CONTINLL Ridge RegressionGood estimates for α-helices and β-sheets.[8]Reference datasets are based on α-proteins, which may lead to inaccuracies for β-peptide structures.[2]
SELCON3, CDSSTR Singular Value DecompositionRobust methods for analyzing globular protein structures.As with other algorithms, the reliance on α-protein databases is a significant drawback for β-peptide analysis.[2]
K2D Neural NetworkCan provide good estimates of helical and sheet content.The training set is based on α-proteins, potentially limiting its accuracy for β-peptides.
BeStSel Basis Spectra SelectionParticularly useful for β-sheet rich proteins and can differentiate between parallel and antiparallel β-sheets.[9]While an improvement for β-structures, its performance on the unique folds of β-peptides is not fully established.

It is crucial for researchers to be aware of the limitations of these deconvolution methods when analyzing beta-peptide CD data. The development of reference datasets specifically for beta-peptides is an ongoing area of research that will improve the accuracy of these analyses.

Experimental Protocols

General Protocol for CD Spectroscopy of Beta-Peptides

This protocol provides a general workflow for acquiring high-quality CD spectra of beta-peptides.

  • Sample Preparation:

    • Ensure the beta-peptide sample is of high purity (>95%).[8]

    • Prepare a stock solution of the peptide in an appropriate solvent. The choice of solvent is critical and should be guided by the experimental question (see Solvent Effects section).

    • Determine the accurate concentration of the peptide solution. This is a critical step for accurate molar ellipticity calculations.[8] Typical concentrations for far-UV CD are in the range of 0.05 to 0.5 mg/mL.[10]

  • Buffer/Solvent Preparation:

    • Use a buffer or solvent that is transparent in the far-UV region.

    • Prepare a matched blank solution containing the exact same buffer or solvent composition as the sample solution, but without the peptide.[11]

  • Instrument Setup and Data Acquisition:

    • Use a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV CD).

    • Acquire a baseline spectrum of the buffer/solvent blank under the same experimental conditions as the sample.

    • Acquire the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm).

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Processing and Analysis:

    • Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]).

    • Perform qualitative analysis by observing the characteristic spectral features.

    • For quantitative analysis, use a deconvolution algorithm to estimate the percentage of different secondary structures. Be mindful of the limitations of these algorithms for beta-peptides.

Experimental_Workflow cluster_prep Sample & Buffer Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample High Purity Beta-Peptide Stock Prepare Peptide Stock Solution Sample->Stock Solvent CD-Transparent Solvent/Buffer Solvent->Stock Blank Prepare Matched Blank Solvent->Blank Concentration Accurate Concentration Determination Stock->Concentration Baseline Acquire Baseline Spectrum (Blank) Blank->Baseline SampleSpec Acquire Sample Spectrum Concentration->SampleSpec Instrument CD Spectropolarimeter Setup Instrument->Baseline Instrument->SampleSpec Subtract Subtract Baseline from Sample Baseline->Subtract SampleSpec->Subtract Convert Convert to Molar Ellipticity Subtract->Convert Qualitative Qualitative Analysis (Spectral Features) Convert->Qualitative Quantitative Quantitative Analysis (Deconvolution) Convert->Quantitative

Experimental workflow for CD analysis of beta-peptides.

Logical Framework for Secondary Structure Determination

The process of determining the secondary structure of a beta-peptide using CD spectroscopy follows a logical progression from data acquisition to structural interpretation.

Logical_Framework cluster_exp Experimental cluster_proc Processing cluster_interp Interpretation cluster_struct Structural Conclusion CD_Measurement CD Spectrum Acquisition (190-260 nm) Data_Processing Baseline Correction & Conversion to Molar Ellipticity CD_Measurement->Data_Processing Qual_Analysis Qualitative Analysis: Identify Characteristic Bands Data_Processing->Qual_Analysis Structure Secondary Structure (Helix, Sheet, Turn, Coil %) Qual_Analysis->Structure Quant_Analysis Quantitative Analysis: Deconvolution Algorithms Quant_Analysis->Structure Data_processing Data_processing Data_processing->Quant_Analysis

Logical framework for beta-peptide secondary structure determination by CD.

References

Unveiling the Superior Stability of Beta-Peptides: A Comparative Guide to Enzymatic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for proteolytically stable peptide therapeutics is a paramount challenge. While alpha-peptides hold immense therapeutic potential, their rapid degradation by endogenous proteases significantly curtails their clinical utility. Enter beta-peptides, synthetic analogs that offer a compelling solution to this stability issue. This guide provides an objective comparison of the enzymatic stability of beta-peptides versus alpha-peptides, supported by experimental data, detailed protocols, and a visual representation of the experimental workflow.

The fundamental difference between alpha- and beta-peptides lies in the structure of their amino acid building blocks. Beta-amino acids possess an additional carbon atom in their backbone compared to their alpha-amino acid counterparts. This seemingly minor alteration has profound implications for the three-dimensional structure and, consequently, the enzymatic stability of the resulting peptide. The altered backbone conformation of beta-peptides makes them poor substrates for the proteases that readily cleave the peptide bonds of alpha-peptides.[1][2][3] This inherent resistance to proteolysis is a key feature that makes beta-peptides and mixed alpha/beta-peptides highly attractive candidates for drug development.[1][3][4]

Quantitative Comparison of Enzymatic Stability

Experimental studies have consistently demonstrated the enhanced stability of beta-peptides in the presence of various proteases. While direct side-by-side comparisons of identical peptide sequences with only the backbone differing are not always available in the literature, the collective evidence paints a clear picture of the superior resilience of beta-peptides.

One study highlighted that incorporating beta-amino acids into a peptide sequence resulted in a substantial increase in resistance to proteolysis.[3] For instance, a mixed α,β-peptide was found to be resistant to cleavage by trypsin and chymotrypsin, with no proteolysis detected after 36 hours of incubation. In contrast, it was only slightly affected by Pronase, a broad-spectrum protease, with only a small amount of cleavage detected after 90 hours.[3]

Another study focusing on a mixed α/β-peptide analogue of an HIV-1 fusion inhibitor, CHR-α, provided a relative half-life comparison against proteinase K. The α/β-peptide analogue, CHR-α/β, exhibited a markedly improved proteolytic stability compared to the original α-peptide.[4]

Peptide TypeProteaseObservationSource
α,β-peptideTrypsinNo proteolysis after 36 hours[3]
α,β-peptideChymotrypsinNo proteolysis after 36 hours[3]
α,β-peptidePronaseMinor cleavage detected after 90 hours[3]
α/β-peptide analogue (CHR-α/β)Proteinase KMarkedly improved proteolytic stability compared to α-peptide[4]

It is important to note that the degree of stabilization can depend on the specific beta-amino acid residues incorporated, their position in the sequence, and the overall peptide conformation.

Experimental Protocol: Comparative Proteolytic Stability Assay

This protocol outlines a general methodology for comparing the enzymatic stability of an alpha-peptide and its corresponding beta-peptide analog using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Alpha-peptide and beta-peptide of interest (lyophilized powder, >95% purity)

  • Protease of interest (e.g., Trypsin, Chymotrypsin, Proteinase K, human serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water

  • Microcentrifuge tubes

  • Incubator or water bath

  • HPLC system with a C18 reverse-phase column and UV detector

2. Preparation of Solutions:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the alpha- and beta-peptides in an appropriate solvent (e.g., deionized water or PBS).

  • Protease Stock Solution: Prepare a stock solution of the chosen protease in PBS at a concentration suitable for the assay (e.g., 1 mg/mL). The optimal enzyme-to-substrate ratio should be determined empirically.

  • Reaction Buffer: Use PBS (pH 7.4) as the reaction buffer.

  • Quenching Solution: Prepare a solution of 10% TFA in deionized water.

  • HPLC Mobile Phase A: 0.1% TFA in deionized water.

  • HPLC Mobile Phase B: 0.1% TFA in ACN.

3. Proteolytic Degradation Assay:

  • In separate microcentrifuge tubes, add a specific volume of the alpha-peptide and beta-peptide stock solutions to the reaction buffer to achieve the desired final peptide concentration (e.g., 100 µg/mL).

  • Pre-incubate the peptide solutions at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding the protease stock solution to each tube. A control tube for each peptide containing no protease should also be prepared.

  • Incubate the reaction mixtures at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Immediately quench the reaction by adding an equal volume of the 10% TFA quenching solution. This will inactivate the protease.

  • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to HPLC vials for analysis.

4. HPLC Analysis:

  • Inject the supernatant from each time point into the HPLC system.

  • Separate the intact peptide from its degradation products using a suitable gradient of mobile phase B. A typical gradient might be 5% to 95% B over 30 minutes.[5][6][7]

  • Monitor the elution of the peptides by measuring the absorbance at a specific wavelength (typically 214 nm or 280 nm).[8]

  • Identify the peak corresponding to the intact peptide based on its retention time from the control (t=0) sample.

  • Integrate the peak area of the intact peptide at each time point.

5. Data Analysis:

  • Calculate the percentage of intact peptide remaining at each time point relative to the initial amount at t=0.

  • Plot the percentage of intact peptide versus time for both the alpha- and beta-peptides.

  • Determine the half-life (t½) of each peptide, which is the time required for 50% of the peptide to be degraded.

Experimental Workflow

EnzymaticStabilityAssay Comparative Enzymatic Stability Workflow cluster_prep 1. Preparation cluster_assay 2. Degradation Assay cluster_analysis 3. Analysis cluster_results 4. Results Peptide_Stock Prepare Peptide Stocks (Alpha & Beta) Reaction_Setup Set up Reactions: Peptide + Buffer Peptide_Stock->Reaction_Setup Protease_Stock Prepare Protease Stock Initiate_Reaction Add Protease to Initiate Protease_Stock->Initiate_Reaction Buffers Prepare Buffers & Reagents Buffers->Reaction_Setup Reaction_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Quench Reaction with TFA Time_Points->Quench Centrifuge Centrifuge Samples Quench->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC Data_Processing Integrate Peak Areas HPLC->Data_Processing Plot Plot % Intact Peptide vs. Time Data_Processing->Plot Half_Life Calculate Half-Life (t½) Plot->Half_Life Comparison Compare Stability of Alpha vs. Beta Peptide Half_Life->Comparison

Caption: Workflow for the comparative enzymatic stability assay of alpha- and beta-peptides.

Signaling Pathways and Degradation Mechanisms

The degradation of peptides is primarily mediated by proteases, which are enzymes that catalyze the cleavage of peptide bonds. This process, known as proteolysis, can occur intracellularly within lysosomes or extracellularly by secreted or membrane-bound proteases. The susceptibility of a peptide to proteolysis is largely determined by its primary sequence and three-dimensional conformation. Alpha-peptides, with their natural L-amino acid backbone, are readily recognized by the active sites of a vast array of proteases.

In contrast, the altered backbone of beta-peptides sterically hinders their binding to the active sites of these enzymes. This structural difference is the primary reason for their enhanced resistance to enzymatic degradation. The additional methylene group in the backbone of beta-amino acids disrupts the precise geometry required for protease recognition and catalysis.

Conclusion

The incorporation of beta-amino acids into peptide sequences offers a robust strategy to overcome the inherent instability of traditional alpha-peptides. The experimental evidence strongly supports the superior enzymatic stability of beta-peptides, making them a highly promising platform for the development of next-generation peptide-based therapeutics with improved pharmacokinetic profiles. The detailed experimental protocol provided in this guide serves as a foundation for researchers to quantitatively assess and compare the stability of their novel peptide candidates, thereby accelerating the drug discovery and development process.

References

A Comparative Guide to Fmoc-L-beta-homoisoleucine and Fmoc-L-isoleucine in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide design and synthesis, the choice of amino acid building blocks is paramount in dictating the final structure, stability, and biological function of the peptide. While alpha-amino acids form the fundamental backbone of natural peptides, the incorporation of their beta-analogs has emerged as a powerful strategy to introduce novel conformational properties and enhance therapeutic potential. This guide provides an objective comparison of two such building blocks: the canonical Fmoc-L-isoleucine and its homolog, Fmoc-L-beta-homoisoleucine, with a focus on their impact on peptide structure.

Introduction to Fmoc-L-isoleucine and this compound

Fmoc-L-isoleucine is a derivative of the natural proteinogenic alpha-amino acid L-isoleucine.[1] Its structure features an amino group and a carboxyl group attached to the same carbon atom (the alpha-carbon).[2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a cornerstone of modern solid-phase peptide synthesis (SPPS).[3]

This compound is a synthetic beta-amino acid derivative. The key structural difference is the insertion of an additional methylene group into the backbone, separating the amino and carboxyl groups by two carbon atoms (alpha and beta carbons).[4] This seemingly subtle change has profound implications for the conformational preferences and proteolytic stability of the resulting peptide.

Impact on Peptide Secondary Structure

The incorporation of a beta-amino acid into a peptide chain fundamentally alters its backbone geometry and hydrogen bonding patterns, leading to the formation of novel secondary structures not observed in alpha-peptides.

  • Alpha-Peptides (with Fmoc-L-isoleucine): Peptides composed exclusively of alpha-amino acids, such as those synthesized with Fmoc-L-isoleucine, predominantly fold into well-characterized secondary structures like alpha-helices and beta-sheets. The stereochemistry and bulky side chain of isoleucine can influence these structures, but the fundamental backbone conformation is dictated by the alpha-amino acid nature.[4]

  • Beta-Peptides (with this compound): The introduction of beta-amino acids like beta-homoisoleucine leads to a more flexible backbone with additional rotatable bonds. This increased conformational space allows for the formation of unique helical structures, such as the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring.[5] These helices are often more stable than their alpha-helical counterparts, even in short peptides.[4]

dot

Caption: Impact of Amino Acid Type on Peptide Secondary Structure.

Quantitative Comparison of Structural and Functional Parameters

ParameterPeptide with Fmoc-L-isoleucinePeptide with this compoundRationale & References
Predominant Secondary Structure α-helix, β-sheet14-helix, β-hairpinThe additional backbone carbon in β-amino acids allows for different hydrogen bonding patterns and stable helical folds even in short sequences.[4][5]
Helical Stability Moderate, sequence-dependentHigh, often stable in short peptidesThe pre-organized backbone of β-peptides can lead to more stable helical structures compared to α-peptides of similar length.[4]
Proteolytic Stability Susceptible to degradationHighly resistant to proteolysisThe unnatural backbone of β-peptides is not recognized by most proteases, leading to a significant increase in stability.[6][7][8]
Receptor Binding Affinity High, for natural ligandsVariable, dependent on targetWhile β-peptides can be designed to bind to natural receptors, achieving high affinity can be challenging and often requires careful design to mimic the α-peptide conformation.[7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a peptide incorporating either Fmoc-L-isoleucine or this compound.

dot

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Steps 2-5 Washing2->Repeat Repeat->Deprotection Next cycle Cleavage 7. Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final cycle Purification 8. Purification (HPLC) Cleavage->Purification

Caption: General Workflow for Fmoc Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-protected amino acids (Fmoc-L-isoleucine or this compound)

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid, coupling agent, and base in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

dot

CD_Spectroscopy_Workflow start Start sample_prep Prepare Peptide Solution (e.g., 0.1 mg/mL in buffer) start->sample_prep blank_spectrum Record Baseline Spectrum (Buffer only) sample_prep->blank_spectrum sample_spectrum Record Peptide Spectrum (190-260 nm) blank_spectrum->sample_spectrum process_data Subtract Baseline & Convert to MRE sample_spectrum->process_data analyze Analyze Secondary Structure (Deconvolution software) process_data->analyze end End analyze->end

Caption: Workflow for Circular Dichroism Spectroscopy Analysis.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 0.1 mg/mL.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range from 190 to 260 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution.

  • Data Processing:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (millidegrees * 100) / (path length in mm * concentration in mM * number of residues)

  • Analysis: Use deconvolution software to estimate the percentage of different secondary structures. Peptides containing L-isoleucine will typically show characteristic alpha-helical (minima at ~208 and ~222 nm) or beta-sheet (minimum around 218 nm) spectra.[9] Peptides with L-beta-homoisoleucine, if forming a 14-helix, may exhibit a characteristic minimum around 214 nm for a monomeric helix or a shift to 205 nm upon self-assembly into a helix bundle.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or CD₃OH) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY) on a high-field NMR spectrometer.

  • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of individual amino acid residues and the NOESY spectrum to establish sequential connectivities.

  • Structural Restraints: Extract distance restraints from the NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

  • Structure Calculation: Use molecular dynamics and simulated annealing protocols with the experimental restraints to calculate a family of 3D structures.

Expected Differences in NMR Spectra:

  • Chemical Shifts: The chemical shifts of the backbone and side-chain protons of a beta-homoisoleucine residue will differ significantly from those of an isoleucine residue due to the altered electronic environment and conformational flexibility.[1][11]

  • NOE Patterns: The through-space correlations observed in a NOESY spectrum will reflect the different folding patterns. For an alpha-helix, characteristic (i, i+3) and (i, i+4) NOEs are expected. For a 14-helix in a beta-peptide, characteristic (i, i+2) NOEs would be observed.[12]

Conclusion

The choice between Fmoc-L-isoleucine and this compound represents a fundamental decision in peptide design, leading to peptides with distinct structural and, consequently, functional properties. While Fmoc-L-isoleucine is the standard choice for mimicking natural peptide structures, this compound offers a gateway to novel, proteolytically stable scaffolds with unique conformational characteristics. The selection should be guided by the specific therapeutic or research goal, with a clear understanding of the trade-offs between mimicking natural structures and introducing enhanced stability and novel conformations. Further direct comparative studies are warranted to fully elucidate the quantitative differences in the biophysical and biological properties of peptides containing these two valuable building blocks.

References

Assessing the Impact of Beta-Homoisoleucine on Peptide-Protein Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery to enhance therapeutic properties such as potency, selectivity, and metabolic stability. Among these, beta-amino acids, structural isomers of the canonical alpha-amino acids, offer a unique tool to modulate the conformational and binding properties of peptides. This guide provides a comparative assessment of the impact of incorporating beta-homoisoleucine on peptide-protein binding, using the well-characterized interaction between BH3 domain peptides and the anti-apoptotic protein Bcl-xL as a model system. While direct experimental data for beta-homoisoleucine is limited, we will draw upon findings for other beta-amino acids to illustrate the principles and potential outcomes of such a substitution.

The Role of Beta-Amino Acids in Peptide-Protein Interactions

Beta-amino acids possess an additional carbon atom in their backbone compared to their alpha-counterparts.[1][2] This seemingly subtle change can lead to significant alterations in the peptide's secondary structure, proteolytic resistance, and binding affinity for its target protein.[3][4] By strategically replacing alpha-amino acids with beta-amino acids, researchers can fine-tune the pharmacological profile of peptide-based therapeutics.[5]

Case Study: Modulation of the Bcl-2 Family Protein Interactions

The Bcl-2 family of proteins are central regulators of apoptosis, making them critical targets in cancer therapy.[6] The interaction between the BH3 domain of pro-apoptotic proteins (like Bim, Bad, and Bax) and a hydrophobic groove on anti-apoptotic proteins (like Bcl-xL and Bcl-2) is a key event in controlling cell death.[7][8][9] Peptides derived from the BH3 domain can act as inhibitors of these anti-apoptotic proteins, and their efficacy can be modulated by incorporating non-natural amino acids.[10][11]

dot

cluster_0 Apoptotic Signaling Pathway Apoptotic Stimuli Apoptotic Stimuli BH3-only proteins (e.g., Bim, Bad) BH3-only proteins (e.g., Bim, Bad) Apoptotic Stimuli->BH3-only proteins (e.g., Bim, Bad) Bcl-xL (anti-apoptotic) Bcl-xL (anti-apoptotic) BH3-only proteins (e.g., Bim, Bad)->Bcl-xL (anti-apoptotic) inhibition Bax/Bak (pro-apoptotic) Bax/Bak (pro-apoptotic) BH3-only proteins (e.g., Bim, Bad)->Bax/Bak (pro-apoptotic) activation Bcl-xL (anti-apoptotic)->Bax/Bak (pro-apoptotic) inhibition Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak (pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified diagram of the Bcl-2 family mediated apoptotic signaling pathway.

Comparative Binding Affinity Data

Peptide/CompoundTarget ProteinBinding Affinity (Ki, Kd, or IC50)Assay MethodReference
Bax BH3 PeptideBcl-xLIC50 = 9.5 µMIn vitro interaction assay[9]
Bad BH3 PeptideBcl-xLKd ~10 nMFluorescence Polarization[12]
Beclin-1 BH3 PeptideBcl-xLKd = 203 nMFluorescence Polarization[12]
α/β-peptide 2 (Bim BH3 mimic with β3-amino acids)Bcl-xLKi = 1.5 µMFluorescence Polarization[13]
α/β-peptide 8 (Bim BH3 mimic with β2-amino acids)Bcl-xLKi = 25 µMFluorescence Polarization[13]
ABT-737 (small molecule inhibitor)Bcl-xLKi = 0.064 µMNot specified[14]
Compound 14 (small molecule inhibitor)Bcl-xLKi < 1 nMNot specified[15]
Compound 15 (small molecule inhibitor)Bcl-xLKi < 1 nMNot specified[15]

Note: The binding affinity values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution. The data for α/β-peptides 2 and 8 illustrate how different types of beta-amino acid substitutions at the same positions can significantly alter binding affinity.

Experimental Protocols for Assessing Peptide-Protein Binding

Accurate determination of binding affinity is crucial for structure-activity relationship (SAR) studies. The following are detailed methodologies for key experiments used to quantify peptide-protein interactions.

dot

cluster_1 General Workflow for Binding Affinity Measurement Peptide Synthesis Peptide Synthesis Binding Assay Binding Assay Peptide Synthesis->Binding Assay Protein Expression & Purification Protein Expression & Purification Protein Expression & Purification->Binding Assay Data Analysis Data Analysis Binding Assay->Data Analysis Binding Constants (Kd, Ki, IC50) Binding Constants (Kd, Ki, IC50) Data Analysis->Binding Constants (Kd, Ki, IC50)

Caption: A general experimental workflow for determining peptide-protein binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.[2][15][16][17][18]

Methodology:

  • Ligand Immobilization:

    • The protein (e.g., Bcl-xL) is typically immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.[15]

    • Optimal pH for immobilization is determined by pH scouting to maximize electrostatic coupling of the protein to the chip surface.[15]

    • The sensor chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • The protein solution is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of ethanolamine.

  • Analyte Binding:

    • The peptide (e.g., BH3-derived peptide) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP).

    • The peptide solutions are injected over the immobilized protein surface.

    • The association and dissociation phases are monitored in real-time, generating a sensorgram.[2]

  • Data Analysis:

    • The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3][4][12][13][19]

Methodology:

  • Sample Preparation:

    • The protein (e.g., Bcl-xL) is placed in the sample cell of the calorimeter.

    • The peptide is loaded into the injection syringe.

    • Crucially, both the protein and peptide solutions must be in identical, degassed buffer to minimize heats of dilution.[12]

    • Typical starting concentrations are in the micromolar range, with the peptide concentration in the syringe being 10-20 fold higher than the protein concentration in the cell.[4][13]

  • Titration:

    • A series of small injections of the peptide solution are made into the protein solution while the temperature is kept constant.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of peptide to protein.

    • The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[19]

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[1][6][14]

Methodology:

  • Probe Preparation:

    • A fluorescently labeled version of the peptide (the "probe") is synthesized. The fluorophore should be chosen to minimize interference.

    • The concentration of the fluorescent peptide is titrated to find the lowest concentration that gives a stable and robust signal.

  • Binding Assay:

    • A fixed concentration of the fluorescent peptide and the protein (e.g., Bcl-xL) are incubated together to form a complex.

    • The unlabeled competitor peptide (e.g., the beta-homoisoleucine-containing peptide) is added in a range of concentrations.

  • Data Analysis:

    • The fluorescence polarization is measured at each concentration of the competitor peptide.

    • The data is plotted as polarization versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe) is determined from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated from the IC50 value.

Conclusion

The incorporation of beta-homoisoleucine into a peptide has the potential to significantly impact its binding affinity to a target protein. This is due to a combination of factors including altered backbone conformation, changes in the presentation of the side chain, and modified hydrophobic interactions. While direct experimental evidence for beta-homoisoleucine is still emerging, the principles derived from studies of other beta-amino acids provide a strong rationale for its use in peptide drug design. The experimental protocols detailed in this guide offer robust methods for quantitatively assessing these effects, enabling a data-driven approach to the optimization of peptide-based therapeutics. The Bcl-2 family of protein interactions serves as an excellent model system for such investigations, with a wealth of existing data and biological relevance. Further studies directly comparing alpha-isoleucine and beta-homoisoleucine containing peptides are warranted to fully elucidate the specific contributions of this modification to peptide-protein binding.

References

Comparative Bioactivity of Peptides with L-β-Homoisoleucine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptide scaffolds offers a powerful tool to enhance therapeutic properties. Among these, L-β-homoisoleucine and its analogs have garnered significant interest due to their potential to modulate bioactivity and improve metabolic stability. This guide provides an objective comparison of the performance of peptides containing L-β-homoisoleucine and its analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design of next-generation peptide therapeutics.

The substitution of standard α-amino acids with β-amino acid counterparts, such as L-β-homoisoleucine, can profoundly influence a peptide's conformational properties, receptor binding affinity, and resistance to enzymatic degradation. These modifications are particularly relevant in the development of analogs for bioactive peptides like somatostatin and bombesin, which have applications in oncology and endocrinology.

Quantitative Comparison of Bioactivity

The bioactivity of peptides incorporating L-β-homoisoleucine and its analogs is typically assessed through various in vitro assays. Key performance indicators include the half-maximal inhibitory concentration (IC50) for enzyme inhibition or cell proliferation assays, the inhibition constant (Ki) for receptor binding affinity, and the minimal inhibitory concentration (MIC) for antimicrobial activity. The following table summarizes hypothetical comparative data for a series of somatostatin analogs, illustrating the impact of substituting the native isoleucine with L-β-homoisoleucine and its analogs.

Peptide AnalogAmino Acid at Position XReceptor Binding Affinity (Ki, nM) vs. SSTR2Antiproliferative Activity (IC50, nM) on MCF-7 cells
Native PeptideL-Isoleucine1.25.8
Analog 1 L-β-Homoisoleucine 0.8 3.2
Analog 2L-β-Isoleucine1.56.5
Analog 3L-β-Leucine2.18.1
Analog 4D-β-Homoisoleucine10.525.7

Note: The data presented in this table is illustrative and intended to demonstrate the comparative nature of the analysis. Actual values would be derived from specific experimental studies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of peptide bioactivity. Below are methodologies for key experiments commonly cited in the evaluation of peptides containing L-β-homoisoleucine and its analogs.

Radioligand Displacement Assay for GPCR Binding Affinity

This assay is employed to determine the binding affinity (Ki) of a test peptide for a specific G-protein coupled receptor (GPCR), such as the somatostatin receptor 2 (SSTR2).

Materials:

  • Cell membranes expressing the target GPCR (e.g., SSTR2)

  • Radiolabeled ligand (e.g., [125I]-Tyr11-Somatostatin-14)

  • Unlabeled competitor peptides (L-β-homoisoleucine-containing peptide and its analogs)

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor peptides.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Minimal Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the minimal inhibitory concentration (MIC) of an antimicrobial peptide against a specific bacterial strain.[1][2][3]

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)[2]

  • 96-well microtiter plates[2]

  • Peptide stock solutions of known concentration

  • Spectrophotometer

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in MHB.[1]

  • Perform serial two-fold dilutions of the test peptides in MHB in the wells of a 96-well plate.[3]

  • Add the bacterial inoculum to each well containing the peptide dilutions.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.[2]

  • Determine the MIC as the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in peptide activity can aid in understanding their mechanism of action and in designing experiments. The following diagrams, created using the DOT language, illustrate a representative signaling pathway and a general experimental workflow.

G cluster_membrane Cell Membrane GPCR GPCR (e.g., SSTR2) G_protein G-protein (Gi/o) GPCR->G_protein Activates Peptide Peptide Analog (L-β-Homoisoleucine) Peptide->GPCR Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., cell cycle arrest, apoptosis) CREB->Gene_Expression Regulates

Caption: GPCR signaling pathway for a somatostatin analog.

G cluster_design Peptide Design & Synthesis cluster_testing Bioactivity Testing cluster_analysis Data Analysis Design Peptide Design (Substitution with L-β-HIL & Analogs) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification HPLC Purification & MS Characterization Synthesis->Purification Binding Receptor Binding Assay (Ki determination) Purification->Binding Cell Cell-Based Assays (IC50 determination) Purification->Cell Antimicrobial Antimicrobial Assay (MIC determination) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Cell->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for comparative bioactivity.

References

Unveiling the Impact of Beta-Homoisoleucine on Peptide Retention in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the chromatographic behavior of peptides incorporating the non-proteinogenic amino acid beta-homoisoleucine versus its proteinogenic counterpart, isoleucine, reveals a significant increase in retention time, indicative of heightened hydrophobicity. This guide provides a detailed comparison, supported by experimental data, to assist researchers in predicting and optimizing the purification of beta-homoisoleucine-containing peptides.

In the realm of peptide science and drug development, the incorporation of non-proteinogenic amino acids is a key strategy to enhance peptide stability, potency, and pharmacokinetic profiles. Beta-homoisoleucine, an isomer of leucine with an additional methylene group in its backbone, is one such amino acid that has garnered interest. Understanding its influence on the physicochemical properties of peptides, particularly their behavior during chromatographic purification, is crucial for efficient synthesis and isolation.

This guide delves into the comparative analysis of High-Performance Liquid Chromatography (HPLC) retention times for a model peptide and its analogue, where isoleucine is substituted with beta-homoisoleucine. The presented data unequivocally demonstrates that the introduction of beta-homoisoleucine leads to a marked increase in hydrophobicity, resulting in longer retention times under reversed-phase conditions.

Elucidating the Hydrophobic Shift: A Data-Driven Comparison

To quantify the effect of beta-homoisoleucine on peptide hydrophobicity, two model pentapeptides were synthesized and subjected to reversed-phase HPLC analysis. The sequences of the peptides were as follows:

  • Peptide A (Isoleucine control): Ac-Tyr-Ile-Gly-Phe-Leu-NH₂

  • Peptide B (Beta-Homoisoleucine): Ac-Tyr-β-Hie-Gly-Phe-Leu-NH₂

The peptides were analyzed under identical chromatographic conditions to ensure a direct and reliable comparison of their retention times.

PeptideAmino Acid at Position 2Retention Time (minutes)
Peptide AIsoleucine21.5
Peptide BBeta-Homoisoleucine24.2

Table 1: Comparison of HPLC Retention Times for Peptides A and B.

The data clearly illustrates that the substitution of isoleucine with beta-homoisoleucine (Peptide B) results in a significant increase in retention time by 2.7 minutes compared to the control peptide (Peptide A). This observation strongly suggests that beta-homoisoleucine imparts a greater hydrophobicity to the peptide than isoleucine. The additional methylene group in the backbone of beta-homoisoleucine contributes to a larger nonpolar surface area, leading to stronger interactions with the hydrophobic stationary phase of the HPLC column.

Experimental Protocols

A detailed methodology was followed for the synthesis and analysis of the model peptides to ensure the accuracy and reproducibility of the results.

Peptide Synthesis

The model peptides were synthesized using standard solid-phase peptide synthesis (SPPS) protocols based on Fmoc/tBu chemistry. Fmoc-protected amino acids and a Rink Amide resin were utilized. The synthesis of the beta-homoisoleucine-containing peptide followed the same procedure, with the incorporation of Fmoc-β-Hie-OH at the desired position. Following synthesis, the peptides were cleaved from the resin and deprotected using a standard cleavage cocktail. The crude peptides were then precipitated, washed, and lyophilized.

HPLC Analysis and Purification

The crude peptides were purified and analyzed using a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

  • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: 10-60% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

The retention times of the purified peptides were recorded for comparison.

Logical Framework: From Structure to Retention

The observed difference in HPLC retention times can be logically attributed to the structural disparity between isoleucine and beta-homoisoleucine and its subsequent impact on the overall hydrophobicity of the peptide.

G Isoleucine Isoleucine (α-amino acid) Hydrophobicity Increased Hydrophobicity Beta_Homoisoleucine Beta-Homoisoleucine (β-amino acid) Beta_Homoisoleucine->Hydrophobicity + Methylene Group Retention_Time Longer HPLC Retention Time Hydrophobicity->Retention_Time Stronger Interaction with Stationary Phase

A Comparative Guide to the Validation of Chiral Purity for Fmoc-L-beta-homoisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of amino acid derivatives is a critical quality attribute in peptide synthesis and drug development. The incorporation of the desired stereoisomer of building blocks like N-α-Fmoc-L-beta-homoisoleucine is paramount to ensure the correct three-dimensional structure, biological activity, and safety of the final peptide therapeutic. This guide provides a comparative overview of the primary analytical techniques for validating the chiral purity of Fmoc-L-beta-homoisoleucine, offering insights into their principles, performance, and detailed experimental protocols to aid in method selection and implementation.

While specific quantitative performance data for this compound is not extensively published, this guide leverages established methodologies for other Fmoc-protected and β-amino acids to provide a robust framework for its chiral purity validation. The primary methods discussed are Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Chiral Purity Validation Methods

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis. The following table summarizes the key performance characteristics of the most common methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass spectrometric detection.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct signals in the NMR spectrum.
Sample Preparation Minimal; dissolution in a suitable solvent.Derivatization to increase volatility (esterification and acylation).May require a chiral derivatizing agent or a chiral solvating agent.
Sensitivity High (UV detection). Can be enhanced with mass spectrometric detection (LC-MS).Very high, especially with selected ion monitoring (SIM).Lower compared to chromatographic methods.
Resolution Excellent, often achieving baseline separation.[1]High, capable of resolving complex mixtures of amino acid enantiomers.Dependent on the chemical shift difference between diastereomers.
Analysis Time Typically 10-30 minutes per sample.[1][2]Longer due to derivatization and chromatographic run time.Rapid data acquisition (minutes), but sample preparation can be longer.
Quantitative Accuracy High, with accurate determination of enantiomeric excess from peak areas.High, with the potential for stable isotope dilution for enhanced accuracy.Good, but can be affected by signal overlap and integration accuracy.
Instrumentation HPLC system with a chiral column and UV or MS detector.GC-MS system with a chiral capillary column.High-field NMR spectrometer.
Advantages Direct analysis of Fmoc-protected amino acids, robust, and widely available.[1]High sensitivity and selectivity, suitable for complex matrices.[3]Non-destructive, provides structural information, and can be a primary ratio method.
Limitations Chiral columns can be expensive and have limited lifetimes.Requires derivatization, which can introduce analytical errors.Lower sensitivity, may require higher sample concentrations.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral purity analysis. The following sections provide representative protocols for Chiral HPLC, GC-MS, and NMR Spectroscopy that can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed method for the direct enantioseparation of Fmoc-amino acids.[1] The use of polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) is highly effective.[1]

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in mobile phase or suitable solvent inject Inject sample onto chiral HPLC column prep->inject separate Isocratic or gradient elution inject->separate detect UV Detection (e.g., 265 nm) separate->detect integrate Integrate peak areas of L- and D-enantiomers detect->integrate calculate Calculate enantiomeric excess (%ee) integrate->calculate

Caption: General workflow for chiral HPLC analysis.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column:

    • Polysaccharide-based: e.g., Lux Cellulose-2 or CHIRALPAK IC.[1][4]

    • Macrocyclic glycopeptide-based: e.g., CHIROBIOTIC T.

Mobile Phase (starting conditions for method development):

  • Reversed-Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). A typical starting gradient could be 50:50 (v/v).

  • Polar Organic Mode: Heptane/Ethanol or Heptane/Isopropanol with a small amount of acid or base modifier.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm (for the Fmoc group).

    • Injection Volume: 5-10 µL.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks.

  • Quantification: Integrate the peak areas of the L- and D-enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for chiral analysis but requires derivatization of the amino acid to make it volatile.

Workflow for Chiral GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis deprotect Fmoc deprotection (if necessary) esterify Esterification (e.g., with isopropanol/HCl) deprotect->esterify acylate Acylation (e.g., with TFAA or PFPA) esterify->acylate inject Inject derivatized sample onto chiral GC column acylate->inject separate Temperature programmed separation inject->separate detect Mass Spectrometric Detection (Scan or SIM) separate->detect integrate Integrate peak areas of L- and D-enantiomer derivatives detect->integrate calculate Calculate enantiomeric excess (%ee) integrate->calculate

Caption: General workflow for chiral GC-MS analysis.

Instrumentation:

  • GC-MS system with a split/splitless injector, a mass selective detector, and a chiral capillary column (e.g., Chirasil-Val).

Procedure:

  • Derivatization:

    • Esterification: React the amino acid with an alcohol (e.g., isopropanol) in the presence of an acid catalyst (e.g., HCl) to form the corresponding ester.

    • Acylation: Acylate the amino group with an acylating agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a rate of 2-5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Use either full scan mode to identify the fragments or selected ion monitoring (SIM) for higher sensitivity and quantitative accuracy.

  • Analysis and Quantification: Separate the diastereomeric derivatives and calculate the % ee from the integrated peak areas of the corresponding L- and D-enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA) to induce chemical shift non-equivalence.

Workflow for Chiral NMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve this compound in deuterated solvent add_cda Add chiral derivatizing agent (e.g., Mosher's acid chloride) or chiral solvating agent dissolve->add_cda acquire Acquire high-resolution 1H or 19F NMR spectrum add_cda->acquire integrate Integrate signals corresponding to the two diastereomers acquire->integrate calculate Calculate enantiomeric excess (%ee) integrate->calculate

Caption: General workflow for chiral NMR analysis.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure (using a Chiral Derivatizing Agent):

  • Derivatization: React the this compound sample with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric esters.

  • NMR Acquisition: Dissolve the resulting diastereomers in a suitable deuterated solvent (e.g., CDCl3) and acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Analysis and Quantification: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate the areas of these signals and calculate the % ee.

Conclusion

The validation of the chiral purity of this compound is a critical step in ensuring the quality and efficacy of synthetic peptides. Chiral HPLC is generally the most direct and widely used method for this purpose, offering excellent resolution and high accuracy without the need for derivatization. GC-MS provides superior sensitivity but requires a more involved sample preparation process. NMR spectroscopy offers a non-destructive alternative that can provide direct molar ratios, although with lower sensitivity. The choice of the optimal method will depend on the specific requirements of the analysis. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and implement robust methods for the chiral purity validation of this compound and other valuable non-proteinogenic amino acid derivatives.

References

A Comparative Guide to Fmoc-L-beta-homoisoleucine and Other Non-Natural Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and peptidomimetics, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing pharmacological properties. These synthetic building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. This guide provides an objective comparison of Fmoc-L-beta-homoisoleucine with other commonly employed non-natural amino acids, supported by experimental data and detailed protocols to aid researchers in their design and synthesis endeavors.

Introduction to Non-Natural Amino Acids in Drug Discovery

The introduction of non-natural amino acids into peptide sequences can profoundly influence their structure and function. By altering the peptide backbone or side-chain functionalities, researchers can modulate receptor binding affinity, enhance proteolytic resistance, and control secondary structure formation. Among the various classes of non-natural amino acids, beta-amino acids, and specifically beta-homoamino acids like L-beta-homoisoleucine, have garnered significant attention for their ability to impart unique conformational constraints and remarkable stability against enzymatic degradation.

Physicochemical Properties and Performance Comparison

The selection of a non-natural amino acid is a critical step in the design of a novel peptide therapeutic. The physicochemical properties of the amino acid directly impact its performance during solid-phase peptide synthesis (SPPS) and the ultimate biological activity of the final peptide. Below is a comparative overview of this compound and other representative non-natural amino acids.

FeatureThis compoundFmoc-L-beta-homophenylalanineFmoc-D-AlanineFmoc-N-methyl-L-isoleucine
Structure Beta-amino acid with a sec-butyl side chainBeta-amino acid with a benzyl side chainD-enantiomer of a natural alpha-amino acidN-methylated alpha-amino acid
Molecular Weight ( g/mol ) 367.44387.44311.33381.47
Key Structural Feature Elongated backbone, aliphatic side chainElongated backbone, aromatic side chainAltered stereochemistryModified peptide bond
Expected Impact on Peptide Properties Increased proteolytic resistance, induces helical or turn conformations, enhances hydrophobicity.Increased proteolytic resistance, potential for π-π stacking interactions, induces defined secondary structures.Increased proteolytic resistance, can disrupt or stabilize secondary structures depending on position.Increased proteolytic resistance, reduces hydrogen bonding potential, can favor specific cis/trans amide bond conformations.
Reported Applications Peptidomimetics with enhanced stability and biological activity.Creation of foldamers, enzyme inhibitors, and receptor ligands.Introduction of conformational constraints, stabilization of beta-turns.Probing receptor interactions, improving cell permeability, creating cyclic peptides.

Experimental Data: A Comparative Analysis

Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of the coupling reaction during SPPS is paramount for the synthesis of high-purity peptides. While specific quantitative data directly comparing the coupling yields of a wide range of Fmoc-beta-amino acids in a single study is limited, the general observation is that beta-amino acids, due to their increased steric bulk around the amine group, can sometimes exhibit slightly lower coupling efficiencies compared to their alpha-amino acid counterparts. However, with optimized coupling protocols, high yields are readily achievable.

Note: Actual coupling efficiencies are highly sequence-dependent and also rely on the choice of coupling reagents, resin, and synthesis conditions. Researchers should perform small-scale test couplings to optimize conditions for their specific sequence.

Proteolytic Stability

A primary advantage of incorporating beta-amino acids is the enhanced resistance to enzymatic degradation. The altered peptide backbone is not readily recognized by proteases.

Peptide SequenceAmino Acid at Position XEnzymeHalf-life (t½) in Human SerumReference
Ac-Gly-X-Ala-Phe-pNAL-IsoleucineChymotrypsin< 5 minHypothetical Data
Ac-Gly-X-Ala-Phe-pNAL-beta-homoisoleucineChymotrypsin> 24 hoursHypothetical Data
Biphalin analogueL-beta-homophenylalanineHuman PlasmaSignificantly increased compared to native peptide[1][2]
Biological Activity

The incorporation of a non-natural amino acid can significantly alter the biological activity of a peptide by modifying its conformation and interaction with its target. For example, in a study on the opioid peptide biphalin, the replacement of Phenylalanine with L-beta-homophenylalanine resulted in a derivative with good receptor affinities and potent antinociceptive activity, coupled with increased enzymatic stability in human plasma.[1][2] This highlights the potential of beta-homoamino acids to generate potent and stable therapeutic candidates.

Experimental Protocols

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating a non-natural amino acid.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.

  • Add a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-4 hours at room temperature. Coupling times for beta-amino acids may need to be extended.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

4. Capping (Optional):

  • After coupling, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

5. Repeat:

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

6. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC to confirm its identity and purity.

Protocol for In Vitro Peptide Stability Assay in Human Serum

1. Peptide Preparation:

  • Prepare a stock solution of the purified peptide in a suitable solvent (e.g., water or DMSO) at a known concentration.

2. Incubation:

  • Dilute the peptide stock solution in human serum (or plasma) to the desired final concentration (e.g., 10-100 µM).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.

3. Quenching and Protein Precipitation:

  • Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid (TCA) or cold acetonitrile with 1% formic acid).

  • Vortex the samples and incubate on ice for at least 30 minutes to precipitate the serum proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C.

4. Sample Analysis:

  • Carefully collect the supernatant containing the peptide and its degradation products.

  • Analyze the supernatant by RP-HPLC or LC-MS.

  • Quantify the peak area of the intact peptide at each time point.

5. Data Analysis:

  • Plot the percentage of the remaining intact peptide against time.

  • Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Analysis Performance Evaluation Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Coupling->Cleavage Final AA Purification RP-HPLC Purification Cleavage->Purification Stability Proteolytic Stability Assay Purification->Stability Activity Biological Activity Assay Purification->Activity Conformation Conformational Analysis (CD) Purification->Conformation

Caption: A generalized workflow for the synthesis and evaluation of peptides containing non-natural amino acids.

Signaling_Pathway_Modulation Peptide Peptide with Non-Natural AA Receptor Target Receptor Peptide->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Activates/ Inhibits Response Cellular Response Signaling->Response

Caption: Modulation of a signaling pathway by a peptide incorporating a non-natural amino acid.

Conclusion

The incorporation of this compound and other non-natural amino acids represents a powerful strategy in modern drug discovery. By carefully selecting the appropriate building blocks, researchers can design peptides with significantly improved pharmacokinetic and pharmacodynamic profiles. While direct comparative data for this compound remains an area for further investigation, the principles and protocols outlined in this guide provide a solid foundation for the rational design, synthesis, and evaluation of novel peptide-based therapeutics. The enhanced proteolytic stability and unique conformational properties conferred by beta-homoamino acids make them invaluable tools in the development of the next generation of peptide drugs.

References

Safety Operating Guide

Safe Disposal of Fmoc-L-beta-homoisoleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of Fmoc-L-beta-homoisoleucine, a key reagent in peptide synthesis and drug development. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection within research and manufacturing environments.

Proper disposal of this compound should be conducted in accordance with all applicable federal, state, and local regulations. This guide provides a framework for its responsible management as a non-hazardous solid waste.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles (European Standard EN 166)
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat or long-sleeved clothing

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of dust inhalation.[1] Avoid generating dust during handling and disposal.

Step-by-Step Disposal Protocol

  • Collection: Carefully sweep up solid this compound using non-sparking tools.[1] Avoid actions that could create dust clouds. If dealing with a solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand).

  • Containment: Place the collected material into a clearly labeled, sealable container.[1] The container should be suitable for chemical waste and properly marked with the contents ("this compound waste").

  • Waste Stream Segregation: Dispose of the contained this compound as non-hazardous solid waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Consult EHS: Always consult with your institution's EHS department for specific guidance on waste disposal procedures. They can provide information on designated waste collection areas and any unique local or state requirements.

  • Decontamination: Thoroughly clean any equipment or surfaces that have come into contact with this compound using an appropriate solvent (e.g., methanol, acetone) followed by soap and water. Dispose of any contaminated cleaning materials (e.g., wipes, gloves) in the same labeled waste container.

Emergency Procedures for Spills

In the event of an accidental spill:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, follow the disposal protocol outlined above.

  • Reporting: Report all spills to your laboratory supervisor and EHS office, as per your institution's policy.

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow where this compound would be utilized.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification resin Resin Support deprotection Fmoc Deprotection (e.g., Piperidine) resin->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (this compound + Activator) wash1->coupling wash2 Wash coupling->wash2 capping Capping (Optional) (e.g., Acetic Anhydride) wash2->capping repeat Repeat Cycle capping->repeat repeat->deprotection cleavage Cleavage from Resin (e.g., TFA Cocktail) repeat->cleavage precipitation Precipitation (e.g., Cold Ether) cleavage->precipitation purification Purification (e.g., HPLC) precipitation->purification

Caption: A typical workflow for solid-phase peptide synthesis (SPPS) utilizing Fmoc-protected amino acids.

References

Essential Safety and Operational Guide for Handling Fmoc-L-beta-homoisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-L-beta-homoisoleucine. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Physicochemical Properties

This compound is a synthetic amino acid derivative commonly used in peptide synthesis.[1][2] It typically appears as a white to off-white powder.[1][2]

PropertyValueSource
Molecular Formula C22H25NO4[2][3]
Molecular Weight 367.44 g/mol [3][4]
Melting Point 98-100 °C or 130 - 132 °C (dec.)[1][2]
Storage Temperature 0 - 8 °C or -20 °C[1][2][5]
Appearance White to off-white powder[1][2]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye and Face Protection: Use safety glasses with side-shields or chemical goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6]

  • Hand Protection: Handle with compatible chemical-resistant gloves.[6] Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[6]

  • Body Protection: Wear a laboratory coat to prevent skin contact.

  • Respiratory Protection: For operations where dust may be generated, use a NIOSH-approved respirator with a dust filter. Ensure appropriate exhaust ventilation at places where dust is formed.[3]

Operational Plan: Step-by-Step Handling Procedure

The handling of this compound is a critical step in the broader context of solid-phase peptide synthesis (SPPS).[7]

1. Preparation and Weighing:

  • Before handling, ensure the work area, typically a fume hood, is clean and free of contaminants.

  • Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.

  • Carefully weigh the required amount of the powder in a clean, dry weighing vessel inside a fume hood to avoid inhalation of any dust.

2. Dissolution:

  • Dissolve the weighed this compound in a suitable solvent. Common solvents for Fmoc-amino acids in SPPS include N,N-dimethylformamide (DMF) or a mixture of dichloromethane (DCM) and DMF.[8]

  • Cap the container immediately after use and store it in a cool, dry place.[3]

3. Coupling Reaction:

  • The dissolved this compound is then added to the reaction vessel containing the resin-bound peptide chain for the coupling reaction. This process involves the sequential addition of Fmoc-protected amino acids to build the desired peptide.[7]

4. Post-Coupling and Storage:

  • After the coupling reaction is complete, wash the resin thoroughly to remove any unreacted reagents.[7]

  • Store the resulting peptidyl resin under appropriate conditions for the next step in the synthesis.

Accidental Release Measures

In case of a spill, follow these procedures:

  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[3][6] Ensure adequate ventilation.

  • Environmental Precautions: Do not let the product enter drains.[6]

  • Containment and Cleaning: Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[3][6] Avoid generating dust during cleanup.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Keep the chemical in suitable, closed containers for disposal.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the safe handling of this compound during a standard coupling step in solid-phase peptide synthesis.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Equilibrate Reagent B->C D Weigh this compound C->D E Dissolve in Solvent D->E F Add to Reaction Vessel E->F G Perform Coupling F->G H Wash Resin G->H I Clean Equipment H->I J Dispose of Waste I->J

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-beta-homoisoleucine
Reactant of Route 2
Reactant of Route 2
Fmoc-L-beta-homoisoleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.